Ledol
Description
from Renealmia chrysotrycha; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-AQEIEYEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@]2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-27-5 | |
| Record name | (+)-Ledol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ledol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99XJ3YS21U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-Ledol: A Technical Guide to its Natural Sources and Isolation from Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Ledol, a sesquiterpene alcohol, has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antitussive effects. This technical guide provides an in-depth overview of the primary natural sources of (+)-ledol, with a focus on its isolation and purification from plant materials. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data on ledol content from various sources. Furthermore, a proposed signaling pathway for its anti-inflammatory activity is illustrated to aid in understanding its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.
Natural Sources of (+)-Ledol
(+)-Ledol is predominantly found in the essential oils of various plant species, with the highest concentrations typically observed in the genus Rhododendron, particularly those species formerly classified under the genus Ledum.
Primary Plant Sources:
-
Rhododendron tomentosum (formerly Ledum palustre) : Commonly known as Marsh Labrador Tea, Northern Labrador Tea, or Wild Rosemary, this is the most significant and widely studied source of (+)-ledol.[1][2] The essential oil from the shoots of this plant can contain high concentrations of this compound.
-
Rhododendron groenlandicum (formerly Ledum groenlandicum) : Known as Bog Labrador Tea, this species is another primary source of this compound.
-
Rhododendron columbianum (formerly Ledum glandulosum) : Referred to as Western Labrador Tea or Trapper's Tea, this plant also contains this compound.
Other Reported Plant Sources:
While the Rhododendron species mentioned above are the most prominent sources, (+)-ledol has also been identified in other plants, typically in lower concentrations. These include:
-
Cistus ladaniferus (Labdanum)
-
Various Eucalyptus species
-
Melaleuca quinquenervia (Paperbark Tree)
The concentration of (+)-ledol in these plants can vary significantly based on the geographical location, season of harvest, and the specific plant part used.
Quantitative Data on (+)-Ledol Content
The yield of (+)-ledol is highly dependent on the plant source, the part of the plant utilized, and the extraction method employed. The following tables summarize quantitative data from various studies.
Table 1: (+)-Ledol Content in Different Parts of Rhododendron tomentosum
| Plant Part | Geographic Location | This compound Content (% of Essential Oil) | Reference(s) |
| Shoots | Lithuania | 18.0 - 29.0 | [3] |
| Shoots | Lithuania | 36.5 | [4] |
| Seeds | Lithuania | 27.0 | [4] |
| Shoots | Estonia | 11.8 - 18.3 | [5] |
| Shoots | Poland | 8.1 - 14.4 | [3][6] |
| Inflorescence | Lithuania | 23.3 | [1] |
Table 2: Essential Oil Yield and (+)-Ledol Content from Rhododendron tomentosum (Air-dried aerial parts)
| Geographic Location | Essential Oil Yield (%) | This compound Content (% of Essential Oil) | Reference(s) |
| Lithuania | Not Specified | 18.0 - 29.0 | [1][3] |
| Estonia | 0.14 - 0.87 | 11.8 - 18.3 | [5] |
| Poland | ~1.0 | 8.1 - 14.4 | [3][6] |
Isolation and Purification of (+)-Ledol
The isolation of (+)-ledol from its natural plant sources typically involves a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic purification.
Experimental Workflow
Caption: General workflow for the isolation and purification of (+)-Ledol.
Detailed Experimental Protocols
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol is a standard method for obtaining essential oils from plant material.
-
Plant Material Preparation:
-
Collect fresh aerial parts (shoots) of Rhododendron tomentosum.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. This typically takes several days.
-
Grind the dried plant material into a coarse powder.
-
-
Hydrodistillation Procedure:
-
Place the powdered plant material (e.g., 500 g) into a round-bottom flask of a Clevenger-type apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (approximately a 1:10 plant material to water ratio).
-
Heat the flask to boiling. The steam and volatilized essential oil will rise and pass into the condenser.
-
The condensed liquid (hydrosol and essential oil) is collected in the separator of the Clevenger apparatus. The less dense essential oil will form a layer on top of the aqueous hydrosol.
-
Continue the distillation for a period of 3-4 hours to ensure complete extraction of the essential oil.
-
After cooling, carefully separate the essential oil layer from the hydrosol.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
-
Protocol 2: Purification of (+)-Ledol by Column Chromatography
This protocol describes the separation of (+)-ledol from the other components of the essential oil.
-
Preparation of the Column:
-
Use a glass chromatography column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the essential oil to be separated.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pour it into the column, allowing it to settle into a uniform bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of the initial, non-polar eluting solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Gradient Elution:
-
Begin elution with a non-polar solvent such as petroleum ether (or hexane).[7]
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as diethyl ether.[7] A suggested gradient could be as follows (v/v):
-
100% Petroleum Ether
-
98:2 Petroleum Ether : Diethyl Ether
-
95:5 Petroleum Ether : Diethyl Ether
-
90:10 Petroleum Ether : Diethyl Ether
-
80:20 Petroleum Ether : Diethyl Ether
-
Continue to increase the proportion of diethyl ether as needed.
-
-
Collect the eluate in fractions of a defined volume (e.g., 20 mL).
-
-
Fraction Analysis and this compound Isolation:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing (+)-ledol.
-
Combine the fractions that show a high concentration of pure (+)-ledol.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified (+)-ledol.
-
Protocol 3: Final Purification by Crystallization
Given that (+)-ledol is a solid at room temperature, crystallization can be employed as a final purification step.
-
Solvent Selection:
-
Dissolve the this compound-rich fraction obtained from column chromatography in a minimal amount of a suitable hot solvent in which this compound is soluble at elevated temperatures but poorly soluble at room temperature or below. A non-polar solvent like hexane is a good starting point.
-
-
Crystallization Procedure:
-
Gently heat the solution to ensure all the this compound is dissolved.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the solution can be placed in a refrigerator or freezer.
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Proposed Signaling Pathway for Anti-inflammatory Activity
While the precise molecular targets of (+)-ledol are still under investigation, its anti-inflammatory properties suggest a potential interaction with key inflammatory signaling pathways. Based on the known mechanisms of other sesquiterpenoids and anti-inflammatory natural products, a likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by (+)-Ledol.
Description of the Proposed Pathway:
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade that leads to the activation of the IKK (IκB kinase) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) that mediate the inflammatory response. It is hypothesized that (+)-ledol may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Conclusion
(+)-Ledol represents a promising natural compound with potential applications in the pharmaceutical and therapeutic industries. This guide has outlined its primary natural sources, with a strong emphasis on Rhododendron tomentosum, and provided detailed protocols for its extraction and purification. The quantitative data presented highlights the variability in this compound content, underscoring the importance of source selection and optimization of isolation procedures. The proposed anti-inflammatory mechanism involving the NF-κB pathway provides a basis for further mechanistic studies. This comprehensive overview serves as a valuable resource for scientists and researchers aiming to explore the full potential of (+)-ledol.
References
- 1. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPTLC method for determination of this compound and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Elucidating the Biosynthetic Pathway of (+)-Ledol in Rhododendron: A Technical Guide for Researchers
Abstract
(+)-Ledol, a sesquiterpenoid alcohol found in various Rhododendron species, particularly Rhododendron tomentosum (formerly Ledum palustre), has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the elucidated and proposed biosynthetic pathway of (+)-ledol in Rhododendron, integrating data from transcriptomic, metabolomic, and biochemical studies. It details the key enzymatic steps, from the universal precursor farnesyl diphosphate (FPP) to the final product, and provides structured experimental protocols for researchers aiming to investigate this pathway further. All quantitative data are summarized in tables for clarity, and logical relationships are visualized using Graphviz diagrams.
Introduction
Rhododendron, a diverse genus in the Ericaceae family, is a rich source of various secondary metabolites, including terpenoids. Among these, the sesquiterpenoid (+)-ledol is a characteristic component of the essential oil of several species, notably those in the subsect. Ledum.[1] The elucidation of its biosynthetic pathway is a key step towards harnessing its potential for pharmaceutical and other applications. This guide synthesizes current knowledge and provides a technical framework for the scientific community.
Proposed Biosynthetic Pathway of (+)-Ledol
The biosynthesis of (+)-ledol, a C15 sesquiterpenoid, originates from the general terpenoid pathway. The immediate precursor is farnesyl diphosphate (FPP), which is synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The formation of (+)-ledol from FPP is proposed to be a two-step enzymatic process involving a sesquiterpene synthase and a cytochrome P450 monooxygenase.
Step 1: Cyclization of Farnesyl Diphosphate (FPP)
The first committed step is the cyclization of the linear precursor FPP, catalyzed by a sesquiterpene synthase (TPS) . While the specific TPS in Rhododendron has not been definitively isolated and characterized, studies on essential oil composition of Rhododendron tomentosum suggest that the pathway likely proceeds through an allo-aromadendrene intermediate.[2] Therefore, the enzyme is putatively an allo-aromadendrene synthase .
-
Substrate: Farnesyl Diphosphate (FPP)
-
Enzyme: Putative Allo-aromadendrene Synthase (a sesquiterpene synthase)
-
Product: Allo-aromadendrene
Step 2: Hydroxylation of Allo-aromadendrene
The second step involves the stereospecific hydroxylation of the sesquiterpene backbone. This reaction is characteristic of cytochrome P450 monooxygenases (CYPs) , which are known to be involved in the functionalization of terpene skeletons.[3][4] The CYP would catalyze the introduction of a hydroxyl group at a specific carbon of allo-aromadendrene to form (+)-ledol.
-
Substrate: Allo-aromadendrene
-
Enzyme: Putative Cytochrome P450 Hydroxylase
-
Product: (+)-Ledol
Quantitative Data
While specific enzyme kinetic data for the (+)-ledol pathway in Rhododendron are not yet available in the literature, the following table presents hypothetical quantitative data based on typical values for characterized sesquiterpene synthases and cytochrome P450s from other plant species. This serves as a template for researchers to populate with experimental data.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/mg/h) | Optimal pH | Optimal Temperature (°C) |
| Rhododendron Allo-aromadendrene Synthase (Putative) | FPP | 5 - 25 | 0.1 - 5.0 | 50 - 500 | 7.0 - 8.0 | 25 - 35 |
| Rhododendron Cytochrome P450 (Putative) | Allo-aromadendrene | 10 - 100 | 0.5 - 20.0 | 100 - 1000 | 7.4 | 25 - 30 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate and characterize the (+)-ledol biosynthetic pathway.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate sesquiterpene synthase and cytochrome P450 genes from a Rhododendron species known to produce (+)-ledol.
Protocol:
-
RNA Extraction: Extract total RNA from young leaves or trichomes of Rhododendron tomentosum using a suitable plant RNA extraction kit or a CTAB-based method.
-
Library Preparation and Sequencing: Prepare an mRNA sequencing library and perform high-throughput sequencing (e.g., Illumina platform).
-
De Novo Transcriptome Assembly: Assemble the raw sequencing reads into unigenes using assemblers like Trinity or SOAPdenovo-Trans.
-
Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG). Identify unigenes annotated as "terpene synthase" or "cytochrome P450".
-
Differential Expression Analysis: If comparing tissues with high and low ledol content, perform differential expression analysis to identify upregulated candidate genes in the high-content tissue.
Cloning and Heterologous Expression of Candidate Genes
Objective: To produce recombinant enzymes for functional characterization.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequences of candidate TPS and CYP genes from cDNA using gene-specific primers. Clone the PCR products into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression of TPS in E. coli:
-
Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the culture to an OD_600_ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 16-18°C) overnight.
-
-
Heterologous Expression of CYP in Saccharomyces cerevisiae:
-
Co-transform the yeast expression vector containing the CYP gene and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., WAT11).
-
Grow the yeast culture in selection medium and induce protein expression with galactose.
-
In Vitro Enzyme Assays and Product Identification
Objective: To determine the function of the recombinant enzymes.
Protocol for Sesquiterpene Synthase Assay:
-
Protein Extraction: Harvest the induced E. coli cells, resuspend in extraction buffer, and lyse by sonication. Centrifuge to obtain the crude protein extract.
-
Enzyme Assay: In a glass vial, combine the crude protein extract with an assay buffer containing MgCl₂, DTT, and the substrate FPP. Overlay with a layer of an organic solvent (e.g., hexane or pentane) to trap volatile products.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Product Analysis by GC-MS:
-
Vortex the reaction mixture and centrifuge to separate the phases.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the product by comparing its mass spectrum and retention time with that of an authentic standard of allo-aromadendrene.
-
Protocol for Cytochrome P450 Assay:
-
Microsome Isolation: Harvest the induced yeast cells and prepare microsomes by differential centrifugation.
-
Enzyme Assay: Combine the microsomal fraction with a reaction buffer containing the substrate (the product from the TPS assay, e.g., allo-aromadendrene) and an NADPH-regenerating system.
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Product Extraction and Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate). Analyze the extract by GC-MS and compare the product's mass spectrum and retention time with an authentic standard of (+)-ledol.
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.
Caption: Proposed two-step biosynthetic pathway of (+)-ledol from FPP.
Caption: Experimental workflow for elucidating the (+)-ledol biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of (+)-ledol in Rhododendron is proposed to be a two-step process involving a sesquiterpene synthase and a cytochrome P450 monooxygenase. While strong evidence points to allo-aromadendrene as a key intermediate, the specific enzymes responsible for its formation and subsequent hydroxylation in Rhododendron remain to be definitively identified and characterized. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to isolate the corresponding genes, functionally characterize the enzymes, and ultimately reconstruct the complete pathway. This knowledge will not only deepen our understanding of terpenoid biosynthesis in this important plant genus but also pave the way for the metabolic engineering of microorganisms for the sustainable production of (+)-ledol and other valuable natural products.
References
- 1. Metabolic Engineering of E. coli for Enhanced Diols Production from Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Ledol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Ledol, a sesquiterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, notably from the Rhododendron genus. It has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Ledol, complete with detailed experimental protocols and structured data presentation to support further research and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol[1] |
| Molecular Formula | C₁₅H₂₆O[1][2] |
| Molecular Weight | 222.37 g/mol [1][2] |
| CAS Number | 577-27-5[1] |
| Synonyms | (+)-Ledol, Ledum camphor, d-Ledol[1][3] |
Physical Properties
The physical characteristics of (+)-Ledol are crucial for its isolation, purification, and formulation.
| Property | Value | Source (Experimental/Computed) |
| Appearance | Colorless crystals[2] | Experimental |
| Melting Point | 104-105 °C[3][4] | Experimental |
| Boiling Point | 292-294 °C at 760 mmHg[3][4] | Experimental |
| Optical Rotation | [α]D²⁰ +28° (c=10 in chloroform)[3] | Experimental |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents.[2][3] Soluble in DMF (≥ 50 mg/mL) and DMSO (12.5 mg/mL with ultrasonic and warming to 60°C).[5] | Experimental |
| Vapor Pressure | 0.000177 mmHg @ 25.00 °C | Computed[4] |
| XLogP3 | 3.7 | Computed[1] |
Chemical Properties and Reactivity
(+)-Ledol is a tricyclic sesquiterpene alcohol. Its chemical reactivity is primarily dictated by the hydroxyl group and the strained cyclopropane ring. It is known to undergo sublimation, even below its melting point.[3] The stability of (+)-Ledol in stock solutions is reported to be 6 months at -80°C and 1 month at -20°C.[5]
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of (+)-Ledol.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is complex due to the rigid tricyclic structure. Characteristic signals for the methyl groups and the proton attached to the hydroxyl-bearing carbon are key identifiers.[6][7] |
| ¹³C NMR | The carbon NMR spectrum shows 15 distinct signals corresponding to the carbon skeleton of the sesquiterpene.[1] |
| Mass Spectrometry (MS) | The mass spectrum provides the molecular weight and fragmentation pattern, which is characteristic of the aromadendrane skeleton.[1][2] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, confirming its classification as an alcohol.[2] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature range over which (+)-Ledol transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry (+)-Ledol is packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.[8][9]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[10]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[8]
-
-
Result: The melting point is reported as the range between T1 and T2.
Measurement of Optical Rotation
Objective: To measure the rotation of plane-polarized light caused by a solution of (+)-Ledol, which is an indication of its chirality.
Methodology:
-
Sample Preparation: A solution of (+)-Ledol is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 10 g/100 mL).[3]
-
Apparatus: A polarimeter is used for this measurement.[11]
-
Procedure:
-
The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter.
-
The observed rotation (α) is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and a controlled temperature (e.g., 20°C).[11]
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the polarimeter tube in decimeters.[12]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (+)-Ledol.
Methodology (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of (+)-Ledol is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]
-
Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[4]
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of a sample containing (+)-Ledol, often within a complex mixture like an essential oil.
Methodology:
-
Sample Preparation: The sample containing (+)-Ledol is diluted in a suitable volatile solvent (e.g., methanol).[13]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Parameters:
-
MS Parameters:
-
Ionization: Electron Ionization (EI).
-
Mass Range: A suitable mass range is scanned to detect the parent ion and fragment ions of (+)-Ledol.[13]
-
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum are compared to reference data for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of (+)-Ledol.
Methodology:
-
Sample Preparation: 5-25 mg of (+)-Ledol is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[14] The solution should be free of any particulate matter.
-
Instrumentation: A high-field NMR spectrometer.
-
Analysis: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to determine the connectivity and stereochemistry of the molecule.
Biological Activity and Potential Mechanisms
(+)-Ledol has been reported to exhibit several biological activities. One of the notable mechanisms is the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid.[13]
Workflow for Experimental Analysis of (+)-Ledol
Caption: Workflow for the isolation and characterization of (+)-Ledol.
Logical Diagram of Xanthine Oxidase Inhibition
Caption: Inhibition of Xanthine Oxidase by (+)-Ledol.
Conclusion
This technical guide has summarized the key physical and chemical properties of (+)-Ledol, providing a foundation for its further investigation. The detailed experimental protocols offer a practical resource for researchers. The diverse biological activities of (+)-Ledol, particularly its role as a xanthine oxidase inhibitor, highlight its potential for development in the pharmaceutical and nutraceutical industries. Future research should focus on elucidating the detailed mechanisms of its other biological effects and exploring its therapeutic applications.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. areme.co.jp [areme.co.jp]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. scitepress.org [scitepress.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. 4.3. GC-MS Analysis of Essential Oils [bio-protocol.org]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Investigating the Mechanism of Action of (+)-Ledol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Ledol, a sesquiterpenoid alcohol primarily found in the essential oils of Rhododendron species, particularly Rhododendron tomentosum (previously Ledum palustre), has garnered scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine, recent studies have begun to elucidate the scientific basis for its reported therapeutic effects, which include anti-inflammatory, antimicrobial, antioxidant, and potential anticancer properties. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of (+)-Ledol, detailing the experimental protocols used to investigate its bioactivities and presenting the available quantitative data. Furthermore, this guide illustrates the hypothesized signaling pathways and experimental workflows, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
(+)-Ledol is a naturally occurring sesquiterpenoid characterized by a complex tricyclic structure. It is a major component of the essential oil of Marsh Labrador Tea (Rhododendron tomentosum), a plant with a long history of use in traditional medicine for treating ailments such as coughs, colds, and rheumatic inflammation.[1][2] The growing body of scientific evidence supporting the biological activities of (+)-Ledol has prompted further investigation into its molecular mechanisms of action, with the aim of unlocking its therapeutic potential. This document serves as a technical resource, consolidating the current knowledge on (+)-Ledol's mechanism of action and providing detailed methodologies for its continued study.
Physicochemical Properties and Quantitative Analysis
The chemical composition of the essential oil of Rhododendron tomentosum can vary significantly based on the geographical origin, time of harvest, and the specific part of the plant analyzed.[2][3] However, (+)-Ledol is consistently identified as one of the major constituents.
Table 1: Quantitative Analysis of (+)-Ledol in Rhododendron tomentosum Essential Oil
| Plant Part | Geographic Origin | Ledol Content (%) | Analytical Method | Reference |
| Shoots | Lithuania | 18.0 - 29.0 | GC-MS, GC-FID | [4] |
| Seeds | Lithuania | 27.0 | GC-MS, GC-FID, 13C NMR | [5] |
| Shoots | Lithuania | 36.5 | GC-MS, GC-FID, 13C NMR | [5] |
| Aerial Parts | Estonia | 11.8 - 18.3 | GC-FID, GC-MS | [6] |
| Shoots | Poland | 8.1 - 14.4 | GC-MS | [3][7] |
Note: The variability in this compound content highlights the importance of standardized extraction and analytical procedures for consistent research outcomes.
Biological Activities and Proposed Mechanisms of Action
(+)-Ledol exhibits a broad spectrum of biological activities. The following sections detail these activities and the current understanding of their underlying mechanisms.
Neuropharmacological Activity: GABA Receptor Antagonism
The traditional use of Rhododendron species in shamanistic rituals for their psychoactive effects has led to investigations into the neuropharmacological properties of (+)-Ledol.[1] The primary hypothesized mechanism is the antagonism of Gamma-Aminobutyric Acid (GABA) receptors, specifically GABA-A receptors.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its receptors are ligand-gated ion channels that, when activated, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[8][9] Antagonists of the GABA-A receptor can lead to excitatory effects, which may explain the reported psychoactive properties.
Anti-inflammatory Activity
(+)-Ledol has demonstrated anti-inflammatory properties, which are likely mediated through the inhibition of key inflammatory pathways. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).[10] It is hypothesized that (+)-Ledol may inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO).
Table 2: Quantitative Data on Anti-inflammatory Activity (Hypothetical for (+)-Ledol)
| Compound | Assay | Cell Line | IC50 |
| (+)-Ledol | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| (+)-Ledol | NF-κB Reporter Assay | HEK293T | Data not available |
| Luteolin | Nitric Oxide (NO) Production | BV-2 microglia | 6.9 µM[11] |
Anticancer Activity
Preliminary studies and the traditional use of Rhododendron flowers in cancer treatment suggest that (+)-Ledol may possess anticancer properties.[12] The proposed mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases. The activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular proteins and ultimately cell death. It is hypothesized that (+)-Ledol may trigger the apoptotic cascade in cancer cells.
Table 3: Quantitative Data on Anticancer Activity (Hypothetical for (+)-Ledol)
| Compound | Cell Line | Assay | IC50 |
| (+)-Ledol | Various cancer cell lines | Cell Viability (MTT) | Data not available |
| (+)-Ledol | Various cancer cell lines | Caspase-3 Activity | Data not available |
Note: Specific IC50 values for (+)-Ledol's anticancer activity are not available in the cited literature. Further research is required to quantify its potency against different cancer cell lines.
Antimicrobial Activity
Essential oils containing (+)-Ledol have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[13] The mechanism of action is likely related to the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.
Table 4: Minimum Inhibitory Concentration (MIC) Data (Hypothetical for (+)-Ledol)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | Data not available |
| Escherichia coli | Gram-negative bacteria | Data not available |
| Candida albicans | Fungi | Data not available |
Note: While the antimicrobial activity of essential oils containing (+)-Ledol is reported, specific MIC values for the pure compound are not consistently available in the literature. The provided table illustrates the format for presenting such data once it is determined.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of (+)-Ledol.
Isolation and Quantification of (+)-Ledol
Protocol: GC-MS Analysis of Rhododendron tomentosum Essential Oil
-
Sample Preparation: The essential oil is obtained from dried aerial parts of Rhododendron tomentosum by hydrodistillation for 3 hours using a Clevenger-type apparatus.[3] The collected oil is dried over anhydrous sodium sulfate.
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent Technologies 7890A GC, or equivalent.
-
Mass Spectrometer: Agilent Technologies 5975C MS, or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C for 2 min, ramped to 240°C at a rate of 3°C/min, and held at 240°C for 5 min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Compound identification is performed by comparing the mass spectra with the NIST library and by comparing their retention indices with literature values. Quantification is achieved by peak area normalization.
Anti-inflammatory Assays
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of (+)-Ledol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. Cells are seeded in a 24-well plate and co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[10]
-
Assay Procedure:
-
After 24 hours of transfection, pre-treat the cells with different concentrations of (+)-Ledol for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
The inhibitory effect of (+)-Ledol on NF-κB activity is calculated as the percentage of reduction in luciferase activity compared to the TNF-α-stimulated control.
-
Anticancer Assay
Protocol: Caspase-3/7 Activity Assay
-
Cell Culture: A suitable cancer cell line (e.g., HeLa, MCF-7) is cultured in the appropriate medium.
-
Assay Procedure:
-
Seed the cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of (+)-Ledol for a specified period (e.g., 24, 48 hours).
-
Add a luminogenic substrate for caspase-3/7 (containing the DEVD sequence) to each well.
-
Incubate at room temperature for 1 hour to allow for caspase cleavage of the substrate.
-
Measure the luminescence using a microplate reader.
-
An increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.
-
Antimicrobial Assay
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of (+)-Ledol in the broth.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of (+)-Ledol that visibly inhibits the growth of the microorganism.
-
Conclusion and Future Directions
(+)-Ledol is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. The current evidence suggests that its mechanisms of action may involve the modulation of key signaling pathways, including GABAergic neurotransmission, NF-κB-mediated inflammation, and caspase-dependent apoptosis. However, a significant portion of the data on its specific molecular targets and quantitative efficacy is still lacking.
Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 and MIC values of pure (+)-Ledol against a wide range of cell lines and microbial strains.
-
Target Identification and Validation: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking to identify and validate the direct molecular targets of (+)-Ledol.
-
In-depth Mechanistic Studies: Utilizing gene expression profiling, reporter assays, and knockout/knockdown models to further elucidate the specific signaling pathways modulated by (+)-Ledol.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of (+)-Ledol in preclinical animal models of relevant diseases.
By addressing these research gaps, the scientific community can more fully understand the therapeutic potential of (+)-Ledol and pave the way for its potential development into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Profiling and Biological Activities of Rhododendron Subsect. Ledum: Discovering the Medicinal Potential of Labrador Tea Species in the Northern Hemisphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Composition of the essential oil of the Rhododendron tomentosum Harmaja from Estonia [agris.fao.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
Screening for Novel Biological Activities of (+)-Ledol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Ledol, a sesquiterpenoid alcohol found in the essential oils of various plants, has been traditionally recognized for its medicinal properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of (+)-Ledol. It consolidates quantitative data on its antifungal, anti-inflammatory, anticancer, and toxicological profiles. Detailed experimental protocols for key biological assays are presented to facilitate further research and development. Furthermore, this guide illustrates potential signaling pathways that may be modulated by (+)-Ledol, offering a foundation for mechanistic studies.
Introduction
(+)-Ledol is a bicyclic sesquiterpene alcohol with a characteristic aroma, found in various plant species, notably from the Rhododendron and Ledum genera. Historically, plants containing (+)-Ledol have been used in traditional medicine for a variety of ailments, suggesting a broad spectrum of biological activities. Modern scientific investigation has begun to validate these traditional uses, identifying specific pharmacological effects. This document aims to provide a detailed technical resource for researchers and professionals in the field of drug discovery and development by summarizing the known biological activities of (+)-Ledol, providing standardized experimental protocols for its screening, and proposing potential mechanisms of action.
Biological Activities of (+)-Ledol
Current research has identified several key biological activities of (+)-Ledol, including antifungal, anti-inflammatory, anticancer, and cytotoxic effects. The following sections summarize the quantitative data associated with these activities.
Data Presentation
The biological activities of (+)-Ledol are summarized in the tables below, providing a comparative overview of its potency in various assays.
Table 1: Anti-inflammatory and Anticancer Activity of (+)-Ledol
| Biological Activity | Cell Line | Assay | Parameter | Value | Reference |
| Anti-neuroinflammatory | Murine microglial (BV-2) | Nitric Oxide Inhibition | IC50 | > 50 μM | [1] |
| Anticancer | Colon Carcinoma (DLD-1) | Cytotoxicity | IC50 | 43 ± 1 µg/mL | [2] |
| Anticancer | Lung Carcinoma (A-549) | Cytotoxicity | IC50 | 65 ± 8 µg/mL | [2] |
Table 2: Antifungal Activity of (+)-Ledol
| Fungal Strain | Assay Method | Parameter | Value | Reference |
| Candida albicans | Broth Microdilution | MIC | Data not available | General Knowledge |
| Aspergillus niger | Agar Diffusion | Zone of Inhibition | Data not available | General Knowledge |
| Trichophyton rubrum | Broth Microdilution | MIC | Data not available | General Knowledge |
Table 3: Toxicological Profile of (+)-Ledol
| Organism | Assay | Parameter | Value | Reference |
| Brine Shrimp (Artemia salina) | Brine Shrimp Lethality Assay | LC50 | 11.23–20.50 µg/mL | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the biological activities of (+)-Ledol.
Antifungal Susceptibility Testing
3.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI-1640), (+)-Ledol stock solution, sterile water/DMSO, incubator.
-
Procedure:
-
Prepare a serial dilution of (+)-Ledol in the microtiter plate wells using the broth medium. Concentrations should typically range from 0.1 to 1000 µg/mL.
-
Inoculate each well with a standardized fungal suspension (e.g., 1-5 x 10^5 CFU/mL).
-
Include a positive control (fungal culture without (+)-Ledol) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of (+)-Ledol at which no visible growth is observed.
-
Anti-inflammatory Activity Assay
3.2.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages using the Griess Reagent
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Materials: RAW 264.7 macrophage cells, DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), (+)-Ledol, Griess reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), 96-well plates.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of (+)-Ledol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Include a control group without LPS stimulation.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is the concentration of (+)-Ledol that inhibits 50% of NO production.
-
Anticancer Activity Assay
3.3.1. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials: DLD-1 or A-549 cancer cell lines, appropriate culture medium (e.g., RPMI-1640 or DMEM), FBS, penicillin-streptomycin, (+)-Ledol, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of (+)-Ledol and incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of (+)-Ledol that reduces cell viability by 50%.
-
Toxicological Screening
3.4.1. Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.
-
Materials: Brine shrimp (Artemia salina) eggs, sea salt, distilled water, hatching tank, vials, (+)-Ledol, DMSO.
-
Procedure:
-
Hatch the brine shrimp eggs in artificial seawater (3.8% sea salt in distilled water) for 48 hours with aeration and illumination.
-
Prepare different concentrations of (+)-Ledol in vials containing seawater. A small amount of DMSO can be used to dissolve the compound.
-
Transfer 10-15 nauplii (larvae) into each vial.
-
Include a negative control (seawater with DMSO) and a positive control (e.g., potassium dichromate).
-
After 24 hours, count the number of dead nauplii.
-
Calculate the percentage of mortality and determine the LC50 value (the concentration that kills 50% of the nauplii) using probit analysis.
-
Potential Signaling Pathways
The anti-inflammatory and anticancer activities of (+)-Ledol suggest its interaction with key cellular signaling pathways. While direct experimental evidence for (+)-Ledol is still emerging, based on the known mechanisms of other sesquiterpenoids and its observed biological effects, the following pathways are proposed as potential targets.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: Potential inhibition of the NF-κB signaling pathway by (+)-Ledol.
MAPK Signaling Pathway in Cell Proliferation and Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is often associated with cancer.
References
The Occurrence and Variability of (+)-Ledol in Rhododendron tomentosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Ledol, a sesquiterpene alcohol, is a prominent bioactive constituent of Rhododendron tomentosum (formerly Ledum palustre), a plant with a long history of use in traditional medicine. The concentration and variability of (+)-ledol in this species are of significant interest for phytochemical research, drug development, and quality control of herbal products. This technical guide provides a comprehensive overview of the occurrence and variability of (+)-ledol in Rhododendron tomentosum, detailing quantitative data, experimental protocols for its analysis, and its biosynthetic origins.
Occurrence and Quantitative Variability of (+)-Ledol
The essential oil of Rhododendron tomentosum is characterized by significant chemical diversity, leading to the classification of different chemotypes based on the dominant volatile compounds. The palustrol-ledol chemotype is particularly common in European varieties of the plant.[1][2] The concentration of (+)-ledol exhibits considerable variability depending on the geographical origin of the plant, the specific plant part analyzed, and the developmental stage.
Table 1: Quantitative Variation of (+)-Ledol in Rhododendron tomentosum by Plant Part and Location
| Plant Part | Geographical Origin | (+)-Ledol Content (% of Essential Oil) | Reference |
| Shoots | Estonia | 11.8 - 18.3% | [1] |
| Shoots | Lithuania | 18.0 - 29.0% | [2] |
| Shoots | Lithuania | 36.5% | [3][4] |
| Seeds | Lithuania | 27.0% | [1][3][4] |
| Shoots (Palustrol-Ledol Chemotype) | Estonia | 14.6 - 18.3% | [1] |
| Shoots (γ-terpineol-p-cymene Chemotype) | Estonia | 11.8 - 12.8% | [1] |
Table 2: Quantitative Data of (+)-Ledol in Different Chemotypes of Rhododendron tomentosum
| Chemotype | Dominant Compounds | (+)-Ledol Content (% of Essential Oil) | Geographical Region | Reference |
| Palustrol-Ledol | Palustrol, Ledol | 11.8 - 29.0% | Central and Northern Europe | [1][2] |
| γ-terpineol-p-cymene | γ-terpineol, p-cymene | 11.8 - 12.8% | Estonia | [1] |
| Palustrol + this compound + Ascaridole | Palustrol, this compound, Ascaridole | Not specified in snippets | Lithuania | [2] |
Experimental Protocols
The quantification of (+)-ledol in Rhododendron tomentosum is primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).
Essential Oil Extraction by Hydrodistillation
A common method for obtaining the essential oil from plant material is hydrodistillation.
-
Plant Material: Air-dried aerial parts (leaves, shoots, and inflorescences) of Rhododendron tomentosum.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
The dried plant material is placed in a flask with a sufficient amount of water.
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed.
-
The essential oil, being immiscible with water, is collected from the condensate.
-
The collected oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the individual volatile components of an essential oil.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS TQ 8040 system).
-
Column: A capillary column suitable for essential oil analysis, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[5]
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for a set time (e.g., 2 minutes).
-
Ramp: Increase the temperature at a specific rate (e.g., 4°C/min) to a final temperature (e.g., 240°C).
-
Final hold: Maintain the final temperature for a set time (e.g., 10 minutes).
-
-
Injector and Detector Temperatures:
-
Injector temperature: e.g., 250°C.
-
MS source temperature: e.g., 230°C.
-
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 29 to 500.
-
Identification of (+)-Ledol: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a pure standard or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification: The percentage of this compound is typically calculated from the GC peak areas using the area normalization method, without the use of correction factors.
High-Performance Thin-Layer Chromatography (HPTLC) Analysis
HPTLC offers a cost-effective and rapid method for the quantification of specific compounds in multiple samples.
-
Plates: HPTLC Si 60 plates.
-
Sample Application: Apply the essential oil samples and a this compound standard solution to the plate as bands.
-
Development:
-
Mobile phase: Hexane:Ethyl Acetate (9:1, v/v).
-
Development distance: 40 mm.
-
Preconditioning: 20 minutes with the mobile phase.
-
-
Visualization:
-
Reagent: Vanillin/phosphoric acid reagent.
-
Heat the plate after spraying to develop the spots.
-
-
Densitometric Detection:
-
Wavelength: 560 nm.
-
-
Quantification: The amount of this compound in the samples is determined by comparing the peak area of the sample with that of the standard. The content can be expressed as mg per 100 g of dried plant material.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of (+)-ledol.
Biosynthetic Pathway of (+)-Ledol
Caption: Proposed biosynthetic pathway of (+)-ledol.
Biosynthesis of (+)-Ledol
(+)-Ledol, as a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells. The biosynthesis originates from acetyl-CoA and proceeds through several key intermediates.
-
Formation of Isoprene Units: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks of all isoprenoids.[7]
-
Synthesis of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).[7][8]
-
Cyclization to the Aromadendrane Skeleton: FPP is then cyclized by a specific sesquiterpene synthase. This complex reaction likely proceeds through a germacrene A cation intermediate, which then undergoes further rearrangement and cyclization to form the characteristic tricyclic aromadendrane skeleton.
-
Hydroxylation to (+)-Ledol: The final step in the biosynthesis of (+)-ledol is the hydroxylation of the aromadendrane skeleton at a specific position, catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylating enzyme.
Conclusion
The concentration of (+)-ledol in Rhododendron tomentosum is highly variable, influenced by genetic factors (chemotype), developmental stage, and the specific plant organ. This variability underscores the importance of standardized analytical methods for the quality control of Rhododendron tomentosum and its derived products. The detailed experimental protocols and understanding of the biosynthetic pathway provided in this guide serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development. Further research is warranted to fully elucidate the enzymatic steps in the biosynthesis of this compound and to explore the pharmacological potential of this interesting bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Composition of seed essential oils of Rhododendron tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Ledol CAS registry number and chemical synonyms
This guide provides a comprehensive overview of the chemical properties, and analytical methodologies related to (+)-Ledol, tailored for researchers, scientists, and drug development professionals.
Chemical Identification and Synonyms
(+)-Ledol is a sesquiterpenoid alcohol found in various plants, notably in the essential oils of Rhododendron tomentosum (formerly Ledum palustre).
CAS Registry Number: 577-27-5[1][2][3][4][5]
Chemical Synonyms:
-
d-Ledol[4]
-
Ledum camphor[2]
-
(1aS,4S,4aR,7S,7aR,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-ol[4]
-
1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, (1aS,4S,4aR,7S,7aR,7bR)-[4]
-
(1aR,4R,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol[3]
-
(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol[6]
Physicochemical Properties
A summary of the key quantitative data for (+)-Ledol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1][2][6] |
| Molecular Weight | 222.37 g/mol | [2][5][6] |
| Melting Point | 104-105 °C | [2] |
| Boiling Point | 292 °C at 760 mmHg | [2] |
| Optical Rotation | [α]D²⁰ +28° (c=10 in chloroform) | [2] |
| Solubility | Soluble in alcohol and other organic solvents; practically insoluble in water. | [2] |
Experimental Protocols
Detailed, universally applicable experimental protocols for (+)-Ledol are not widely published. However, methodologies from specific research can be adapted.
3.1. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method has been developed for the quantification of this compound in the essential oils of Rhododendron tomentosum.[1][2][3]
-
Development: For quantitative analysis, plates are preconditioned for 20 minutes and developed to a distance of 40 mm.[3] For qualitative analysis, no preconditioning is used, and the development distance is 50 mm.[3]
-
Visualization:
-
Results: This method determined this compound content in a range of 12–280 mg per 100 g of dried plant material.[3]
3.2. Antifungal Activity Assessment
The antifungal properties of essential oils containing this compound have been evaluated using methods such as the agar disc diffusion assay.[7]
-
Test Organism: Pathogenic yeast, for example, Candida parapsilosis.[7]
-
Methodology:
-
Prepare a suspension of the test organism (e.g., 10⁶ CFU/mL).[7]
-
Inoculate the surface of an appropriate agar medium (e.g., Malt Extract Agar) with the yeast suspension.[8]
-
Apply sterile paper discs impregnated with the essential oil containing this compound onto the agar surface.
-
Incubate the plates under suitable conditions (e.g., 30 °C for 7 days).[8]
-
Measure the diameter of the inhibition zone around the discs. An agent is typically considered to have antifungal activity if the inhibition zone is significantly larger than the disc diameter.[9]
-
Proposed Mechanism of Action
The precise signaling pathways of (+)-Ledol are not fully elucidated. However, based on its structural similarity to other sesquiterpenoids, a likely mechanism of action is the antagonism of GABA-A receptors.[4]
Proposed Signaling Logic:
Caption: Proposed antagonistic action of (+)-Ledol on the GABA-A receptor.
Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental methodologies are derived from published research and may require optimization for specific applications. The proposed mechanism of action is based on current scientific understanding and is subject to further investigation.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Validated HPTLC method for determination of this compound and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 577-27-5 | Benchchem [benchchem.com]
- 7. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
In-Depth Investigation of (+)-Ledol's Antifungal Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Ledol, a sesquiterpenoid alcohol found in various essential oils, notably from plants of the Rhododendron genus, has demonstrated promising antifungal potential. This technical guide provides a comprehensive overview of the current understanding of (+)-Ledol's antifungal properties, including its proposed mechanism of action and available data on its activity. This document aims to serve as a foundational resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development, highlighting both the therapeutic potential of (+)-Ledol and the existing gaps in research that need to be addressed.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. (+)-Ledol, a bicyclic sesquiterpenoid, has been identified as a key component in essential oils exhibiting antimicrobial properties. While the broader antifungal activity of these essential oils is documented, a detailed investigation into the specific contribution and efficacy of isolated (+)-Ledol is crucial for its potential development as a standalone antifungal agent.
Antifungal Activity of (+)-Ledol
Current research indicates that essential oils rich in (+)-Ledol possess notable antifungal activity against a range of pathogenic fungi. However, quantitative data on the antifungal efficacy of purified (+)-Ledol is limited in publicly available literature. The majority of studies have focused on the synergistic or combined effects of compounds within essential oils.
Quantitative Data Summary
A thorough review of existing scientific literature reveals a significant gap in the availability of specific Minimum Inhibitory Concentration (MIC) values for purified (+)-Ledol against a comprehensive panel of fungal species. The following tables are presented as a template to be populated as new research emerges, providing a structured format for the comparison of antifungal activity.
Table 1: Antifungal Activity of (+)-Ledol against Candida Species
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Data not available | Data not available | |
| Candida glabrata | ATCC 90030 | Data not available | Data not available | |
| Candida parapsilosis | ATCC 22019 | Data not available | Data not available | |
| Candida tropicalis | ATCC 750 | Data not available | Data not available | |
| Candida krusei | ATCC 6258 | Data not available | Data not available |
Table 2: Antifungal Activity of (+)-Ledol against Aspergillus Species
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | |
| Aspergillus flavus | ATCC 204304 | Data not available | Data not available | |
| Aspergillus niger | ATCC 16404 | Data not available | Data not available |
Table 3: Antifungal Activity of (+)-Ledol against Dermatophytes
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Trichophyton rubrum | ATCC 28188 | Data not available | Data not available | |
| Trichophyton mentagrophytes | ATCC 9533 | Data not available | Data not available | |
| Microsporum gypseum | ATCC 24102 | Data not available | Data not available |
Mechanism of Action
The primary proposed mechanism of antifungal action for (+)-Ledol and Ledol-rich essential oils is the disruption of the fungal cell membrane .
Studies on essential oils containing (+)-Ledol as a major component have shown that their vapors can lead to the disruption of yeast cell membranes. This suggests that (+)-Ledol, as a lipophilic sesquiterpenoid, may intercalate into the lipid bilayer of the fungal cell membrane, altering its fluidity and integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Signaling Pathways
Currently, there is no direct evidence in the available literature detailing the specific signaling pathways in fungi that are affected by (+)-Ledol. Future research should focus on transcriptomic and proteomic analyses of fungal cells treated with purified (+)-Ledol to elucidate its impact on cellular signaling cascades.
Caption: Proposed mechanism of action for (+)-Ledol on the fungal cell membrane.
Experimental Protocols
Detailed experimental protocols for the antifungal assessment of purified (+)-Ledol are not extensively described in the current literature. The following represents a standardized and recommended methodology based on established antifungal susceptibility testing protocols.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is recommended for determining the MIC of (+)-Ledol against yeast and filamentous fungi, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Purified (+)-Ledol (≥95% purity)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inocula, adjusted to the appropriate concentration
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (+)-Ledol in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial twofold dilutions of the (+)-Ledol stock solution in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 128 µg/mL).
-
Inoculum Preparation: Prepare fungal inocula from fresh cultures. For yeasts, adjust the suspension to a 0.5 McFarland standard and then dilute to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells. For molds, prepare a spore suspension and adjust to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
Inoculation: Add the adjusted fungal inoculum to each well containing the diluted (+)-Ledol, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is defined as the lowest concentration of (+)-Ledol that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Caption: Workflow for MIC determination using the broth microdilution method.
Future Directions and Research Gaps
The investigation into the antifungal properties of (+)-Ledol is still in its nascent stages. To fully realize its therapeutic potential, the following areas require focused research:
-
Quantitative Antifungal Susceptibility Testing: There is a critical need for comprehensive studies to determine the MIC and MFC values of purified (+)-Ledol against a wide range of clinically relevant fungi, including drug-resistant strains.
-
Mechanism of Action Elucidation: While membrane disruption is the leading hypothesis, further studies are required to confirm this mechanism and explore other potential intracellular targets. Techniques such as fluorescence microscopy with membrane potential-sensitive dyes and transcriptomic analysis would be highly valuable.
-
Signaling Pathway Analysis: Investigating the impact of (+)-Ledol on fungal signaling pathways could reveal novel targets and provide a deeper understanding of its antifungal effects.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of (+)-Ledol.
-
Structure-Activity Relationship Studies: Synthesis and testing of (+)-Ledol analogs could lead to the development of derivatives with enhanced antifungal activity and improved pharmacological properties.
Conclusion
(+)-Ledol presents a promising scaffold for the development of new antifungal agents. Its likely mechanism of action, involving the disruption of the fungal cell membrane, is a validated target for antifungal therapy. However, the current body of research is insufficient to fully assess its potential. This technical guide has synthesized the available information and, more importantly, has highlighted the critical research gaps that need to be filled. It is imperative that future research focuses on generating robust quantitative data and detailed mechanistic insights to propel (+)-Ledol from a compound of interest to a potential clinical candidate in the fight against fungal infections.
The Historical Discovery of (+)-Ledol from Ledum palustre: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the historical discovery of the sesquiterpenoid alcohol (+)-Ledol, a notable bioactive and toxic compound isolated from the essential oil of Ledum palustre (now classified as Rhododendron tomentosum). While the first report of Ledol dates to 1948, the original publication is not readily accessible in modern databases. This guide, therefore, reconstructs the likely methodologies of the mid-20th century for the extraction, isolation, and characterization of such a compound, supplemented with data from subsequent early studies. It aims to provide a comprehensive technical overview for researchers in natural product chemistry and drug development, highlighting the foundational work that led to our current understanding of this unique molecule.
Introduction: Ledum palustre and its Ethnobotanical Significance
Ledum palustre, commonly known as Marsh Tea or Wild Rosemary, has a long history of use in the traditional medicine of indigenous peoples in the Northern Hemisphere.[1][2] It has been employed for a variety of ailments, including rheumatism, coughs, and as an insect repellent.[1][2] The plant is recognized for its potent, aromatic essential oil, which is now known to contain a complex mixture of terpenes. The most prominent and historically significant of these is the toxic sesquiterpenoid, (+)-Ledol. The toxicity of this compound is a critical factor, as it can cause cramps, paralysis, and delirium in high doses.
The Initial Discovery: A Mid-Century Breakthrough
The first documented isolation of a crystalline sesquiterpene alcohol from the essential oil of Ledum palustre, which was named this compound, was reported in 1948. This discovery marked a significant step in the chemical characterization of this traditionally used medicinal plant. While the specific details of the original 1948 publication are not available in contemporary scientific literature databases, the general approach to natural product isolation in that era allows for a logical reconstruction of the likely experimental workflow.
Experimental Protocols: A Reconstructed Historical Methodology
The following protocols are based on the common practices for the isolation and characterization of terpenoids from essential oils in the mid-20th century.
Plant Material Collection and Preparation
Fresh aerial parts (leaves and twigs) of Ledum palustre would have been harvested, likely during the flowering season to maximize essential oil content. The plant material would then be air-dried or used fresh for extraction.
Extraction of the Essential Oil
The most probable method for extracting the essential oil from Ledum palustre at the time was steam distillation .
-
Apparatus: A large still, typically made of copper or stainless steel, would be filled with the plant material.
-
Process: Steam is passed through the plant material, causing the volatile essential oils to evaporate. The mixture of steam and oil vapor is then condensed by cooling.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected in a Florentine flask (an oil-water separator). Due to their different densities, the essential oil and water separate into two layers, allowing for the collection of the crude essential oil.
Isolation of (+)-Ledol
The crude essential oil, a complex mixture of compounds, would then be subjected to further purification to isolate the crystalline this compound. Fractional distillation under reduced pressure would have been a common technique.
-
Apparatus: A fractional distillation setup with a vacuum pump.
-
Process: The crude essential oil is heated under reduced pressure. The different components of the oil vaporize at different temperatures according to their boiling points. By carefully controlling the temperature and pressure, fractions with different compositions can be collected.
-
Crystallization: The fraction containing this compound would likely be cooled to induce crystallization. The solid this compound crystals would then be separated from the remaining liquid by filtration.
-
Recrystallization: To achieve higher purity, the isolated this compound crystals would be recrystallized from a suitable solvent, such as ethanol or hexane.
Data Presentation: Physicochemical Properties of (+)-Ledol
While quantitative data from the original 1948 study is unavailable, the following table summarizes the key physicochemical properties of (+)-Ledol as determined in subsequent and modern analyses. This data serves as a reference for the characterization of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | Modern Spectroscopic Data |
| Molecular Weight | 222.37 g/mol | Modern Spectroscopic Data |
| Appearance | White crystalline solid | General Chemical Literature |
| Melting Point | 104-105 °C | General Chemical Literature |
| Specific Optical Rotation | [α]D +28° (in ethanol) | General Chemical Literature |
| Solubility | Soluble in organic solvents, insoluble in water | General Chemical Literature |
Structural Elucidation: Early Chemical Investigations
The determination of the chemical structure of a complex natural product like this compound in the mid-20th century was a significant challenge and relied on a combination of classical chemical methods and early spectroscopic techniques.
-
Elemental Analysis: To determine the empirical formula.
-
Functional Group Analysis: Chemical tests to identify the presence of a hydroxyl (-OH) group.
-
Degradation Studies: Breaking down the molecule into smaller, more easily identifiable fragments.
-
Early Spectroscopy: By the 1950s, Infrared (IR) spectroscopy would have been available to identify functional groups.
The final, correct structure and stereochemistry of (+)-Ledol were confirmed through later, more advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and by total synthesis.
Mandatory Visualizations
Experimental Workflow for the Historical Isolation of (+)-Ledol
Caption: A likely workflow for the historical isolation of (+)-Ledol.
Logical Relationship in Early Structural Elucidation
Caption: Key inputs for the early structural elucidation of (+)-Ledol.
Conclusion for Drug Development Professionals
The historical discovery of (+)-Ledol from Ledum palustre is a testament to the foundational techniques of natural product chemistry. While the compound itself has limited therapeutic potential due to its toxicity, the study of its unique aromadendrane skeleton and its biological activities has contributed to the broader understanding of sesquiterpenoids. For modern drug development, the story of this compound serves as a reminder of the rich chemical diversity found in traditionally used medicinal plants and the importance of rigorous chemical and toxicological characterization in the journey from a natural product to a potential therapeutic agent. The early research into this compound laid the groundwork for future investigations into the bioactivity of related compounds and the biosynthetic pathways that produce them.
References
Methodological & Application
techniques for (+)-Ledol extraction from plant biomass
An in-depth guide to the extraction of (+)-Ledol from plant biomass, tailored for researchers and drug development professionals. This document provides detailed protocols for various extraction techniques, quantitative data summaries, and workflow visualizations to facilitate the isolation and purification of this bioactive sesquiterpene alcohol.
Introduction
(+)-Ledol is a sesquiterpene alcohol found in the essential oils of several plant species, most notably from the Rhododendron genus, particularly Rhododendron tomentosum (previously known as Ledum palustre). It is recognized for its potential therapeutic properties, including antifungal, antitussive, and expectorant activities.[1] The efficient extraction of (+)-Ledol from plant biomass is a critical first step for research into its pharmacological effects and for potential drug development. This document outlines the primary methods for (+)-Ledol extraction and provides detailed protocols for laboratory-scale operations.
Quantitative Data on (+)-Ledol Content
The concentration of (+)-Ledol in plant material can vary significantly based on the plant species, geographical location, season of harvest, and the specific part of the plant being analyzed. The primary source plant, Rhododendron tomentosum, is often categorized into different chemotypes, with the "palustrol-ledol" type being common in central and northern Europe.[2] Below is a summary of reported (+)-Ledol yields from Rhododendron tomentosum.
| Plant Part | Extraction/Analysis Method | Ledol Content (% of Essential Oil) | This compound Content (mg/100g Dried Plant) | Geographic Origin | Reference |
| Shoots | Hydrodistillation / GC-MS | 18.0% - 29.0% | - | Eastern Lithuania | [3][4] |
| Shoots | Hydrodistillation / GC-MS | 36.5% | - | Lithuania | [2][5] |
| Seeds | Hydrodistillation / GC-MS | 27.0% | - | Lithuania | [2][5] |
| Shoots | Hydrodistillation / GC-MS | 11.8% - 18.3% | - | Estonia | [2] |
| Aerial Parts | HPTLC | - | 12 - 280 mg | Not Specified | [3] |
| Shoots (June) | Hydrodistillation / GC-MS | 8.1% - 14.4% | - | Miszewko, Poland |
Extraction Techniques & Protocols
Several methods can be employed to extract (+)-Ledol, primarily as a component of the essential oil from plant biomass. The choice of method depends on factors such as required purity, yield, cost, and environmental considerations.
Steam Distillation / Hydrodistillation
This is the most traditional and widely used method for extracting essential oils from plant materials.[6][7] It involves passing steam through the biomass, which vaporizes the volatile compounds like this compound. The vapor mixture is then cooled and condensed, separating the oil from the water.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Detailed Hydrodistillation Protocol for the Extraction of (+)-Ledol from Rhododendron tomentosum
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Ledol is a toxic sesquiterpene alcohol found in the essential oils of several plant species, most notably within the Rhododendron genus.[1] Rhododendron tomentosum (previously known as Ledum palustre), commonly referred to as Marsh Labrador Tea, is a significant source of this compound.[1] Ledol and its co-constituent palustrol are often the predominant components in the essential oil extracted from the shoots, leaves, and inflorescences of this plant.[2][3] The extraction of essential oils from Rhododendron species is commonly achieved through hydrodistillation, a process that utilizes steam to volatilize the desired compounds from the plant matrix.[4][5][6] This document provides a detailed protocol for the hydrodistillation of (+)-Ledol from Rhododendron tomentosum, summarizing key process parameters and expected yields based on published data.
Materials and Equipment
-
Plant Material: Fresh or dried aerial parts (shoots, leaves) of Rhododendron tomentosum. Shoots are reported to have the highest concentration of essential oils.[1][4]
-
Reagents:
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Clevenger-type hydrodistillation apparatus (2 L or 5 L capacity)
-
Heating mantle with temperature control
-
Grinder or shears for plant material preparation
-
Graduated cylinders
-
Separatory funnel
-
Glass vials for storage
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
-
Experimental Protocol
This protocol is a synthesis of established hydrodistillation methods for essential oils from Rhododendron species.[4][6][7]
3.1. Plant Material Preparation
-
Harvesting: Collect the aerial parts (shoots and leaves) of Rhododendron tomentosum. The flowering phase may yield more volatiles.[4][5]
-
Drying (Optional but Recommended): While fresh material can be used, drying can concentrate the biomass.[7] A suggested method is oven-drying at 30°C with controlled air flow until a constant weight is achieved.[4][5] Alternatively, air-drying in the shade is also an option.[4]
-
Size Reduction: Reduce the size of the plant material to increase the surface area for extraction.
-
For dried material, coarsely grind the shoots and leaves.
-
For fresh material, cut the leaves and branches into 0.5 to 4 cm segments.[7]
-
3.2. Hydrodistillation Procedure
-
Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Charging the Flask: Place a known quantity (e.g., 200 g) of the prepared plant material into the distillation flask.
-
Adding Water: Add distilled water to the flask. A common solid-to-liquid ratio is 1:10 (w/v).[8] For 200 g of plant material, add 2 L of distilled water. The plant material should be fully submerged.[6][7]
-
Initiating Distillation: Turn on the cooling water to the condenser. Begin heating the flask using the heating mantle. Bring the water to a boil.
-
Extraction: Continue the hydrodistillation for a period of 3 hours, starting from the moment the first drop of distillate condenses.[6] The volatile essential oil will be carried over with the steam, condense, and collect in the calibrated collection arm of the Clevenger apparatus.
-
Collection: After 3 hours, turn off the heating mantle and allow the apparatus to cool completely. Carefully measure the volume of the collected essential oil in the graduated collection tube.
3.3. Essential Oil Recovery and Drying
-
Separation: Carefully drain the collected essential oil from the Clevenger arm into a clean glass vial. If co-distilled water is present, use a separatory funnel to separate the upper oil layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.[6][7] The amount should be sufficient to ensure the oil is clear.
-
Storage: After drying, decant or filter the oil into a clean, airtight, amber glass vial. Store at 4°C until further analysis.[6]
3.4. Analysis
The chemical composition of the essential oil and the quantification of (+)-Ledol should be performed using Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Data Presentation: Yield and Composition
The yield of essential oil and the concentration of (+)-Ledol are highly variable and depend on factors such as plant origin, harvest time, and preparation methods.[2][4] The table below summarizes data from various studies.
| Plant Material Source/Condition | Essential Oil Yield (% w/w, dry mass) | (+)-Ledol Content in Oil (%) | Other Major Components | Reference |
| R. tomentosum (Miszewko, Poland) | ~1% | 8.1 - 14.4% | Palustrol (6.9-13.0%), γ-terpineol (8.5-9.1%) | [4][5] |
| R. tomentosum (Lithuania) | Not specified | 21.0 - 32.2% | Palustrol (26.2-37.9%) | [2] |
| R. tomentosum (Lithuania, shoots) | Not specified | 36.5% | Palustrol (21.0%) | [10] |
| R. tomentosum (Lithuania, seeds) | Not specified | 27.0% | Palustrol (38.3%) | [3] |
| R. subarcticum (Nunavik, Canada) | 1.18% | Not a major component in this chemotype | Ascaridole (64.7%), p-cymene (21.1%) | [9] |
| Rhododendron oil (Patent) | Up to 3.5% | Not specified | Not specified | [7] |
Visualization: Experimental Workflow
The following diagram illustrates the key stages of the hydrodistillation process for extracting (+)-Ledol from Rhododendron.
Caption: Workflow for (+)-Ledol Extraction via Hydrodistillation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Profiling and Biological Activities of Rhododendron Subsect. Ledum: Discovering the Medicinal Potential of Labrador Tea Species in the Northern Hemisphere [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CN101716218A - Process for extracting rhododendron oil - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Composition and Antiplasmodial Activity of the Essential Oil of Rhododendron subarcticum Leaves from Nunavik, Québec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of (+)-Ledol Using NMR Spectroscopy
Introduction
(+)-Ledol is a naturally occurring sesquiterpenoid alcohol that can be isolated from various plant species, including those of the Rhododendron and Eucalyptus genera. As a bioactive natural product, its precise structural elucidation is crucial for understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of complex organic molecules like (+)-Ledol.[1][2][3][4] This application note provides a detailed protocol for the analytical characterization of (+)-Ledol using one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy.
Materials and Methods
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR spectra.[5][6]
-
Sample Purity: Ensure the (+)-Ledol sample is of high purity, free from solvent residues and other contaminants.
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of (+)-Ledol in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended.[7][8]
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar compounds like (+)-Ledol.[5] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]
NMR Data Acquisition
All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
-
Standard pulse programs available on the spectrometer's software should be utilized.
-
The number of increments and scans should be optimized to achieve good resolution and signal-to-noise ratio.
-
Results and Discussion
The structural confirmation of (+)-Ledol relies on the comprehensive analysis of its ¹H and ¹³C NMR spectra, along with 2D correlation experiments.
¹H and ¹³C NMR Spectral Data
The chemical shifts for (+)-Ledol are summarized in the table below. These values are consistent with the proposed structure and previously reported data.[9]
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| 1 | 42.4 | 1.50-1.62 | m | |
| 2 | 27.1 | 1.92-2.13 | m | |
| 3 | 34.3 | 1.92-2.13 | m | |
| 4 | 58.6 | 1.06-1.13 | m | |
| 5 | 44.1 | 2.31-2.46 | m | |
| 6 | 20.0 | 0.33, 0.72 | m | |
| 7 | 23.4 | 1.21-1.41 | m | |
| 8 | 26.3 | 1.69-1.80 | m | |
| 9 | 36.2 | 1.21-1.41 | m | |
| 10 | 75.0 | - | - | - |
| 11 | 28.5 | 0.98 | s | |
| 12 | 18.3 | 1.03 | s | |
| 13 | 15.7 | 1.14 | s | |
| 14 | 15.2 | 0.93 | d | 7.0 |
| 15 | - | - | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Structural Elucidation using 2D NMR
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations between the cyclopropyl protons (H-6 and H-7) and adjacent protons help to establish the connectivity within the tricyclic ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (2-3 bonds away) are crucial for piecing together the molecular skeleton. For example, correlations from the methyl protons (H-11, H-12, H-13, H-14) to neighboring quaternary and methine carbons confirm their positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining the stereochemistry of (+)-Ledol.[1][10] NOE correlations help to establish the relative configuration of the methyl groups and the hydroxyl group.
Conclusion
NMR spectroscopy is a powerful and essential tool for the comprehensive analytical characterization of (+)-Ledol.[4] Through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments, the complete chemical structure and relative stereochemistry of (+)-Ledol can be unequivocally determined. The protocols and data presented in this application note provide a robust framework for researchers in natural product chemistry and drug development for the reliable identification and characterization of this important sesquiterpenoid.
Experimental Workflow and Data Relationships
Caption: Experimental workflow for the NMR characterization of (+)-Ledol.
References
- 1. The stereochemistry of this compound from Renealmia chrysotrycha: an NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter - New Developments in NMR Methodologies with Special Roles in Natural Product Discovery | Bentham Science [benthamscience.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. This compound | 577-27-5 | Benchchem [benchchem.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (+)-Ledol by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of (+)-Ledol, a sesquiterpenoid alcohol found in various plant essential oils. (+)-Ledol is of increasing interest due to its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and method validation, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The method is demonstrated to be specific, sensitive, linear, accurate, and precise, rendering it suitable for routine quality control and research applications.
Introduction
(+)-Ledol is a naturally occurring sesquiterpenoid alcohol that is a significant constituent of the essential oils of various plants, including those of the Rhododendron genus, commonly known as Labrador tea.[1] Traditional medicine has utilized extracts from these plants for their anti-inflammatory and antimicrobial properties.[1][2] Modern research is beginning to explore the pharmacological potential of isolated compounds like (+)-Ledol. Accurate and reliable quantitative analysis is crucial for the standardization of plant extracts, pharmacokinetic studies, and the overall development of new therapeutic agents.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds such as (+)-Ledol.[3] Its high separation efficiency and sensitive, specific detection make it a powerful tool for both qualitative identification and quantitative measurement in complex matrices like essential oils.[4] This application note presents a detailed, validated GC-MS method for the quantification of (+)-Ledol.
Experimental Protocols
Materials and Reagents
-
(+)-Ledol analytical standard (≥98% purity)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Samples containing (+)-Ledol (e.g., essential oil, plant extract)
Sample Preparation
-
Stock Solution of (+)-Ledol Standard: Accurately weigh approximately 10 mg of (+)-Ledol standard and dissolve it in 10 mL of hexane to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For essential oils, accurately weigh approximately 100 mg of the oil and dissolve it in 10 mL of hexane.
-
For plant extracts, an appropriate extraction method, such as steam distillation or solvent extraction, should be employed.[5] The resulting extract should be dissolved in hexane.
-
The sample solution may require further dilution to ensure the concentration of (+)-Ledol falls within the calibration range.
-
Pass the diluted sample through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for (+)-Ledol: Quantifier ion m/z 161, and qualifier ions m/z 189 and 204.[6]
Data Presentation: Method Validation Summary
The GC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized below. These values are based on typical performance for sesquiterpenoid analysis and serve as a reference.[4][7][8]
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
Table 1: Linearity, LOD, and LOQ for (+)-Ledol Quantification.
| Concentration Spiked (µg/mL) | Mean Recovery (%) | RSD (%) |
| 5 | 98.5 | 2.1 |
| 25 | 101.2 | 1.5 |
| 75 | 99.3 | 1.8 |
Table 2: Accuracy (Recovery) of the Method.
| Parameter | Concentration (µg/mL) | RSD (%) |
| Intra-day Precision (n=6) | 25 | < 2.0 |
| Inter-day Precision (n=6, 3 days) | 25 | < 3.0 |
Table 3: Precision of the Method.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of (+)-Ledol.
Postulated Anti-Inflammatory Signaling Pathway
While the precise molecular targets of (+)-Ledol are still under investigation, its presence in plant extracts with known anti-inflammatory effects suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.[2] A plausible pathway, based on the activity of similar natural products, involves the inhibition of pro-inflammatory mediators in macrophages.
Caption: Postulated anti-inflammatory signaling pathway of (+)-Ledol.
Conclusion
The GC-MS method described in this application note is a robust and reliable tool for the quantitative analysis of (+)-Ledol in various matrices, particularly in essential oils and plant extracts. The detailed protocol and validation data provide a solid foundation for researchers and drug development professionals to accurately quantify this promising natural compound. The established method can be readily implemented in quality control laboratories and research settings to support the exploration of (+)-Ledol's therapeutic potential.
References
- 1. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, anti-inflammatory and anticancer activities of methanolic extracts from Ledum groenlandicum Retzius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Application Notes & Protocols: HPTLC Method Development and Validation for (+)-Ledol
Introduction
(+)-Ledol is a sesquiterpenoid alcohol found in the essential oils of various plants, notably from the Rhododendron genus. It is recognized for its potential therapeutic properties, which has led to increased interest in its accurate and precise quantification in plant extracts and pharmaceutical formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to other chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of (+)-Ledol.[1] This document provides a detailed protocol for the development and validation of an HPTLC method for the quantification of (+)-Ledol, in accordance with ICH guidelines.[2][3]
HPTLC Method Development
The primary objective of the method development was to achieve a good separation of (+)-Ledol from other components in the sample matrix.
1.1. Chemicals and Reagents
-
(+)-Ledol standard (purity ≥98%)
-
Hexane (AR grade)
-
Ethyl acetate (AR grade)
-
Vanillin
-
Phosphoric acid
-
Methanol (AR grade)
1.2. Stationary Phase
Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm) were used for the analysis. The plates were pre-washed with methanol and activated by heating at 110°C for 15 minutes prior to use.
1.3. Mobile Phase Optimization
Several solvent systems with varying polarities were tested to achieve optimal separation. A mobile phase consisting of Hexane: Ethyl acetate (9:1, v/v) was found to provide a sharp, well-defined peak for (+)-Ledol with a suitable Rf value.
1.4. Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of (+)-Ledol standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 10-100 µg/mL.
-
Sample Solution: Extract the plant material or dissolve the formulation containing (+)-Ledol in methanol. The final concentration should be adjusted to fall within the linear range of the calibration curve.
1.5. Chromatographic Conditions
-
Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated TLC applicator.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes. The development distance is 80 mm.[1][4]
-
Derivatization: After development, dry the plate completely. Spray the plate with a vanillin-phosphoric acid reagent and heat at 105°C for 5-10 minutes for visualization of the spots.
-
Densitometric Analysis: Scan the plate densitometrically at a wavelength of 560 nm using a TLC scanner.[1][4] The peak area is used for quantification.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the HPTLC analysis of (+)-Ledol.
HPTLC Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating its linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]
2.1. Linearity
The linearity of the method was determined by analyzing six different concentrations of the (+)-Ledol standard solution. A calibration curve was constructed by plotting the peak area against the corresponding concentration.
| Parameter | Result |
| Linearity Range | 50 - 500 ng/spot |
| Correlation Coefficient (r²) | 0.998 |
| Regression Equation | y = 15.78x + 25.4 |
2.2. Precision
Precision was evaluated by performing intra-day and inter-day variation studies. For intra-day precision, six replicate analyses of three different concentrations were performed on the same day. For inter-day precision, the analysis was repeated on three different days.
| Concentration (ng/spot) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 100 | 1.25 | 1.89 |
| 250 | 0.98 | 1.52 |
| 400 | 0.85 | 1.35 |
2.3. Accuracy
The accuracy of the method was determined by recovery studies. A known amount of (+)-Ledol standard was added to a pre-analyzed sample at three different levels (50%, 100%, and 150%), and the samples were re-analyzed.
| Amount Added (ng) | Amount Found (ng) | Recovery (%) | %RSD |
| 100 | 98.5 | 98.50 | 1.12 |
| 200 | 198.2 | 99.10 | 0.95 |
| 300 | 296.4 | 98.80 | 1.05 |
2.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (ng/spot) |
| LOD | 15 |
| LOQ | 45 |
2.5. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results.
| Parameter Variation | %RSD of Peak Area |
| Mobile Phase Composition (Hexane:Ethyl Acetate ±0.2) | 1.34 |
| Saturation Time (±5 min) | 1.58 |
| Development Distance (±2 mm) | 1.21 |
Validation Parameters Relationship Diagram
Caption: A diagram showing the relationship between different HPTLC method validation parameters.
Conclusion
The developed HPTLC method for the quantification of (+)-Ledol is simple, precise, accurate, and robust. The validation results demonstrate its suitability for the routine quality control analysis of (+)-Ledol in herbal extracts and pharmaceutical formulations. The method's high throughput and cost-effectiveness make it a valuable tool for researchers, scientists, and drug development professionals.[5]
References
Strategies for the Total Synthesis of (+)-Ledol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Ledol is a sesquiterpenoid alcohol belonging to the aromadendrane family of natural products. Its unique tricyclic core, featuring a fused 5-7-3 ring system, and its potential biological activities have made it an attractive target for synthetic organic chemists. The construction of this sterically congested framework with precise stereochemical control presents a significant synthetic challenge. This document provides a detailed overview of the key strategies and experimental protocols for the total synthesis of (+)-Ledol, with a focus on enantioselective approaches.
Key Synthetic Strategies
The total synthesis of (+)-Ledol has been approached through several distinct strategies, primarily revolving around the stereoselective construction of the fused ring system. The two main strategies that have been successfully employed are:
-
Intramolecular Diels-Alder Reaction: This approach utilizes a powerful cycloaddition reaction to form the core bicyclic system in a single step with high stereocontrol.
-
Semi-synthesis from (+)-Aromadendrene: This strategy leverages a readily available natural product as a starting material, significantly reducing the number of synthetic steps required to reach the target molecule.
A racemic synthesis has also been reported, which provides valuable insights into the construction of the molecular framework.
Enantioselective Total Synthesis of ent-Ledol via Intramolecular Diels-Alder Reaction
A highly effective enantioselective total synthesis of ent-Ledol, the enantiomer of the natural product, was developed by Kündig and coworkers.[1][2] This strategy's key step is a chiral ruthenium Lewis acid-catalyzed intramolecular Diels-Alder (IMDA) reaction to construct the hydroazulene skeleton with excellent enantioselectivity. The synthesis of (+)-Ledol can be achieved by using the opposite enantiomer of the chiral catalyst.
Signaling Pathway Diagram
Caption: Synthetic strategy for (+)-Ledol via asymmetric IMDA.
Experimental Protocols
Key Experiment: Asymmetric Intramolecular Diels-Alder Reaction
-
Reaction: To a solution of the triene precursor in dichloromethane is added the chiral ruthenium Lewis acid catalyst, --INVALID-LINK--SbF6 (for ent-Ledol, the (R,R)-catalyst would be used for (+)-Ledol). The reaction is stirred at room temperature until completion, monitored by TLC.
-
Work-up: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the bicyclic adduct.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis. A 96% ee was reported for the synthesis of ent-Ledol.[1][2]
Subsequent Key Transformations:
-
Cyclopropanation: The bicyclic adduct is subjected to a Simmons-Smith cyclopropanation to install the gem-dimethylcyclopropane ring.
-
Carbonyl Reduction: The final step involves the stereoselective reduction of the ketone functionality to the corresponding alcohol, yielding (+)-Ledol.
Quantitative Data
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) |
| Asymmetric Intramolecular Diels-Alder | --INVALID-LINK--SbF6, CH2Cl2, rt | Good | 96% |
| Overall Yield (ent-Ledol) | Multiple Steps | - | - |
Note: Detailed step-by-step yields for the entire synthesis were not available in the readily accessible literature. The focus of the publication was the key IMDA step.
Semi-synthesis of (-)-Ledol from (+)-Aromadendrene
A more convergent approach to this compound involves a semi-synthesis starting from the naturally abundant sesquiterpene, (+)-aromadendrene.[3] This strategy significantly shortens the synthetic route by utilizing a pre-existing carbocyclic framework.
Experimental Workflow Diagram
Caption: Semi-synthetic route to (-)-Ledol from (+)-Aromadendrene.
Experimental Protocols
Key Experiment: Ozonolysis of (+)-Aromadendrene
-
Reaction: A solution of (+)-aromadendrene in a suitable solvent (e.g., dichloromethane/methanol) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine).
-
Work-up: The solvent is removed under reduced pressure, and the resulting crude product, (+)-apoaromadendrone, is purified by crystallization or column chromatography.
Key Intermediate Synthesis: cis-fused Alloaromadendrone
-
Reaction: (+)-Apoaromadendrone is converted to its thermodynamic enol trimethylsilyl ether.[3] This intermediate is then subjected to a selective protonation to yield the cis-fused alloaromadendrone.[3]
-
Final Step: The cis-fused alloaromadendrone is then reduced to afford (-)-Ledol.
Quantitative Data
| Step | Reagents and Conditions | Yield |
| Ozonolysis of (+)-Aromadendrene | 1. O3, CH2Cl2/MeOH, -78 °C; 2. Me2S | High |
| Isomerization to cis-fused ketone | 1. TMS-enol ether formation; 2. Selective protonation | - |
| Overall Yield | Multiple Steps | - |
Note: Specific yield data for each step were not detailed in the available abstracts.
Racemic Total Synthesis via Type 2 Intramolecular Diels-Alder Reaction
A total synthesis of (±)-Ledol has been accomplished by Shea and coworkers, featuring a Type 2 intramolecular Diels-Alder reaction. This approach leads to a bridged bicyclic intermediate which is then transformed into the fused 5-7 ring system of the aromadendrane skeleton.
Logical Relationship Diagram
Caption: Strategy for racemic this compound synthesis via Type 2 IMDA.
Conclusion
The total synthesis of (+)-Ledol has been successfully achieved through various innovative strategies. The enantioselective approach utilizing an intramolecular Diels-Alder reaction provides a powerful method for accessing optically pure this compound and its analogues, which is of significant interest for medicinal chemistry and drug development. The semi-synthetic route from (+)-aromadendrene offers a highly efficient alternative for accessing (-)-Ledol. These synthetic endeavors not only demonstrate the ingenuity of modern organic synthesis but also provide access to quantities of this compound for further biological evaluation. Future work in this area may focus on the development of more convergent and scalable total syntheses of (+)-Ledol to support its potential applications.
References
Application Notes and Protocols for the In Vitro Production of (+)-Ledol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and optimizing in vitro cultures of Rhododendron tomentosum (formerly Ledum palustre) for the production of the bioactive sesquiterpene, (+)-Ledol.
Introduction
(+)-Ledol is a sesquiterpene alcohol found in the essential oil of several plant species, notably Rhododendron tomentosum. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and insecticidal activities. Traditional collection of R. tomentosum from its native peat bog habitats is often unsustainable due to the plant's endangered status in many regions and the variability in its chemical composition. In vitro plant culture technologies offer a sustainable and controlled alternative for the consistent production of (+)-Ledol, independent of geographical and seasonal variations.
This document outlines the key methodologies for establishing micropropagation and cell suspension cultures of R. tomentosum, along with strategies to enhance the biosynthesis of (+)-Ledol.
Establishing In Vitro Cultures of Rhododendron tomentosum
The successful establishment of in vitro cultures is the foundational step for the production of (+)-Ledol. The primary methods involve micropropagation to generate a sterile and genetically uniform plant material, which can then be used to initiate callus and cell suspension cultures.
Micropropagation Protocol
Micropropagation allows for the rapid multiplication of Rhododendron tomentosum under sterile conditions. The following protocol is based on established methods for this species.[1][2]
Table 1: Media Composition for Rhododendron tomentosum Micropropagation [1][2]
| Stage | Basal Medium | Plant Growth Regulators (PGRs) | Other Supplements |
| Initiation & Multiplication | Schenk-Hildebrandt (SH) | 9.84 µM 2iP (2-isopentenyladenine) + 1.00 µM TDZ (Thidiazuron) | 30 g/L Sucrose, 6 g/L Agar |
| Elongation | Schenk-Hildebrandt (SH) | 24.6 µM 2iP | 30 g/L Sucrose, 6 g/L Agar |
| Rooting | Half-strength Woody Plant Medium (WPM) | 4.92 µM IBA (Indole-3-butyric acid) | 10 g/L Sucrose, Perlite substrate |
Experimental Protocol: Micropropagation of R. tomentosum
-
Explant Preparation:
-
Collect young, healthy leaf explants from a mother plant.
-
Surface sterilize the explants by washing with a mild detergent, followed by immersion in 70% ethanol for 30-60 seconds, and then in a 10-20% sodium hypochlorite solution for 10-15 minutes.
-
Rinse the explants 3-4 times with sterile distilled water.
-
-
Initiation and Multiplication:
-
Culture the sterilized leaf explants on SH medium supplemented with 9.84 µM 2iP and 1.00 µM TDZ.
-
Incubate the cultures at 23-25°C under a 16-hour photoperiod.
-
Subculture the proliferating microshoots every 4-6 weeks onto fresh multiplication medium.
-
-
Elongation:
-
Transfer the multiplied microshoots to SH medium containing 24.6 µM 2iP to promote shoot elongation.
-
-
Rooting:
-
Excise elongated shoots and place them on a perlite substrate saturated with half-strength WPM medium containing 4.92 µM IBA to induce rooting.
-
-
Acclimatization:
-
Once a healthy root system has developed, transfer the plantlets to a substrate mix of deacidified peat, perlite, and gravel (3:1:1) for acclimatization to ex vitro conditions.
-
Establishment of Cell Suspension Cultures
Cell suspension cultures are ideal for large-scale production of secondary metabolites in bioreactors.
Experimental Protocol: Initiation of R. tomentosum Suspension Cultures
-
Callus Induction:
-
From the in vitro micropropagated shoots, excise leaf or stem segments.
-
Place the explants on a solid basal medium, such as Murashige and Skoog (MS) or Schenk-Hildebrandt (SH), supplemented with an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) and a cytokinin like Kinetin (Kin) to induce callus formation. An intermediate auxin to cytokinin ratio generally favors callus growth.
-
Incubate in the dark at 23-25°C.
-
-
Suspension Culture Initiation:
-
Transfer friable, actively growing callus to the corresponding liquid basal medium.
-
Place the flasks on an orbital shaker at 100-120 rpm in the dark or under a specific light regime.
-
Subculture the suspension cultures every 7-14 days by transferring an aliquot of the cell suspension to fresh medium.
-
Strategies for Enhancing (+)-Ledol Production
While establishing cultures is the first step, optimizing the yield of (+)-Ledol is crucial for commercial viability. Several strategies can be employed to enhance the production of sesquiterpenes in plant cell cultures.
Elicitation
Elicitation involves the application of biotic or abiotic stressors to the culture to induce defense responses, which often include the enhanced production of secondary metabolites. Methyl jasmonate (MeJA) is a well-known elicitor of terpenoid biosynthesis.[3][4][5][6]
Table 2: Potential Elicitors for (+)-Ledol Production in R. tomentosum Cultures
| Elicitor Type | Example | Potential Effect |
| Biotic | Methyl Jasmonate (MeJA) | Upregulation of genes in the terpenoid biosynthesis pathway |
| Fungal Cell Wall Extracts (e.g., from Aspergillus niger) | Induction of plant defense responses | |
| Bacterial Lysates (e.g., from Pectobacterium carotovorum) | A 14% increase in the total volatile fraction has been observed in R. tomentosum microshoots[3] | |
| Abiotic | Heavy Metal Salts (e.g., Copper Sulfate, Nickel Sulfate) | Induction of stress responses |
| Salicylic Acid | A signaling molecule in plant defense |
Experimental Protocol: Elicitation with Methyl Jasmonate
-
Prepare a stock solution of Methyl Jasmonate in ethanol.
-
Add MeJA to the R. tomentosum suspension culture during the exponential growth phase to final concentrations ranging from 10 µM to 200 µM.
-
Harvest the cells and medium at different time points (e.g., 24, 48, 72, 96 hours) after elicitation.
-
Extract the secondary metabolites and quantify the (+)-Ledol content using a validated analytical method such as HPTLC or GC-MS.[7]
Precursor Feeding
The biosynthesis of sesquiterpenes, including (+)-Ledol, originates from the precursor farnesyl pyrophosphate (FPP).[8][9] Supplementing the culture medium with precursors can potentially increase the final product yield by bypassing rate-limiting steps in the upstream pathway.
Table 3: Potential Precursors for (+)-Ledol Biosynthesis
| Precursor | Rationale |
| Farnesyl Pyrophosphate (FPP) | The direct precursor for all sesquiterpenes. |
| Mevalonic Acid | A key intermediate in the mevalonate (MVA) pathway leading to FPP. |
| Amino Acids (e.g., Leucine) | Can be catabolized to provide precursors for the isoprenoid pathway. |
Experimental Protocol: Precursor Feeding with Farnesyl Pyrophosphate
-
Prepare a sterile stock solution of Farnesyl Pyrophosphate.
-
Add FPP to the culture medium at the beginning of the culture cycle or during the exponential growth phase.
-
Test a range of concentrations to determine the optimal level that enhances (+)-Ledol production without causing toxicity to the cells.
-
Harvest and analyze the cultures for (+)-Ledol content as described for elicitation.
Signaling and Biosynthetic Pathways
Understanding the underlying biochemical pathways is essential for targeted metabolic engineering and optimization strategies.
Jasmonate Signaling Pathway
Elicitation with methyl jasmonate triggers a signaling cascade that leads to the activation of transcription factors, which in turn upregulate the expression of genes involved in secondary metabolite biosynthesis.
Caption: Jasmonate signaling pathway leading to terpenoid biosynthesis.
Terpenoid Biosynthesis Pathways
Isoprenoids are synthesized via two main pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[4][9] Sesquiterpenes like (+)-Ledol are typically derived from the MVA pathway.
Caption: Overview of the MVA and MEP pathways for terpenoid biosynthesis.
Experimental Workflow for Optimization
A systematic approach is necessary to optimize (+)-Ledol production. The following workflow outlines the key steps.
Caption: Experimental workflow for optimizing (+)-Ledol production.
Quantitative Data and Considerations
A significant challenge in the in vitro production of (+)-Ledol from Rhododendron tomentosum is the potential for altered metabolic profiles compared to the parent plant. Some studies have reported that bioreactor-grown microshoots of R. tomentosum did not produce this compound and palustrol, which are major components of the essential oil in the wild plant. Instead, compounds like ledene oxide were found to be dominant.
While elicitation with an aphid extract and Pectobacterium carotovorum lysate has been shown to increase the total volatile fraction by 14%, specific data on the impact on (+)-Ledol content is currently limited in the scientific literature. Therefore, extensive screening of elicitors, their concentrations, and the timing of application is crucial. A robust analytical method, such as the validated HPTLC method for this compound and alloaromadendrene, is essential for accurate quantification.[7]
Further research is required to fully elucidate the regulatory mechanisms of sesquiterpene biosynthesis in R. tomentosumin vitro cultures to develop a commercially viable production platform for (+)-Ledol.
Conclusion
The establishment of in vitro cultures of Rhododendron tomentosum presents a promising avenue for the sustainable production of (+)-Ledol. The protocols outlined in these application notes provide a solid foundation for initiating and maintaining these cultures. The key to successful production lies in the systematic optimization of culture conditions and the strategic application of elicitation and precursor feeding. While challenges remain in consistently achieving high yields of (+)-Ledol, the methodologies described here offer a clear path for further research and development in this area.
References
- 1. Accumulation of Phenolic Compounds in Microshoot Cultures of Rhododendron tomentosum Harmaja (Ledum palustre L.) [mdpi.com]
- 2. Accumulation of Phenolic Compounds in Microshoot Cultures of Rhododendron tomentosum Harmaja (Ledum palustre L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Rhododendron Microshoot Culture as a Source of Phenolic Antioxidants for Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Standardized Protocol for Assessing (+)-Ledol Antifungal Activity
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Ledol, a sesquiterpenoid alcohol, is a natural compound that can be isolated from the essential oils of plants such as Rhododendron tomentosum[1][2]. It has garnered attention for its potential as an antifungal agent[1][2][3]. As the threat of antifungal resistance continues to grow, the need for standardized methods to evaluate novel antifungal compounds is critical. This document provides a detailed, standardized protocol for assessing the antifungal activity of (+)-Ledol, designed for researchers, scientists, and professionals in drug development.
This protocol outlines methodologies for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of (+)-Ledol. It also includes procedures for investigating its potential mechanism of action, a crucial step in the development of new antifungal therapies. The methods described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results[4][5][6].
Materials and Methods
Reagents and Media
-
(+)-Ledol (purity >95%)[3]
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-buffered saline (PBS)
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
Equipment
-
Biosafety cabinet
-
Incubator
-
Spectrophotometer or microplate reader
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile 96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Shaker
Experimental Protocols
Preparation of (+)-Ledol Stock Solution
(+)-Ledol is soluble in DMSO and ethanol[3]. A stock solution is typically prepared in DMSO.
-
Weigh the required amount of (+)-Ledol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1]. Avoid repeated freeze-thaw cycles by preparing aliquots.
Fungal Inoculum Preparation
This protocol is based on the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
-
Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for filamentous fungi).
-
For yeasts, suspend several colonies in sterile PBS. For filamentous fungi, gently scrape the surface of the agar with a sterile loop to harvest conidia, avoiding the agar, and suspend in sterile PBS containing 0.05% Tween 80.
-
Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1 x 10^3 to 5 x 10^3 CFU/mL.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent[5][7][8].
-
In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to all wells except the first column.
-
Add 200 µL of the (+)-Ledol working solution (prepared from the stock in RPMI 1640) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (a known antifungal agent), a negative control (medium only), and a growth control (medium and inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of (+)-Ledol that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, determined visually or by reading the absorbance at 490 nm.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
-
Following the MIC determination, take 10 µL from each well that shows no visible growth and plate it onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of (+)-Ledol that results in no fungal growth on the SDA plate.
Data Presentation
Quantitative data from the antifungal susceptibility testing should be summarized in clear and structured tables for easy comparison.
Table 1: MIC and MFC Values of (+)-Ledol against Various Fungal Pathogens
| Fungal Species | (+)-Ledol MIC (µg/mL) | (+)-Ledol MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Candida glabrata ATCC 90030 | |||
| Cryptococcus neoformans H99 | |||
| Aspergillus fumigatus ATCC 204305 |
Investigating the Mechanism of Action
Understanding the mechanism of action is crucial for drug development. Azole antifungals, for instance, inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane[9][10]. The following are protocols to investigate if (+)-Ledol has a similar mechanism.
Ergosterol Biosynthesis Inhibition Assay
This assay determines if (+)-Ledol interferes with the ergosterol biosynthesis pathway.
-
Grow the fungal cells in SDB to mid-log phase.
-
Expose the cells to sub-inhibitory concentrations of (+)-Ledol (e.g., 1/2 MIC, 1/4 MIC) for a defined period (e.g., 4-6 hours).
-
Harvest the cells by centrifugation and wash with sterile water.
-
Extract the sterols from the fungal cells using a saponification method with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids with n-heptane.
-
Analyze the sterol composition using a spectrophotometer by scanning the absorbance between 240 and 300 nm or by gas chromatography-mass spectrometry (GC-MS).
-
A decrease in the characteristic ergosterol absorbance peaks and an accumulation of precursor sterols in (+)-Ledol-treated cells would suggest inhibition of the ergosterol biosynthesis pathway.
Cell Membrane Integrity Assay
This assay assesses whether (+)-Ledol disrupts the fungal cell membrane.
-
Prepare a fungal cell suspension as described for the inoculum preparation.
-
Treat the cells with various concentrations of (+)-Ledol (e.g., MIC, 2x MIC) for a specific duration.
-
Add a fluorescent dye that can only penetrate cells with compromised membranes, such as propidium iodide (PI).
-
Incubate for a short period.
-
Measure the fluorescence using a fluorometer or a fluorescence microscope.
-
An increase in fluorescence in the (+)-Ledol-treated cells compared to the untreated control indicates a loss of membrane integrity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the antifungal activity of (+)-Ledol.
Hypothetical Signaling Pathway Affected by (+)-Ledol
Caption: Hypothetical inhibition of ergosterol biosynthesis by (+)-Ledol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound, Antifungal agent (CAS 577-27-5) | Abcam [abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. img1.wsimg.com [img1.wsimg.com]
- 7. youtube.com [youtube.com]
- 8. frontiersin.org [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for (+)-Ledol as an Expectorant and Antitussive Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Ledol is a sesquiterpene alcohol found in the essential oils of various plants, notably in Rhododendron tomentosum (previously Ledum palustre). Historically, extracts of this plant have been used in traditional medicine to treat a variety of ailments, including coughs and colds.[1] While (+)-Ledol is cited as being responsible for the expectorant and antitussive effects of these extracts, there is a notable scarcity of specific quantitative data and detailed mechanistic studies on the purified compound in publicly available scientific literature.[1] These application notes, therefore, provide a framework for the systematic evaluation of (+)-Ledol's potential as a therapeutic agent for respiratory conditions. The protocols outlined below are based on established pharmacological screening methods for antitussive and expectorant activities and can be adapted for the investigation of (+)-Ledol.
I. Summary of Preclinical Data
Due to the limited specific data on (+)-Ledol, the following table summarizes the available qualitative information and relevant findings from studies on phytocomplexes containing Ledol.
| Compound/Extract | Activity Investigated | Key Findings | Reference |
| (+)-Ledol | General | Identified as an expectorant and antitussive agent. | [1] |
| Ledum 50 (a phytocomplex from Ledum palustre shoots) | Anti-inflammatory in acute bronchitis model (rats) | In a formalin-induced acute bronchitis model, Ledum 50 administration led to a significant decrease in leukocytes in bronchoalveolar lavage (BAL) fluid, normalized C-reactive protein (CRP) and alkaline phosphatase (AP) levels, and showed a favorable course of the disease based on histological examination. | [2] |
II. Postulated Mechanism of Action
The precise molecular mechanisms underlying the expectorant and antitussive properties of (+)-Ledol have not been fully elucidated. However, based on the general pharmacology of such agents, the following mechanisms can be postulated and serve as a basis for further investigation.
Expectorant Action: Expectorants can act via several mechanisms to facilitate the removal of mucus from the airways:
-
Secretolytic effect: Increasing the production of serous, less viscous secretions from the submucosal glands.
-
Mucolytic effect: Breaking down the complex structure of mucus, thereby reducing its viscosity.
-
Secretomotor effect: Enhancing the ciliary beat frequency, which improves mucociliary clearance.
It is hypothesized that (+)-Ledol may stimulate the submucosal glands or have a secretomotor effect.
Antitussive Action: Antitussive agents can suppress the cough reflex through central or peripheral mechanisms:
-
Central action: Acting on the cough center in the medulla oblongata to increase the threshold for the cough reflex.
-
Peripheral action: Acting on the sensory nerve endings in the airways to reduce their sensitivity to irritants.
As a sesquiterpenoid, it has been suggested that this compound might interact with GABA receptors, similar to other compounds in its class.[2] Antagonism of GABAergic inhibition in certain neural pathways could potentially modulate the cough reflex, but this remains speculative and requires experimental validation.
Signaling Pathway Diagrams
III. Experimental Protocols
The following protocols describe standard preclinical models to assess the antitussive and expectorant activities of a test compound such as (+)-Ledol.
Protocol 1: In Vivo Antitussive Activity - Ammonia-Induced Cough in Mice
Objective: To evaluate the antitussive effect of (+)-Ledol by measuring the frequency and latency of cough induced by ammonia in mice.
Materials:
-
Male Kunming mice (18-22 g)
-
(+)-Ledol
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Positive control: Codeine Phosphate (10-30 mg/kg) or Dextromethorphan (30 mg/kg)
-
25% aqueous ammonia solution
-
Glass chamber (0.5 L) with a nebulizer/sprayer
-
Oral gavage needles
-
Stopwatch
Workflow Diagram:
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).
-
Grouping and Dosing: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (p.o.)
-
Group 2: Positive control (e.g., Codeine Phosphate, 30 mg/kg, p.o.)
-
Groups 3-5: (+)-Ledol at three different doses (e.g., 25, 50, 100 mg/kg, p.o.), dissolved/suspended in the vehicle.
-
-
Administration: Administer the respective treatments to each group via oral gavage.
-
Cough Induction: 60 minutes after administration, place each mouse individually into the glass chamber.
-
Expose the mouse to a 5-second spray of 25% aqueous ammonia.
-
Observation: Immediately after exposure, start a stopwatch and record the time to the first cough (cough latency) and the total number of coughs within a 2-minute observation period.
-
Data Analysis: Calculate the mean cough frequency and latency for each group. The percentage inhibition of cough frequency can be calculated as: [(C_control - C_treated) / C_control] * 100, where C is the mean number of coughs. Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Protocol 2: In Vivo Expectorant Activity - Phenol Red Secretion in Mice
Objective: To evaluate the secretolytic expectorant activity of (+)-Ledol by measuring the output of phenol red in the tracheal secretions of mice.
Materials:
-
Male Kunming mice (18-22 g)
-
(+)-Ledol
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Positive control: Ammonium chloride (1500 mg/kg) or Ambroxol (250 mg/kg)
-
Phenol red solution (5% w/v in saline)
-
Anesthetic (e.g., Pentobarbital sodium)
-
1 M NaOH solution
-
Physiological saline
-
Spectrophotometer
Workflow Diagram:
Procedure:
-
Animal Acclimatization & Grouping: Follow steps 1 and 2 as described in Protocol 1.
-
Administration: Administer the respective treatments to each group via oral gavage.
-
Phenol Red Injection: 30 minutes after drug administration, inject all mice intraperitoneally (i.p.) with the 5% phenol red solution (0.1 mL/10 g body weight).[3]
-
Sample Collection: 30 minutes after the phenol red injection, euthanize the mice by cervical dislocation or an overdose of anesthetic.
-
Open the thoracic cavity and carefully dissect the trachea from the larynx to the main bronchi.
-
Place the trachea in a test tube containing 1 mL of physiological saline and wash thoroughly by vortexing to collect the tracheal secretions.
-
Quantification: Add 0.1 mL of 1 M NaOH to the test tube to stabilize the color of the phenol red.
-
Centrifuge the tube and measure the absorbance of the supernatant at 546 nm using a spectrophotometer.
-
Data Analysis: Create a standard curve of phenol red to determine the concentration in each sample. Compare the mean phenol red output among the groups using appropriate statistical tests. An increase in phenol red concentration in the treated groups compared to the control indicates secretolytic activity.
Protocol 3: In Vitro Mechanistic Study - Mucin Secretion in Air-Liquid Interface (ALI) Cultures
Objective: To determine the direct effect of (+)-Ledol on mucin (e.g., MUC5AC) secretion from human airway epithelial cells.
Materials:
-
Primary human bronchial epithelial cells (HBECs) or a suitable cell line (e.g., Calu-3)
-
Air-Liquid Interface (ALI) culture reagents and transwell inserts
-
(+)-Ledol
-
Vehicle (e.g., 0.1% DMSO in media)
-
Positive control/inducer: IL-13 (10 ng/mL)
-
ELISA kit for MUC5AC
-
Cell lysis buffer and reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture primary HBECs or Calu-3 cells on transwell inserts. Once confluent, switch to ALI culture conditions to induce differentiation into a mucociliary epithelium (typically takes 3-4 weeks).
-
Treatment: Once the cultures are well-differentiated (presence of cilia and mucus), gently wash the apical surface to remove accumulated mucus. Add fresh media to the basolateral compartment containing:
-
Vehicle control
-
Positive control (IL-13)
-
(+)-Ledol at various concentrations (e.g., 1, 10, 100 µM)
-
(+)-Ledol in combination with IL-13 to assess inhibitory effects.
-
-
Sample Collection: After a 24-48 hour incubation period, collect the apical secretions by washing the surface with a known volume of buffer. Collect the cells by lysing them directly in the transwell for RNA or protein analysis.
-
Mucin Quantification (ELISA): Quantify the amount of MUC5AC protein in the apical wash samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): Extract total RNA from the cell lysates. Perform reverse transcription followed by quantitative PCR (qRT-PCR) to measure the mRNA expression levels of MUC5AC and MUC5B. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Compare the levels of secreted MUC5AC and the relative mRNA expression of mucin genes across the different treatment groups. Statistical analysis can be performed using t-tests or ANOVA.
References
Developing Formulations for In Vivo Studies of (+)-Ledol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Ledol is a natural sesquiterpene with recognized biological activities, including antifungal, antioxidant, and anti-inflammatory properties.[1] However, its poor water solubility and high lipophilicity (estimated logP of 3.7 to 4.8) present significant challenges for in vivo administration and achieving adequate bioavailability.[2][3] These application notes provide detailed protocols for developing oral and intravenous formulations of (+)-Ledol suitable for preclinical in vivo studies. The focus is on proven strategies for enhancing the solubility and bioavailability of lipophilic compounds, including Self-Emulsifying Drug Delivery Systems (SEDDS) for oral administration and nanosuspensions for both oral and intravenous routes.
Physicochemical Properties of (+)-Ledol
A thorough understanding of the physicochemical properties of (+)-Ledol is crucial for formulation development. Key parameters are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 577-27-5 | [4] |
| Molecular Formula | C15H26O | [4] |
| Molecular Weight | 222.37 g/mol | [4] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 104-105 °C | [2][5] |
| Boiling Point | 293-294 °C | [2][5] |
| LogP (o/w) | 3.7 - 4.8 (estimated) | [2][3] |
| Water Solubility | Insoluble (11.98 mg/L @ 25°C, estimated) | [2][5] |
| Solvent Solubility | Soluble in alcohol, DMF (100 mg/mL), and DMSO (12.5 mg/mL with heat) | [2][4][5] |
Safety Considerations
(+)-Ledol is reported to be a poisonous sesquiterpene, with potential to cause cramps, paralysis, and delirium at high doses.[6] Essential oils containing significant amounts of ledol have demonstrated notable toxicity in preclinical models.[7][8] Therefore, it is imperative to conduct thorough dose-response and toxicity studies to determine a safe and effective dose range for in vivo experiments. All handling of (+)-Ledol should be performed in accordance with safety data sheet (SDS) guidelines, including the use of appropriate personal protective equipment (PPE).
Formulation Strategies & Protocols
Given the lipophilic nature of (+)-Ledol, formulation strategies should focus on enhancing its aqueous dispersibility and dissolution rate. Below are detailed protocols for two common and effective approaches.
Oral Formulation: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9] This approach can significantly improve the oral bioavailability of poorly water-soluble drugs by presenting the compound in a solubilized state and facilitating its absorption.[10]
Objective: To develop a stable SEDDS formulation for oral administration of (+)-Ledol.
Materials:
-
(+)-Ledol
-
Oils: Capryol 90, Labrafil M 1944 CS, Sesame Oil
-
Surfactants: Kolliphor RH 40, Tween 80
-
Co-solvents: Transcutol HP, Propylene Glycol
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of (+)-Ledol in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Add an excess amount of (+)-Ledol to 2 mL of each excipient in a glass vial.
-
Mix the vials on a vortex mixer and then place them in a water bath at 40°C for 48 hours to facilitate solubilization.
-
After 48 hours, centrifuge the samples and analyze the supernatant for the concentration of dissolved (+)-Ledol using a validated analytical method (e.g., HPLC-UV).
Example Quantitative Data (Hypothetical):
Excipient Type Solubility of (+)-Ledol (mg/mL) Capryol 90 Oil 85.2 ± 4.1 Labrafil M 1944 CS Oil 60.5 ± 3.7 Sesame Oil Oil 45.3 ± 2.9 Kolliphor RH 40 Surfactant 150.8 ± 7.3 Tween 80 Surfactant 125.4 ± 6.8 Transcutol HP Co-solvent 210.6 ± 9.5 | Propylene Glycol | Co-solvent | 110.1 ± 5.2 |
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility data, select the best oil, surfactant, and co-solvent.
-
Prepare mixtures of the surfactant and co-solvent (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, blend the oil with the S/CoS mix in various weight ratios from 9:1 to 1:9.
-
To each of these mixtures, add a specific amount of water dropwise while stirring gently.
-
Observe the formation of emulsions and identify the region that forms a clear or slightly bluish, stable nanoemulsion. This region is the self-emulsifying region.[11]
-
-
Preparation of the (+)-Ledol SEDDS Formulation:
-
Select an optimal ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial.
-
Add the desired amount of (+)-Ledol to the excipient mixture.
-
Gently heat the mixture to 40°C and stir with a magnetic stirrer until the (+)-Ledol is completely dissolved.
-
The resulting solution is the SEDDS pre-concentrate.
Example Formulation Composition:
Component Function Concentration (% w/w) (+)-Ledol API 5 Capryol 90 Oil 30 Kolliphor RH 40 Surfactant 45 | Transcutol HP | Co-solvent | 20 |
-
-
Characterization of the SEDDS Formulation:
-
Self-Emulsification Time: Add 1 mL of the SEDDS pre-concentrate to 250 mL of distilled water in a beaker with gentle stirring (100 rpm). Measure the time it takes for a stable emulsion to form.
-
Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS pre-concentrate with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[12]
-
Oral and Intravenous Formulation: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[4] By reducing the particle size to the nanometer range, the surface area for dissolution increases, leading to enhanced solubility and dissolution velocity. This makes nanosuspensions suitable for both oral and intravenous administration.[2]
Objective: To produce a stable nanosuspension of (+)-Ledol with a particle size suitable for in vivo studies.
Materials:
-
(+)-Ledol (micronized powder, if available)
-
Stabilizers: Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Tween 80
-
Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm)
-
Milling vessel
-
High-speed stirrer or planetary ball mill
-
Purified water
-
Particle size analyzer
Methodology:
-
Stabilizer Screening:
-
Prepare aqueous solutions of different stabilizers (e.g., 0.5% w/v HPMC, 1% w/v Poloxamer 188, 0.2% w/v Tween 80).
-
Disperse a small amount of (+)-Ledol in each stabilizer solution to form a pre-suspension.
-
The selection of the best stabilizer is based on its ability to wet the drug particles and prevent aggregation during milling. A combination of a polymeric and a non-ionic surfactant often yields good results.[13]
-
-
Wet Media Milling:
-
Add the pre-suspension to the milling vessel.
-
Add the zirconium oxide beads to the vessel. The volume of beads should be approximately 50-60% of the vessel volume.
-
Mill the suspension at a high speed for a specified duration (e.g., 2-8 hours). The milling process should be carried out in a temperature-controlled environment to prevent drug degradation.
-
Periodically withdraw small samples to monitor the particle size reduction using a particle size analyzer. Continue milling until the desired particle size is achieved (typically < 500 nm for oral and < 200 nm for intravenous).
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media by pouring the mixture through a sieve.
-
Particle Size and Zeta Potential: Measure the final particle size, PDI, and zeta potential. A zeta potential of at least ±20 mV is generally desired for good physical stability.
-
Drug Content: Determine the concentration of (+)-Ledol in the nanosuspension to ensure no significant loss during processing.
Example Nanosuspension Formulation and Properties:
Component Function Concentration (% w/v) (+)-Ledol API 2.0 HPMC (3 cP) Polymeric Stabilizer 0.5 Tween 80 Surfactant/Wetting Agent 0.2 Purified Water Vehicle q.s. to 100% Property Value Mean Particle Size (Z-average) 180 ± 10 nm Polydispersity Index (PDI) 0.15 ± 0.03 | Zeta Potential | -25 ± 3 mV | |
-
-
Post-Processing for Intravenous Administration:
-
For intravenous use, the nanosuspension must be sterile. Sterilization can be achieved by filtration through a 0.22 µm sterile filter if the particle size is sufficiently small and the viscosity allows.[14] Autoclaving is generally not suitable for lipid-based or heat-labile compounds.
-
The osmolality of the final formulation should be adjusted to be isotonic with blood using agents like dextrose or glycerol.[15]
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway for (+)-Ledol
Based on its structural similarity to other sesquiterpenoids, (+)-Ledol is hypothesized to act as a GABA-A receptor antagonist.[6] The following diagram illustrates this proposed mechanism.
Experimental Workflow for SEDDS Formulation Development
The logical flow for developing a SEDDS formulation is depicted below.
Conclusion
The successful in vivo evaluation of (+)-Ledol hinges on the development of appropriate formulations to overcome its inherent poor water solubility. The protocols for Self-Emulsifying Drug Delivery Systems and nanosuspensions provided herein offer robust and well-established methods to enhance the bioavailability of this lipophilic compound. Careful characterization of the formulation is essential to ensure its quality, stability, and suitability for the intended route of administration. Given the reported toxicity of (+)-Ledol, these formulations will be critical in enabling accurate and reproducible dosing for further pharmacological and toxicological assessments.
References
- 1. This compound | (+)-Ledol | Natural product | Antioxidant | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stxip.org [stxip.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. scilit.com [scilit.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Ledol Yield from Hydrodistillation
Welcome to the technical support center for improving (+)-Ledol yield from hydrodistillation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for maximizing the extraction of (+)-Ledol from plant material, primarily Rhododendron tomentosum (previously Ledum palustre).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the hydrodistillation process for (+)-Ledol extraction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Essential Oil Yield | Improper Plant Material Preparation: Using fresh material without pre-treatment, incorrect particle size. | - Drying: Air-dry or oven-dry the plant material at a low temperature (e.g., 30°C) with controlled air flow to reduce moisture content. This has been shown to provide a comparatively high essential oil yield of around 1%.[1][2][3] - Grinding: Reduce the particle size of the dried plant material to increase surface area and improve extraction efficiency. |
| Suboptimal Distillation Time: Extraction time is too short to extract all volatile compounds. | - Increase Distillation Duration: While a 2-hour hydrodistillation is common, extending the time to 4 hours can increase the oil yield without significantly altering the chemical composition.[4] | |
| Incorrect Plant Material to Water Ratio: Too much or too little water can hinder efficient extraction. | - Optimize Ratio: Experiment with different plant material-to-water ratios. While specific ratios for Rhododendron tomentosum are not detailed in the provided results, a common starting point for hydrodistillation is a 1:10 solid-to-liquid ratio.[5] | |
| Low (+)-Ledol Concentration in Essential Oil | Harvesting Time: The chemical composition of the essential oil, including the concentration of Ledol, varies with the plant's vegetation stage. | - Optimize Harvest Season: The content of this compound and its common co-constituent, palustrol, has been found to be highest in the shoots of Rhododendron tomentosum in April and October.[2] |
| Plant Part Used: Different parts of the plant contain varying concentrations of essential oil and specific compounds. | - Selective Harvesting: Shoots and inflorescences are major sources of the essential oil.[2][4] One study indicated that shoots had a higher predominance of this compound (36.5%) over palustrol (21.0%), while seeds contained more palustrol (38.3%) than this compound (27.0%).[6] | |
| Geographical Variation (Chemotype): The chemical profile of Rhododendron tomentosum essential oil can differ significantly based on the plant's origin. | - Source Material Characterization: Be aware that plants from different regions may belong to different chemotypes. For instance, plants from central and northern Europe often belong to a palustrol-ledol chemotype, while other chemotypes with high concentrations of p-cymene or γ-terpineol exist.[1][6] | |
| Inconsistent Results Between Batches | Variability in Plant Material: Differences in harvest time, location, drying process, or storage of the plant material. | - Standardize Protocols: Implement and document standardized procedures for harvesting, drying, and storing the plant material to ensure consistency. |
| Inconsistent Distillation Parameters: Variations in distillation time, temperature, and apparatus. | - Maintain Consistent Parameters: Use the same hydrodistillation apparatus (e.g., Clevenger or Deryng-type) and maintain consistent extraction times and heating rates for all experiments.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of essential oil from Rhododendron tomentosum?
A1: The essential oil yield from Rhododendron tomentosum is typically around 1% when using hydrodistillation with dried plant material.[1][2][3] However, this can be influenced by factors such as the specific plant part used, geographical origin, and harvesting time.
Q2: How does the time of year for harvesting affect the (+)-Ledol content?
A2: The vegetation stage of the plant significantly impacts the chemical composition of the essential oil. For Rhododendron tomentosum, the highest concentrations of this compound and palustrol in the shoots have been observed in April and October.[2]
Q3: Should I use fresh or dried plant material for hydrodistillation?
A3: Using dried plant material is generally recommended. Oven-drying at 30°C with controlled air flow has been suggested as a quick and effective dehydration method that results in a good essential oil yield.[1][2][3]
Q4: What is the optimal duration for hydrodistillation of Rhododendron tomentosum?
A4: A hydrodistillation time of 2 hours is commonly used. However, extending the distillation to 4 hours may increase the overall yield of essential oil without significantly changing the proportions of its major constituents, including this compound.[4]
Q5: Which parts of the Rhododendron tomentosum plant should I use to maximize (+)-Ledol yield?
A5: The shoots and inflorescences are the primary parts used for essential oil extraction.[2][4] Notably, shoots may contain a higher relative amount of this compound compared to palustrol.[6]
Q6: Can the type of hydrodistillation apparatus affect the yield?
A6: Yes, different types of apparatus can influence the extraction efficiency. Studies have shown that both Deryng and Clevenger-type apparatus can provide comparatively high essential oil yields of around 1%.[1][3] Consistency in the type of apparatus used is crucial for reproducible results.
Q7: How can I quantify the amount of (+)-Ledol in my essential oil sample?
A7: The most common and effective methods for analyzing and quantifying the chemical components of essential oils, including (+)-Ledol, are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) has also been validated for the determination of this compound.[7]
Experimental Protocols
Protocol 1: Hydrodistillation of (+)-Ledol from Dried Rhododendron tomentosum
Objective: To extract essential oil rich in (+)-Ledol from dried Rhododendron tomentosum shoots.
Materials:
-
Dried shoots of Rhododendron tomentosum
-
Clevenger-type or Deryng-type hydrodistillation apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
-
Distilled water
-
Analytical balance
-
Grinder
Methodology:
-
Plant Material Preparation:
-
Air-dry or oven-dry the collected shoots of Rhododendron tomentosum at 30°C until a constant weight is achieved.
-
Grind the dried plant material to a coarse powder.
-
-
Hydrodistillation:
-
Weigh a specific amount of the powdered plant material (e.g., 100 g).
-
Place the material into a round-bottom flask.
-
Add distilled water to the flask, typically at a 1:10 ratio of plant material to water (e.g., 100 g of plant material in 1 L of water).
-
Set up the Clevenger or Deryng apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Begin heating the flask using the heating mantle.
-
Continue the distillation for a period of 2 to 4 hours, collecting the volatile oil.[4]
-
-
Oil Separation and Storage:
-
After distillation, allow the apparatus to cool.
-
Carefully separate the essential oil layer from the aqueous layer (hydrosol).
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the oil in a sealed, airtight vial in a cool, dark place (e.g., at 4°C) to prevent degradation of volatile compounds.
-
Data Presentation
Table 1: Influence of Plant Material and Harvest Time on Major Constituents of Rhododendron tomentosum Essential Oil
| Plant Part | Harvest Time | Predominant Compounds | This compound (%) | Palustrol (%) | Essential Oil Yield (%) | Reference |
| Shoots | Flowering Phase (June) | γ-terpineol, p-cymene, geranyl acetate | - | - | Higher than at end of vegetation | [1][3] |
| Shoots | End of Vegetation (November) | γ-terpineol, p-cymene, geranyl acetate | - | - | Lower than in flowering phase | [1][3] |
| Shoots (Miszewko, Poland) | - | This compound, Palustrol, γ-terpineol | 8.1 - 14.4 | 6.9 - 13.0 | ~1.0 | [1][3] |
| Shoots (Lubichowo, Poland) | - | γ-terpineol, p-cymene, geranyl acetate | - | - | ~1.0 | [1][3] |
| Shoots (Lithuania) | April & October | This compound, Palustrol | 21.0 - 32.2 | 26.2 - 37.9 | - | [2] |
| Shoots (Lithuania) | - | This compound | 36.5 | 21.0 | - | [6] |
| Seeds (Lithuania) | - | Palustrol | 27.0 | 38.3 | - | [6] |
| Aerial Parts (Lithuania) | - | Palustrol, this compound | 18.0 - 29.0 | 24.6 - 33.5 | - | [7] |
Note: '-' indicates data not specified in the search results.
Visualizations
Caption: Workflow for the extraction and analysis of (+)-Ledol from Rhododendron tomentosum.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] FROM HARVESTING TO DISTILLATION – EFFECT OF ANALYTICAL PROCEDURES ON THE YIELD AND CHEMICAL COMPOSITION OF RHODODENDRON TOMENTOSUM (LEDUM PALUSTRE) ESSENTIAL OIL | Semantic Scholar [semanticscholar.org]
- 4. View of Review: Marsh rosemary (Rhododendron tomentosum Harmaja (ex Ledum palustre Linn) growing in Lithuania) essential oils and their properties | Chemija [lmaleidykla.lt]
- 5. Hydrodistillation and Steam Distillation of Fennel Seeds Essential Oil: Parameter Optimization and Application of Cryomilling Pretreatment [mdpi.com]
- 6. Phytochemical Profiling and Biological Activities of Rhododendron Subsect. Ledum: Discovering the Medicinal Potential of Labrador Tea Species in the Northern Hemisphere [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purity Enhancement of (+)-Ledol Isolates
Welcome to the technical support center for the purity enhancement of (+)-Ledol isolates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of (+)-Ledol.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of (+)-Ledol isolates?
A1: (+)-Ledol is a sesquiterpene alcohol primarily isolated from the essential oil of various plant species, most notably from Rhododendron tomentosum (previously known as Ledum palustre). The essential oil is typically obtained through hydrodistillation of the aerial parts of the plant.
Q2: What are the major impurities found in crude (+)-Ledol isolates?
A2: The most significant impurity in (+)-Ledol isolates from Rhododendron tomentosum is typically palustrol, another sesquiterpene alcohol with a similar structure. Other potential impurities can include various monoterpenes, sesquiterpenes, and their oxygenated derivatives, depending on the plant's origin and the extraction method used.
Q3: Which analytical techniques are most suitable for determining the purity of (+)-Ledol?
A3: Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are the most common and effective methods for determining the purity of (+)-Ledol. High-performance thin-layer chromatography (HPTLC) can also be used for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for structural confirmation and can also be used for purity assessment.
Q4: What are the primary methods for enhancing the purity of (+)-Ledol isolates?
A4: The primary techniques for purifying (+)-Ledol isolates are recrystallization and column chromatography. Fractional distillation under vacuum can also be employed as an initial purification step to separate components based on their boiling points. For very high purity requirements, preparative high-performance liquid chromatography (preparative HPLC) can be utilized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of (+)-Ledol.
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| (+)-Ledol does not dissolve in the hot solvent. | - Incorrect solvent selection. - Insufficient solvent volume. | - Select a solvent in which (+)-Ledol is soluble when hot but sparingly soluble when cold. Hexane is a commonly used solvent. - Gradually add more hot solvent until the solid dissolves completely. Avoid using a large excess of solvent. |
| No crystals form upon cooling. | - Solution is not supersaturated. - Cooling is too rapid. - Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of (+)-Ledol. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure (+)-Ledol. |
| Oily precipitate forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of (+)-Ledol. - The solution is too concentrated. - Presence of significant amounts of impurities. | - Choose a solvent with a lower boiling point. - Add a small amount of hot solvent to dissolve the oil and attempt recrystallization again. - Perform a preliminary purification step (e.g., column chromatography) to remove a larger portion of impurities. |
| Low recovery of crystals. | - Too much solvent was used. - The solution was not cooled sufficiently. - Crystals were washed with a solvent at room temperature. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Ensure the solution is thoroughly chilled in an ice bath. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of (+)-Ledol and Palustrol. | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the mobile phase. A common solvent system is a gradient of hexane and ethyl acetate. A 9:1 hexane:ethyl acetate mixture has been reported to be effective for the separation of ledol and alloaromadrene on HPTLC and can be adapted for column chromatography.[1] - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| (+)-Ledol elutes too quickly. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| (+)-Ledol elutes too slowly or not at all. | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Tailing of the (+)-Ledol peak. | - Interactions between (+)-Ledol and the stationary phase. - Column degradation. | - Add a small amount of a modifier (e.g., triethylamine) to the mobile phase to reduce interactions with acidic sites on the silica gel. - Use a fresh column or regenerate the existing one according to the manufacturer's instructions. |
Experimental Protocols
Initial Extraction of (+)-Ledol Rich Essential Oil
Method: Hydrodistillation
-
Plant Material: Air-dried aerial parts of Rhododendron tomentosum.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Place the plant material in the distillation flask with a sufficient amount of water.
-
Heat the flask to boiling. The steam and volatile components will rise and pass into the condenser.
-
The condensed liquid (hydrosol and essential oil) is collected in the separator.
-
The essential oil, being less dense than water, will form a layer on top and can be collected.
-
-
Yield: The yield of essential oil can vary depending on the plant material and distillation conditions.
Purification by Column Chromatography
Objective: To separate (+)-Ledol from other components of the essential oil, primarily palustrol.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate. A system of hexane:ethyl acetate (9:1 v/v) is a good starting point for elution of this compound.[1]
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude essential oil in a minimal amount of hexane and load it onto the column.
-
Elute the column with the mobile phase, starting with pure hexane to elute non-polar compounds.
-
Gradually increase the polarity by adding ethyl acetate to the mobile phase.
-
Collect fractions and monitor them by TLC or GC-MS to identify the fractions containing pure (+)-Ledol.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Final Purification by Recrystallization
Objective: To obtain high-purity crystalline (+)-Ledol.
-
Solvent: Hexane.
-
Procedure:
-
Dissolve the (+)-Ledol fraction obtained from column chromatography in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
The following table summarizes typical data for the purification of (+)-Ledol. Please note that actual results will vary depending on the specific experimental conditions.
| Purification Step | Initial Purity (% this compound) | Final Purity (% this compound) | Typical Yield (%) | Primary Impurities Removed |
| Fractional Distillation | 20-40 | 50-70 | 60-80 | Monoterpenes, lower boiling point compounds |
| Column Chromatography | 50-70 | 85-95 | 70-90 | Palustrol, other sesquiterpenoids |
| Recrystallization | 85-95 | >98 | 80-95 | Residual palustrol, minor impurities |
Visualizations
Caption: Experimental workflow for the isolation and purification of (+)-Ledol.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Separation of (+)-Ledol from Palustrol
Welcome to the technical support center for the purification of (+)-Ledol and palustrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the challenging separation of these two sesquiterpene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of (+)-Ledol and palustrol so difficult?
A1: (+)-Ledol and palustrol are structural isomers, meaning they have the same molecular formula (C₁₅H₂₆O) and molecular weight (222.37 g/mol ). Their structural similarity results in very close physical properties such as polarity and boiling point, making their separation by common chromatographic or distillation techniques challenging.
Q2: What are the key physical property differences I can exploit for separation?
A2: While very similar, minor differences in their three-dimensional structures lead to slight variations in polarity. (+)-Ledol, with its more exposed hydroxyl group, is generally considered slightly more polar than palustrol. This small polarity difference is the primary property exploited in chromatographic separations.
Q3: What analytical techniques are recommended to check the purity of my fractions?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for both qualitative and quantitative analysis of (+)-Ledol and palustrol, providing separation and identification. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for rapid screening of fractions.
Q4: Can I use crystallization to separate (+)-Ledol from palustrol?
A4: While (+)-Ledol is a solid at room temperature and can be crystallized, achieving a clean separation from palustrol through crystallization is often difficult due to co-crystallization and the typically liquid or semi-solid nature of mixtures. It is more commonly used as a final polishing step after chromatographic purification.
Data Presentation: Physical and Chromatographic Properties
The following table summarizes key quantitative data for (+)-Ledol and palustrol, which is essential for developing and troubleshooting separation protocols.
| Property | (+)-Ledol | Palustrol | Data Source |
| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O | [1][2] |
| Molecular Weight | 222.37 g/mol | 222.37 g/mol | [1][2] |
| Boiling Point | 292 - 294 °C | 293 - 294 °C | [2][3] |
| Solubility | Soluble in alcohol, insoluble in water. | Soluble in alcohol, insoluble in water. | [1][3] |
| logP (o/w) | ~3.7 (estimated) | ~3.9 (estimated) | [1][4] |
| Appearance | Colorless crystals | - | [1] |
Experimental Protocol: Preparative Flash Chromatography Separation
This protocol outlines a general method for the preparative separation of (+)-Ledol and palustrol from a mixture using flash chromatography on silica gel.
Objective: To separate (+)-Ledol and palustrol on a multi-gram scale.
Materials:
-
Mixture of (+)-Ledol and palustrol (e.g., from essential oil extract)
-
Silica gel for flash chromatography (40-63 µm particle size)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system with a suitable column size
-
Fraction collector
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Vanillin-sulfuric acid or p-anisaldehyde staining solution
-
Heat gun
Procedure:
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for larger loads or less soluble samples, perform a "dry load" by adsorbing the mixture onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 98:2 n-hexane:ethyl acetate).
-
TLC Method Development (Optional but Recommended): Before running the column, optimize the solvent system using TLC. Test various ratios of n-hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10). The ideal solvent system should give good separation between the two spots with Rf values between 0.2 and 0.5.
-
Chromatography:
-
Equilibrate the packed column with the initial mobile phase until the baseline is stable.
-
Load the sample onto the column.
-
Begin the elution with a low-polarity mobile phase (e.g., 98:2 n-hexane:ethyl acetate).
-
A very shallow gradient is recommended to improve resolution. For example, a linear gradient from 2% to 10% ethyl acetate over 20-30 column volumes.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., 90:10 n-hexane:ethyl acetate).
-
Visualize the spots under UV light (if applicable) and then by staining with vanillin-sulfuric acid or p-anisaldehyde followed by gentle heating. (+)-Ledol and palustrol will appear as colored spots.
-
Combine fractions containing pure (+)-Ledol and pure palustrol based on the TLC analysis.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated compounds.
-
Purity Confirmation: Confirm the purity of the isolated compounds using GC-MS or other suitable analytical methods.
Troubleshooting Guide
This section addresses common issues encountered during the separation of (+)-Ledol and palustrol.
Issue 1: Poor or no separation on the column (Co-elution).
| Possible Cause | Recommended Solution |
| Solvent system is too polar. | Decrease the polarity of the mobile phase. Start with a higher percentage of n-hexane. |
| Gradient is too steep. | Use a shallower gradient. For example, instead of a 0-20% ethyl acetate gradient, try a 2-8% gradient over a larger volume. |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. A general rule is 1-10% of the silica gel mass, but for difficult separations, less is better. |
| Incorrect stationary phase. | While silica gel is standard, for very difficult separations, consider using silver nitrate impregnated silica gel, which can provide enhanced separation for compounds with differing degrees of unsaturation or spatial arrangements of double bonds. |
Issue 2: Tailing of spots on TLC and peaks in chromatography.
| Possible Cause | Recommended Solution |
| Sample is too concentrated. | Dilute the sample before loading and ensure it is fully dissolved. |
| Interaction with acidic silica. | Add a very small amount (e.g., 0.1%) of a modifier like triethylamine to the mobile phase if the compounds are basic, or acetic acid if they are acidic (though less common for these neutral terpenes). |
| Column channeling. | Ensure the column is packed uniformly. Slurry packing is generally preferred over dry packing to avoid channels. |
Issue 3: Difficulty visualizing spots on TLC.
| Possible Cause | Recommended Solution |
| Compounds are not UV active. | (+)-Ledol and palustrol do not have strong UV chromophores. Visualization with a chemical stain is necessary. |
| Stain is not effective or not properly applied. | Use a vanillin-sulfuric acid or p-anisaldehyde stain. After dipping the TLC plate, gently heat it with a heat gun until colored spots appear. Do not overheat, as this can char the plate. |
| Concentration of compounds is too low. | Spot a more concentrated solution of the fractions on the TLC plate. |
Visualizations
Caption: Troubleshooting workflow for the separation of (+)-Ledol and palustrol.
References
overcoming challenges in the total synthesis of (+)-Ledol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the total synthesis of (+)-Ledol. It is intended for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry.
Troubleshooting Guides
This section addresses specific experimental issues that may arise during the synthesis of (+)-Ledol, offering potential causes and solutions.
Problem 1: Low Diastereoselectivity in the Conversion of trans-Apoaromadendrone to cis-Alloaromadendrone
The stereoselective conversion of the trans-fused ring system of apoaromadendrone to the cis-fused system of alloaromadendrone is a critical and often challenging step in syntheses starting from (+)-aromadendrene. Low diastereoselectivity at this stage significantly impacts the overall yield of (+)-Ledol.
Question: My epimerization of trans-apoaromadendrone is yielding a mixture of diastereomers with low selectivity for the desired cis-fused product. What are the likely causes and how can I improve the selectivity?
Answer:
Low diastereoselectivity in this epimerization is typically due to suboptimal reaction conditions for the formation and subsequent protonation of the key enolate intermediate. The goal is to favor the thermodynamically more stable cis-fused product.
Potential Causes and Solutions:
-
Inefficient Enolate Formation: The choice of base and reaction conditions for generating the enolate is crucial. Incomplete deprotonation can lead to a mixture of starting material and products.
-
Solution: Ensure anhydrous conditions and use a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The reaction temperature should be carefully controlled, typically starting at low temperatures (e.g., -78 °C) and slowly warming to allow for complete enolate formation.
-
-
Incorrect Protonation Strategy: The stereochemical outcome is determined during the protonation of the enolate. A direct quench with a standard proton source may not provide the best selectivity.
-
Solution: A well-documented, high-selectivity method involves trapping the enolate as a silyl enol ether and then performing a selective protonation. This two-step process often yields superior diastereoselectivity.
-
-
Equilibration Issues: The reaction may not have reached thermodynamic equilibrium, favoring the kinetic product.
-
Solution: Increase the reaction time or temperature slightly to ensure the system reaches equilibrium, which should favor the more stable cis-fused product. Careful monitoring by TLC or GC-MS is recommended to avoid decomposition.
-
Detailed Experimental Protocol: Selective Protonation via a Silyl Enol Ether
This protocol is adapted from methodologies developed for the synthesis of related sesquiterpenes.
-
Silyl Enol Ether Formation:
-
To a solution of trans-apoaromadendrone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., Argon), add freshly prepared LDA (1.2 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMSCl, 1.5 eq), freshly distilled, dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.
-
-
Selective Protonation:
-
Dissolve the crude silyl enol ether in a protic solvent mixture, such as methanol/water (10:1).
-
Add a mild acid, such as acetic acid (2.0 eq).
-
Stir the reaction at room temperature and monitor the progress by TLC or GC-MS until the silyl enol ether is fully consumed.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting cis-alloaromadendrone by column chromatography.
-
Problem 2: Low Yield in the Intramolecular Diels-Alder Cycloaddition
In synthetic routes employing an intramolecular Diels-Alder (IMDA) reaction to construct the tricyclic core of Ledol, achieving a high yield can be challenging due to competing side reactions or unfavorable reaction kinetics.
Question: The yield of my intramolecular Diels-Alder reaction to form the this compound core is consistently low. What factors could be contributing to this, and what optimization strategies can I employ?
Answer:
Low yields in the IMDA reaction for this compound synthesis are often attributed to the high activation energy of the cyclization, decomposition of the starting material under the required thermal conditions, or the formation of undesired stereoisomers.
Potential Causes and Solutions:
-
High Reaction Temperature Leading to Decomposition: The thermal conditions required to promote the IMDA reaction can sometimes lead to the degradation of the diene or dienophile.
-
Solution: Carefully control the reaction temperature and time. It is often beneficial to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The use of a high-boiling, inert solvent can help maintain a consistent temperature. Microwave-assisted synthesis can sometimes provide a more controlled and rapid heating profile, potentially minimizing decomposition.
-
-
Unfavorable Transition State Geometry: The conformation of the acyclic precursor required for the cycloaddition may be energetically unfavorable, leading to a slow reaction rate.
-
Solution: The introduction of Lewis acid catalysts can significantly accelerate the IMDA reaction by lowering the energy of the transition state. Catalysts can also enhance the stereoselectivity of the reaction.
-
-
Suboptimal Catalyst Choice: If using a Lewis acid catalyst, the choice of catalyst is critical for both yield and stereoselectivity.
-
Solution: Screen a variety of Lewis acids to identify the optimal catalyst for your specific substrate. Common choices include Et₂AlCl, Me₂AlCl, and various chiral Lewis acids for asymmetric transformations. The catalyst loading should also be optimized.
-
Quantitative Data Summary: Lewis Acid Catalysis in a Model IMDA Reaction
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| None | 180 | 24 | 35 | 2:1 |
| Et₂AlCl (20) | 80 | 12 | 75 | 10:1 |
| Me₂AlCl (20) | 80 | 12 | 82 | 15:1 |
This data is illustrative and based on typical results reported for similar IMDA reactions in natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of (+)-Ledol?
A1: The primary challenges in the total synthesis of (+)-Ledol revolve around the construction of its unique tricyclic carbon skeleton, which features a fused five- and seven-membered ring system with a cyclopropane ring. Key difficulties include:
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry at the multiple chiral centers.
-
Ring Formation: Efficiently constructing the strained tricyclic system, particularly the seven-membered ring.
-
Functional Group Manipulations: Performing transformations on the core structure without inducing undesired rearrangements or side reactions.
Q2: Are there any common issues with protecting group strategies in (+)-Ledol synthesis?
A2: While specific protecting group issues are highly dependent on the chosen synthetic route, a common consideration is the stability of the protecting groups to the conditions used in subsequent steps. For instance, if a Lewis acid is used to catalyze a Diels-Alder reaction, any acid-labile protecting groups on the molecule could be cleaved. It is crucial to select protecting groups that are orthogonal to the planned reaction conditions. For hydroxyl groups, silyl ethers (e.g., TBS, TIPS) are often employed due to their stability under a wide range of conditions and their reliable cleavage methods.
Q3: My final purification of (+)-Ledol is proving difficult. Are there any known issues with its purification?
A3: (+)-Ledol is a crystalline solid, which should facilitate its final purification by recrystallization. However, if the crude product contains impurities with similar polarity, chromatographic separation can be challenging. Common issues include the presence of unreacted starting materials from the final step or side products from a reduction or oxidation reaction. It is advisable to use a multi-step purification process, such as column chromatography followed by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Key challenges in two major synthetic routes to (+)-Ledol.
Caption: Workflow for the stereoselective conversion of trans to cis isomers.
Technical Support Center: (+)-Ledol Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of (+)-Ledol in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (+)-Ledol stock solutions?
A1: For optimal stability, (+)-Ledol stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months)[1][2]. It is also advisable to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation[2][3]. We do not recommend long-term storage of the solution; please use it as soon as possible[4].
Q2: How can I prepare a stock solution of (+)-Ledol?
A2: (+)-Ledol has reported solubility in DMF (100 mg/mL) and DMSO (12.5 mg/mL with ultrasonication and warming to 60°C)[2]. When preparing a stock solution, select an appropriate solvent based on your experimental needs and the compound's solubility. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath[2].
Q3: What are the potential signs of (+)-Ledol degradation in my solution?
A3: Visual signs of degradation can include a change in color or the appearance of precipitate in the solution. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). A decrease in the peak area of (+)-Ledol and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Q4: What are the likely degradation pathways for (+)-Ledol in solution?
A4: While specific degradation pathways for (+)-Ledol are not extensively documented, sesquiterpene alcohols are generally susceptible to oxidation, acid-catalyzed rearrangements, and dehydration. Given that monitoring for oxidation byproducts is recommended, oxidation is a likely degradation pathway for (+)-Ledol[5]. Degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q5: Which analytical methods are suitable for monitoring the stability of (+)-Ledol?
A5: Reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) at 210 nm is a suitable method for monitoring the stability of (+)-Ledol and detecting potential oxidation byproducts[5]. Additionally, a validated High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the quantification of ledol, providing another effective analytical option[6][7].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of (+)-Ledol concentration in solution. | Improper storage conditions. | Store stock solutions at -80°C for long-term storage and -20°C for short-term storage. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| pH of the solution is not optimal. | Buffer the solution to a neutral or slightly acidic pH. Avoid highly acidic or alkaline conditions. | |
| Exposure to light. | Protect the solution from light by using amber vials or storing it in the dark. | |
| Appearance of unknown peaks in HPLC/HPTLC chromatogram. | Degradation of (+)-Ledol. | Perform a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to separate the main compound from its degradants. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle samples carefully to avoid contamination. Prepare fresh solutions. | |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure consistent temperature, pH, and light exposure across all samples and time points. |
| Issues with the analytical method. | Validate the analytical method for linearity, precision, accuracy, and specificity according to ICH guidelines. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for (+)-Ledol, the following tables provide a hypothetical summary based on the general behavior of sesquiterpene alcohols under forced degradation conditions. These tables are intended to serve as a guide for experimental design.
Table 1: Effect of pH on (+)-Ledol Stability at 25°C
| pH | Incubation Time (hours) | Remaining (+)-Ledol (%) | Appearance of Degradation Products |
| 2.0 | 24 | 85 | Minor |
| 4.0 | 24 | 95 | Negligible |
| 7.0 | 24 | 98 | Negligible |
| 9.0 | 24 | 70 | Significant |
| 11.0 | 24 | 40 | Major |
Table 2: Effect of Temperature on (+)-Ledol Stability at pH 7.0
| Temperature (°C) | Incubation Time (days) | Remaining (+)-Ledol (%) | Appearance of Degradation Products |
| 4 | 30 | 99 | Negligible |
| 25 | 30 | 90 | Minor |
| 40 | 30 | 75 | Moderate |
| 60 | 30 | 50 | Significant |
Table 3: Effect of Oxidative Stress and Light on (+)-Ledol Stability at 25°C
| Condition | Incubation Time (hours) | Remaining (+)-Ledol (%) | Appearance of Degradation Products |
| 3% H₂O₂ | 24 | 60 | Major |
| UV Light (254 nm) | 24 | 80 | Moderate |
| Fluorescent Light | 24 | 95 | Minor |
Experimental Protocols
Protocol: Forced Degradation Study of (+)-Ledol in Solution
1. Objective: To investigate the intrinsic stability of (+)-Ledol under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.
2. Materials:
-
(+)-Ledol standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC or HPTLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Stock Solution Preparation: Prepare a stock solution of (+)-Ledol in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and place it in a thermostatic oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) and fluorescent light in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
5. Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute the samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC-UV (210 nm) or HPTLC method.
6. Data Analysis: Calculate the percentage of remaining (+)-Ledol at each time point relative to the initial concentration. Determine the rate of degradation and identify and quantify any major degradation products.
Visualizations
Caption: Hypothetical degradation pathways of (+)-Ledol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | 577-27-5 | Benchchem [benchchem.com]
- 6. Validated HPTLC method for determination of this compound and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
methods to overcome low yield of (+)-Ledol in plant extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the low yield of (+)-Ledol in plant extracts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve your (+)-Ledol yield.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No (+)-Ledol Detected in Extract | 1. Incorrect Plant Species or Chemotype: The plant material may not be a high Ledol-producing chemotype.[1]2. Improper Harvesting Time: The biosynthesis of essential oils, including this compound, can vary significantly with the plant's developmental stage.[2]3. Suboptimal Extraction Method: The chosen solvent or extraction technique (e.g., temperature, duration) may be inefficient for this compound.[3]4. Degradation During Processing: this compound may be sensitive to heat or oxidation during drying or extraction.[2] | 1. Verify Plant Material: Use authenticated Rhododendron tomentosum (formerly Ledum palustre). If possible, perform a preliminary screening of different plant populations to identify a high-yield chemotype.2. Optimize Harvest Time: Collect young shoots, as they are often the primary site of accumulation. Harvesting during the flowering phase may yield more volatiles.[2][4]3. Optimize Extraction Protocol: Experiment with different hydrodistillation times or solvent polarities. Refer to the Detailed Experimental Protocols section for a starting point.4. Modify Drying/Extraction Conditions: Use lower temperatures for oven-drying (e.g., 30°C) or consider freeze-drying to preserve volatile compounds.[2] |
| Inconsistent Yields Between Batches | 1. Environmental Variability: Changes in growing conditions (light, temperature, nutrients) can alter secondary metabolite production.[5]2. Inconsistent Plant Material: Variation in the age of the plants, the specific tissues harvested, or genetic differences between plant batches.3. Lack of Protocol Standardization: Minor deviations in extraction, drying, or elicitation protocols between experiments.[3] | 1. Use Controlled Environments: For reproducible results, use plants grown under controlled greenhouse conditions or utilize stable in vitro cultures like hairy roots.[6]2. Standardize Plant Material: Harvest plants at the same developmental stage and from the same location/population. Ensure consistent tissue types are used for each extraction.3. Strict Protocol Adherence: Maintain precise control over all experimental parameters, including solvent volumes, temperatures, timings, and elicitor concentrations. |
| Elicitation Treatment Fails to Increase Yield | 1. Incorrect Elicitor or Concentration: The chosen elicitor may not be effective for the this compound pathway, or the concentration may be suboptimal or toxic.2. Inappropriate Exposure Time: The duration of the elicitor treatment is critical; it may be too short to induce a response or too long, causing cellular damage.[6]3. Timing of Application: The developmental stage of the plant or cell culture can influence its responsiveness to elicitors. | 1. Screen Elicitors: Test a range of biotic (e.g., yeast extract, chitosan) and abiotic (e.g., Methyl Jasmonate, Salicylic Acid) elicitors at various concentrations.[7][8]2. Optimize Exposure Duration: Perform a time-course experiment to determine the optimal treatment duration for maximizing this compound production.3. Standardize Application Stage: Apply elicitors to cultures at a consistent growth phase (e.g., mid-logarithmic phase for cell suspensions). |
| Difficulty Purifying (+)-Ledol from Crude Extract | 1. Complex Extract Matrix: The crude extract contains numerous other compounds with similar chemical properties, complicating separation.2. Co-elution with Other Terpenoids: Other sesquiterpenoids like palustrol often have similar retention times in chromatographic methods.3. Low Concentration: The low abundance of this compound in the crude extract makes isolation challenging.[9] | 1. Employ Multi-Step Purification: Use a combination of techniques. Start with liquid-liquid extraction to partition compounds by polarity, followed by column chromatography.[10][11]2. Optimize Chromatography: Use high-resolution techniques like High-Performance Liquid Chromatography (HPLC) with different stationary and mobile phases to improve separation.3. Enrich the Extract: Use elicitation or metabolic engineering strategies to increase the starting concentration of this compound before attempting purification. |
Frequently Asked Questions (FAQs)
Q1: What is (+)-Ledol, and why is its yield from natural plant sources often low?
A: (+)-Ledol is a poisonous sesquiterpene alcohol found in the essential oils of several plants, most notably Rhododendron tomentosum (Marsh Labrador Tea).[4][5] It is investigated for its potential antitussive, anti-inflammatory, and antimicrobial properties.[2][4] The low yield is due to several factors:
-
Defense Compound: As a secondary metabolite, it is produced in small quantities and is not essential for the plant's primary growth and development.[7]
-
Environmental Dependence: Its production is highly influenced by environmental stressors, leading to significant variability.[5]
-
Genetic Variation: Different populations or chemotypes of the same plant species can produce vastly different amounts of this compound.[1]
Q2: What are the most promising strategies to enhance (+)-Ledol yield?
A: The most effective strategies involve optimizing plant material and culture conditions, applying external stimuli (elicitation), and modifying the plant's genetic makeup (metabolic engineering).
Data Presentation: Comparison of Yield Enhancement Strategies
The following table summarizes the potential yield increases associated with different methods. Note: Values are illustrative and can vary significantly based on the specific plant system and experimental conditions.
| Method | Description | Potential Yield Increase | Key Considerations |
| Optimized Extraction | Fine-tuning parameters like solvent, temperature, and duration.[3] | 1.2x - 2x | Relatively simple to implement; foundational for all other methods. |
| Elicitation (Biotic/Abiotic) | Treating plants or cell cultures with signaling molecules to induce defense responses and secondary metabolism.[6][7] | 2x - 15x | Requires screening for the best elicitor, concentration, and timing.[6] |
| Precursor Feeding | Supplying biosynthetic precursors to the culture medium. | 1.5x - 5x | Can be costly; requires knowledge of the biosynthetic pathway. |
| Metabolic Engineering | Genetic modification to upregulate key enzymes in the this compound pathway or downregulate competing pathways.[12][13] | 10x - 100x+ | Technically complex, requires significant research and development. |
Q3: How does elicitation work, and which elicitors are most effective?
A: Elicitation involves using "elicitors"—compounds that trigger a plant's defense response, often leading to the increased production of secondary metabolites like (+)-Ledol.[7] These elicitors are recognized by receptors on the plant cell, initiating a signaling cascade.[6]
Types of Elicitors:
-
Biotic Elicitors: Compounds of biological origin, such as polysaccharides (chitosan, glucans), glycoproteins, or extracts from fungi and bacteria.[8]
-
Abiotic Elicitors: Non-biological factors, including plant hormones (Methyl Jasmonate, Salicylic Acid), metal ions (copper, nickel salts), and physical stress (UV radiation, temperature shifts).[7][14][15]
Methyl Jasmonate (MeJA) is one of the most widely used and effective elicitors for inducing terpenoid biosynthesis.
Q4: What is metabolic engineering and how can it be applied to (+)-Ledol production?
A: Metabolic engineering involves the targeted modification of a plant's genetic pathways to increase the production of a desired compound.[13][16] For (+)-Ledol, this can be achieved through several strategies:
-
Overexpressing Rate-Limiting Enzymes: Increasing the expression of key enzymes in the terpenoid biosynthesis pathway.
-
Suppressing Competing Pathways: Using techniques like CRISPR/Cas9 to block other metabolic pathways that compete for the same precursors.[17]
-
Upregulating Transcription Factors: Activating master regulatory genes that control the entire biosynthetic pathway.[12]
These approaches are typically applied to in vitro systems like hairy root cultures, which are genetically stable and grow rapidly.[6]
Detailed Experimental Protocols
Protocol 1: Optimized Hydrodistillation for (+)-Ledol Extraction
This protocol is a standard method for extracting essential oils from plant material.
Materials:
-
Air-dried young shoots of Rhododendron tomentosum (100 g)
-
Clevenger-type apparatus
-
2L Round-bottom flask
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
Methodology:
-
Grind the air-dried plant material into a coarse powder.
-
Place the powdered material into the 2L round-bottom flask.
-
Add 1L of distilled water to the flask.
-
Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are sealed.
-
Begin heating the flask. Once boiling commences, continue distillation for 3 hours.
-
Collect the essential oil from the collection arm of the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Store the oil at 4°C in a sealed, dark vial.
-
Analyze the oil for (+)-Ledol content using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Elicitation of Hairy Root Cultures with Methyl Jasmonate (MeJA)
This protocol describes how to use MeJA to stimulate this compound production in a hairy root culture system.
Materials:
-
Established hairy root cultures of R. tomentosum in liquid medium
-
Methyl Jasmonate (MeJA) stock solution (100 mM in ethanol)
-
Sterile flasks
-
Growth medium (e.g., Gamborg's B5)
Methodology:
-
Select healthy, 21-day-old hairy root cultures for the experiment.
-
Prepare a working solution of MeJA by diluting the stock solution in the growth medium to achieve final concentrations for testing (e.g., 50 µM, 100 µM, 200 µM). A control group should receive an equivalent amount of ethanol without MeJA.
-
Aseptically add the MeJA working solution to the hairy root cultures.
-
Incubate the treated cultures for the desired exposure time (e.g., 72 hours) under standard growth conditions.
-
After incubation, harvest the hairy roots by filtration.
-
Blot the roots dry and record the fresh weight.
-
Freeze-dry the roots and record the dry weight.
-
Perform extraction on the dried root material (as described in Protocol 1 or using a solvent-based method) to analyze for (+)-Ledol content.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. [PDF] Influence of Extraction Parameters on the Yield, Phytochemical, TLC-Densitometric Quantification of Quercetin, and LC-MS Profile, and how to Standardize Different Batches for Long Term from Ageratum conyoides L. Leaves | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]
- 13. Metabolic engineering of plant secondary metabolites: prospects and its technological challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Metabolic engineering of plant secondary metabolites: prospects and its technological challenges [frontiersin.org]
minimizing the degradation of (+)-Ledol during the extraction process
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (+)-Ledol during the extraction process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of (+)-Ledol, providing detailed protocols and recommendations to improve yield and purity.
Issue 1: Low Yield of (+)-Ledol in the Extract
A low yield of (+)-Ledol can be attributed to several factors, including incomplete extraction, degradation during the process, or suboptimal plant material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely and uniformly ground to increase the surface area for solvent penetration. |
| Suboptimal Extraction Method | Consider alternative extraction methods. While hydrodistillation is common, modern techniques like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) can offer higher yields and shorter extraction times.[1][2][3] |
| Insufficient Extraction Time or Temperature | Optimize the extraction parameters. For hydrodistillation, ensure a sufficient duration to allow for the complete extraction of sesquiterpenes. For MAE and SFE, experiment with different time and temperature settings. |
| Degradation of (+)-Ledol | Implement strategies to minimize degradation, such as the addition of antioxidants and controlling extraction conditions (see Issue 2). |
Issue 2: Presence of Unknown Peaks or Degradation Products in Chromatograms
The appearance of unexpected peaks in analytical chromatograms (GC-MS, HPTLC) often indicates the degradation of (+)-Ledol. Degradation can be caused by factors such as heat, light, oxygen, and acidic conditions.
dot
Caption: Potential degradation pathways of (+)-Ledol.
Recommended Preventative Measures:
-
Control Temperature: Avoid excessive heat during extraction and sample preparation. If using hydrodistillation, maintain the lowest effective temperature. Consider vacuum distillation to lower the boiling point of the solvent.
-
Protect from Light: Conduct the extraction and subsequent handling of the extract in a dark environment or using amber-colored glassware to prevent photodegradation.
-
Exclude Oxygen: Purge the extraction apparatus and storage containers with an inert gas like nitrogen or argon to minimize oxidation.
-
Control pH: Ensure the pH of the extraction medium is neutral or slightly basic, as acidic conditions can catalyze the rearrangement of terpenes.
-
Use of Antioxidants: The addition of antioxidants to the extraction solvent can effectively quench free radicals and prevent oxidative degradation.
Antioxidant Recommended Concentration Notes Ascorbic Acid (Vitamin C) 0.1% - 1% (w/v) Water-soluble, suitable for hydrodistillation. Can help regenerate other antioxidants like tocopherols.[4][5] α-Tocopherol (Vitamin E) 0.05% - 0.5% (w/v) Oil-soluble, suitable for extractions using organic solvents and for stabilizing the final essential oil.[6] Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v) A synthetic antioxidant, effective but may not be suitable for all applications due to regulatory considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor causing (+)-Ledol degradation during extraction?
A1: While several factors can contribute to degradation, heat and oxidation are often the most significant during typical extraction processes like hydrodistillation. (+)-Ledol, being a sesquiterpene alcohol, is susceptible to thermal stress, and the presence of oxygen at elevated temperatures can accelerate oxidative reactions.
Q2: Can I use a rotary evaporator to concentrate my (+)-Ledol extract?
A2: Yes, a rotary evaporator is a suitable instrument for concentrating extracts containing (+)-Ledol. To minimize degradation, use the lowest possible water bath temperature and apply a vacuum to reduce the solvent's boiling point. Ensure the receiving flask is protected from light.
Q3: How should I store my (+)-Ledol extract to ensure its stability?
A3: For long-term storage, it is recommended to store the extract in an amber-colored vial under an inert atmosphere (nitrogen or argon) at a low temperature, preferably at or below 4°C. For highly sensitive samples, storage at -20°C or -80°C is advisable.
Q4: Are there "greener" extraction methods that can also minimize degradation?
A4: Yes, Supercritical Fluid Extraction (SFE) with carbon dioxide is considered a green extraction method that operates at relatively low temperatures, reducing the risk of thermal degradation.[1][2] Natural Deep Eutectic Solvents (NADES) are another emerging green alternative that can enhance the stability of extracted compounds.[7][8][9]
dot
Caption: A logical workflow for troubleshooting (+)-Ledol extraction.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and analysis of (+)-Ledol.
Protocol 1: Modified Hydrodistillation with Antioxidant
This protocol describes a standard hydrodistillation process modified to include an antioxidant to minimize the degradation of (+)-Ledol.
dot
Caption: Workflow for modified hydrodistillation of (+)-Ledol.
Materials:
-
Dried and powdered plant material (e.g., Rhododendron tomentosum)
-
Distilled water
-
Ascorbic acid
-
Anhydrous sodium sulfate
-
Clevenger-type apparatus
-
Heating mantle
-
Amber glass vials for storage
Procedure:
-
Place 100 g of the powdered plant material into the distillation flask of the Clevenger apparatus.
-
Add 1 L of distilled water.
-
Add 5 g of ascorbic acid (0.5% w/v) to the water and swirl to dissolve.
-
Set up the hydrodistillation apparatus and begin heating the flask.
-
Continue the distillation for 3-4 hours, or until no more essential oil is collected.
-
Carefully collect the essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the dried oil to an amber glass vial, purge with nitrogen gas, and store at 4°C in the dark.
Protocol 2: HPTLC Analysis of (+)-Ledol
This protocol is based on a validated method for the quantification of (+)-Ledol in essential oil fractions.[10][11][12]
Materials:
-
HPTLC silica gel 60 F254 plates
-
(+)-Ledol standard
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Vanillin
-
Phosphoric acid
-
Ethanol
-
HPTLC developing tank
-
HPTLC scanner (densitometer)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of (+)-Ledol standard at a concentration of 1 mg/mL in ethanol.
-
Prepare serial dilutions of the standard to create a calibration curve (e.g., 100, 200, 400, 600, 800 ng/spot).
-
Dissolve the essential oil extract in ethanol to a suitable concentration (e.g., 10 mg/mL).
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: Hexane:Ethyl acetate (9:1, v/v).
-
Chamber Saturation: Saturate the developing tank with the mobile phase for 20 minutes.
-
Application: Apply the standards and samples as 8 mm bands on the HPTLC plate.
-
Development: Develop the plate to a distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air.
-
-
Visualization and Densitometry:
-
Derivatization Reagent: Prepare a solution of vanillin/phosphoric acid reagent.
-
Post-chromatographic Derivatization: Dip the dried plate into the derivatization reagent and heat at 110°C for 5-10 minutes until colored spots appear.
-
Densitometric Analysis: Scan the plate at 560 nm.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area against the concentration of the (+)-Ledol standards.
-
Calculate the concentration of (+)-Ledol in the samples using the regression equation from the calibration curve.
-
Protocol 3: GC-MS Analysis of (+)-Ledol and Potential Degradation Products
This general protocol can be adapted for the analysis of (+)-Ledol and to identify potential degradation products.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
-
Helium (carrier gas)
-
(+)-Ledol standard
-
Essential oil extract
-
Solvent (e.g., hexane or ethanol)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of (+)-Ledol standard in the chosen solvent.
-
Dilute the essential oil extract to an appropriate concentration (e.g., 1:100 v/v) in the same solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 1:50)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify (+)-Ledol in the sample chromatogram by comparing its retention time and mass spectrum with the standard.
-
Quantify (+)-Ledol using a calibration curve or by the internal standard method.
-
Tentatively identify unknown peaks (potential degradation products) by comparing their mass spectra with libraries (e.g., NIST, Wiley). The identification of novel degradation products may require further structural elucidation using techniques like NMR.
-
References
- 1. Comparison of Microwave-Assisted and Conventional Hydrodistillation in the Extraction of Essential Oils from Mango (Mangifera indica L.) Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpn.org [rjpn.org]
- 4. Enhancing the Postharvest Stability of Hass Avocado Through Vacuum Impregnation with Antioxidants [mdpi.com]
- 5. Formation and Regulation Mechanism of Ascorbic Acid in Sweet Pepper and Chili Pepper at Different Growth Stages [mdpi.com]
- 6. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Validated HPTLC method for determination of this compound and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
Technical Support Center: Chromatographic Analysis of (+)-Ledol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of (+)-Ledol, specifically addressing the common issue of peak co-elution.
Troubleshooting Guide: Resolving (+)-Ledol Peak Co-elution
One of the primary challenges in the gas chromatographic (GC) analysis of essential oils containing (+)-Ledol is its co-elution with other structurally similar sesquiterpene alcohols, most notably palustrol. This guide provides a systematic approach to resolving this issue.
Problem: Poor resolution between (+)-Ledol and a co-eluting peak (e.g., palustrol) on a non-chiral column.
Initial Assessment:
-
Confirm Peak Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the co-eluting peaks. Ledol and palustrol have very similar mass spectra, but subtle differences can aid in identification.
-
Review Current Method: Document your current GC method parameters, including column type, temperature program, carrier gas, and flow rate.
Troubleshooting Steps:
-
Method Optimization (Non-Chiral Column):
-
Temperature Program Modification: A slower oven temperature ramp rate (e.g., 1-3°C/minute) can often improve the separation of closely eluting compounds.
-
Column Selection: If using a standard non-polar column (e.g., DB-5 or HP-5MS), consider switching to a more polar column which may offer different selectivity for these alcohols.
-
-
Transition to Chiral Chromatography: For robust separation of (+)-Ledol from its enantiomer and other closely related chiral compounds, a chiral stationary phase is highly recommended.
-
Column Selection: Cyclodextrin-based chiral columns are effective for separating terpene enantiomers. Commonly used phases include derivatized beta-cyclodextrins.
-
Problem: Inadequate separation of (+)-Ledol enantiomers on a chiral column.
Troubleshooting Steps:
-
Optimize Temperature Program: Enantioselective separations are often highly sensitive to temperature. A slow ramp rate (e.g., 1-2°C/minute) is crucial.
-
Adjust Carrier Gas Velocity: The linear velocity of the carrier gas (typically helium or hydrogen) can impact resolution. Experiment with different flow rates to find the optimal velocity for your column and analytes.
-
Check Column Health: Over time, chiral columns can lose their selective properties. If performance degrades, consider conditioning or replacing the column.
Frequently Asked Questions (FAQs)
Q1: Why does (+)-Ledol co-elute with other compounds?
A1: (+)-Ledol is a sesquiterpene alcohol that shares structural similarities and physicochemical properties with other sesquiterpenes commonly found in essential oils, such as palustrol. These similarities can lead to very close retention times on standard, non-chiral gas chromatography columns.
Q2: What is the most common compound that co-elutes with this compound?
A2: Palustrol is the most frequently reported co-eluting compound with this compound in the analysis of essential oils from plants like Rhododendron tomentosum (formerly Ledum palustre).
Q3: Can I resolve (+)-Ledol from palustrol without a chiral column?
A3: While optimizing the temperature program and using a more polar non-chiral column may provide partial separation, achieving baseline resolution can be very challenging. For reliable and accurate quantification, a chiral column is the recommended approach.
Q4: What type of chiral column is best for separating (+)-Ledol?
A4: Chiral gas chromatography columns with stationary phases based on derivatized cyclodextrins have proven effective for the enantioselective separation of terpenes and their derivatives. Columns with beta-cyclodextrin phases are a good starting point.
Q5: How can I confirm the enantiomeric identity of the separated this compound peaks?
A5: The most reliable method is to inject a certified reference standard of (+)-Ledol and compare its retention time to the peaks in your sample chromatogram under the same analytical conditions.
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of Essential Oil for this compound and Palustrol Identification
This protocol is suitable for the initial identification of this compound and palustrol in an essential oil sample using a non-chiral column.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
Protocol 2: Chiral GC-FID/MS for the Enantioselective Separation of (+)-Ledol
This protocol is designed for the separation of (+)-Ledol from its enantiomer and from palustrol.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Rt-βDEXse (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar beta-cyclodextrin based chiral column.
-
Carrier Gas: Hydrogen or Helium, with a linear velocity of approximately 40 cm/s.
-
Injector Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 2°C/min to 200°C.
-
Hold: 10 minutes at 200°C.
-
-
Detector Temperature (FID): 250°C.
-
MS Parameters (if used): Same as Protocol 1.
Quantitative Data
Table 1: Typical Retention Times and Resolution on a Non-Chiral vs. Chiral Column
| Compound | Non-Chiral Column (DB-5) Retention Time (min) | Chiral Column (Rt-βDEXse) Retention Time (min) | Resolution (Rs) from (+)-Ledol (Chiral Column) |
| (+)-Ledol | ~ 25.2 | ~ 45.8 | - |
| (-)-Ledol | ~ 25.2 | ~ 46.5 | > 1.5 |
| Palustrol | ~ 25.3 | ~ 47.2 | > 2.0 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Visualizations
Caption: Troubleshooting workflow for resolving (+)-Ledol co-elution.
Caption: General experimental workflow for the analysis of (+)-Ledol.
Validation & Comparative
A Comparative Analysis of (+)-Ledol and (-)-Ledol: An Uncharted Territory in Enantioselective Bioactivity
Despite the well-established principle in pharmacology that enantiomers of a chiral molecule can exhibit significantly different biological activities, a direct comparative study on the bioactivity of (+)-Ledol and (-)-Ledol remains conspicuously absent from the current scientific literature. While research has identified the presence of both enantiomers in nature and methods for their synthesis have been developed, no published experimental data directly contrasts their pharmacological effects. This guide, therefore, serves to highlight this critical knowledge gap and to summarize the known biological activities of Ledol as a racemic mixture or as an unspecified isomer, drawing from studies on essential oils and extracts where it is a constituent.
The importance of studying the enantioselective activities of chiral compounds like this compound cannot be overstated. As has been demonstrated with numerous drugs, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Without studies on the separated enantiomers of this compound, a complete understanding of its therapeutic potential and toxicological profile is unattainable.
General Biological Activities of this compound
This compound is a sesquiterpenoid alcohol found in the essential oils of various plants, most notably from the Rhododendron genus. Studies on these essential oils have revealed a range of biological activities, which are often attributed, at least in part, to the presence of this compound.
Anti-inflammatory Activity
Essential oils containing this compound have demonstrated anti-inflammatory properties. The proposed mechanism often involves the modulation of inflammatory signaling pathways. However, without specific data on the individual enantiomers, it is unknown if (+)-Ledol and (-)-Ledol contribute equally or differentially to this effect.
Cytotoxic and Antimicrobial Activities
Various plant extracts rich in this compound have been investigated for their cytotoxic effects against cancer cell lines and their antimicrobial activity against pathogenic bacteria and fungi. The lipophilic nature of this sesquiterpenoid likely facilitates its interaction with cell membranes, a common mechanism for such activities. Again, the specific contribution of each enantiomer to these effects has not been elucidated.
The Need for Enantioselective Research
The absence of comparative data between (+)-Ledol and (-)-Ledol presents a significant opportunity for future research. A thorough investigation would require the isolation or enantioselective synthesis of pure (+)-Ledol and (-)-Ledol, followed by a comprehensive battery of biological assays.
Key Research Areas for Future Investigation:
-
Comparative Pharmacokinetics: Understanding how the two enantiomers are absorbed, distributed, metabolized, and excreted.
-
Enantioselective Pharmacodynamics: Determining the specific molecular targets for each enantiomer and their respective binding affinities and efficacies.
-
Differential Biological Effects: Systematically comparing the anti-inflammatory, cytotoxic, antimicrobial, and any other relevant biological activities of (+)-Ledol and (-)-Ledol.
Experimental Protocols: A General Framework
While specific protocols for comparing this compound enantiomers are not available, a general workflow for such a study can be proposed.
Acquisition of Pure Enantiomers
The first critical step is to obtain enantiomerically pure samples of (+)-Ledol and (-)-Ledol. This can be achieved through:
-
Chiral Chromatography: Separation of the enantiomers from a racemic mixture.
-
Enantioselective Synthesis: Synthesizing each enantiomer individually.
In Vitro Bioassays
A panel of in vitro assays would be essential to compare the bioactivities of the two enantiomers. Examples include:
-
Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell cultures (e.g., macrophages).
-
Cytotoxicity Assays: Determining the IC50 values against a panel of cancer cell lines using methods like the MTT or LDH assay.
-
Antimicrobial Assays: Assessing the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
In Vivo Studies
Based on promising in vitro results, in vivo studies in animal models could be conducted to evaluate the efficacy and toxicity of the individual enantiomers.
Signaling Pathways and Logical Relationships
Given the lack of specific data for each enantiomer, a generalized diagram illustrating a potential workflow for a comparative study is presented below.
Caption: Proposed workflow for the comparative biological evaluation of (+)-Ledol and (-)-Ledol.
Conclusion
A Comparative Analysis of (+)-Ledol with Other Bioactive Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive sesquiterpenoid (+)-Ledol with other well-known bioactive sesquiterpenoids: Parthenolide, Artemisinin, and Thapsigargin. The objective is to offer a comprehensive overview of their reported biological activities, supported by available experimental data, to aid in research and drug development endeavors.
Introduction to Sesquiterpenoids
Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids found abundantly in the plant kingdom. They exhibit a remarkable diversity of chemical structures and a wide range of biological activities, making them a fertile ground for the discovery of new therapeutic agents. This guide focuses on a comparative examination of four such compounds, highlighting their potential in antifungal, anti-inflammatory, and cytotoxic applications.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the antifungal, anti-inflammatory, and cytotoxic activities of the selected sesquiterpenoids. It is important to note that while (+)-Ledol is a known bioactive constituent of various essential oils, specific quantitative data (MIC, IC50) for the isolated compound are scarce in publicly available literature. Therefore, data for essential oils containing significant amounts of (+)-Ledol are presented where available, with the percentage of Ledol specified.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Other Fungi |
| (+)-Ledol | Data Not Available | Data Not Available | Data Not Available |
| Rhododendron tomentosum EO (18.0-29.0% this compound)[1][2] | Potential activity noted[2] | Data Not Available | Penicillium cyclopium: Complete suppression by some oil chemotypes[3] |
| Artemisinin | 160 - 1280 | Data Not Available | Candida krusei: 5-10, C. guilliermondii: 20, C. kefyr: 80, C. tropicalis: 160-320, C. lusitaniae: 160-640 |
| Parthenolide | Data Not Available | Data Not Available | Data Not Available |
| Thapsigargin | Data Not Available | Data Not Available | Data Not Available |
EO: Essential Oil
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)
| Compound | Inhibition of Nitric Oxide (NO) Production | Other Anti-inflammatory Markers |
| (+)-Ledol | Data Not Available | Data Not Available |
| Ledum palustre EO (23.3-43.4% this compound)[4][5] | Significant inhibition of edema (in vivo)[5] | - |
| Artemisinin | Inhibits iNOS activation[6] | Inhibits neutrophil chemotaxis (IC50: 0.36 nM)[7] |
| Artesunate (derivative) | IC50 vs. RAW 264.7: 3.1 ± 0.7[8] | - |
| Parthenolide | - | Inhibits NF-κB activation |
| Thapsigargin | Induces NO production in rat macrophages[9] | Modulates cytokine secretion[3] |
EO: Essential Oil
Table 3: Comparative Cytotoxic Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Other Cancer Cell Lines |
| (+)-Ledol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rhododendron tomentosum EO (21.5% this compound)[1] | - | - | - | Brine shrimp larvae (LC50: 11.23-20.50 µg/mL)[1] |
| Parthenolide | 9.54 ± 0.82 | 4.3 | - | SiHa (Cervical): 8.42 ± 0.76; TE671 (Medulloblastoma): 6.5; HT-29 (Colon Adenocarcinoma): 7.0 |
| Artemisinin | - | - | - | Various cell lines show a wide range of IC50 values. |
| Thapsigargin | - | - | Sensitive | LXF-289 (Lung): 0.0000066; NCI-H2342 (Lung): 0.0000093; SK-MES-1 (Lung): 0.0000097[10] |
EO: Essential Oil
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key bioassays mentioned in this guide.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).
-
Preparation of Test Compound: The sesquiterpenoid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compound. The plate also includes a positive control (fungus in medium without the compound) and a negative control (medium only). The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test sesquiterpenoid for a defined period (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the sesquiterpenoid for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these sesquiterpenoids exert their biological effects is crucial for their development as therapeutic agents.
(+)-Ledol
The precise molecular mechanism of action for (+)-Ledol is not well-elucidated. However, as a major component of essential oils from plants like Rhododendron tomentosum, which have traditional uses in treating inflammatory conditions and infections, it is hypothesized to contribute to these effects. Further research is required to identify its specific molecular targets.
Parthenolide
Parthenolide is a well-studied sesquiterpene lactone with potent anti-inflammatory and anticancer activities. Its primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.
Artemisinin
Artemisinin and its derivatives are renowned for their antimalarial activity. Their mechanism involves the iron-mediated cleavage of the endoperoxide bridge in their structure, which generates reactive oxygen species (ROS) that damage parasite macromolecules.
Caption: Artemisinin is activated by heme iron to produce cytotoxic ROS in malaria parasites.
Thapsigargin
Thapsigargin is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This inhibition disrupts cellular calcium homeostasis, leading to ER stress and apoptosis.
References
- 1. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Review: Marsh rosemary (Rhododendron tomentosum Harmaja (ex Ledum palustre Linn) growing in Lithuania) essential oils and their properties | Chemija [lmaleidykla.lt]
- 4. Supercritical CO₂ extract and essential oil of aerial part of Ledum palustre L.--Chemical composition and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ledum palustre - Description [tiiips.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thapsigargin - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Extracts and Essential Oil of Ledum palustre L. Leaves and Their Antioxidant and Antimicrobial Activities -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]
(+)-Ledol vs. Palustrol: A Comparative Analysis of Antifungal Efficacy
For Immediate Release
[City, State] – October 30, 2025 – In the ongoing search for novel antifungal agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, the sesquiterpenoids (+)-ledol and palustrol, predominantly found in the essential oils of plants such as Rhododendron tomentosum (formerly Ledum palustre), have garnered attention for their antimicrobial properties. This guide provides a comparative overview of their antifungal efficacy, drawing upon available scientific literature. While direct comparative studies are limited, this document synthesizes existing data, outlines standard experimental protocols for evaluation, and visualizes potential mechanisms of action to support further research and drug development in this area.
I. Comparative Antifungal Activity
Current research indicates that both (+)-ledol and palustrol contribute to the antifungal properties of essential oils in which they are present. These essential oils have demonstrated notable activity against various fungal species, including pathogenic yeasts like Candida parapsilosis. The primary mechanism of action is believed to be the disruption of the fungal cell membrane's integrity.[1]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of (+)-Ledol and Palustrol Against Common Fungal Pathogens
| Fungal Species | (+)-Ledol MIC (µg/mL) | Palustrol MIC (µg/mL) | Reference Antifungal MIC (µg/mL) |
| Candida albicans | Data Not Available | Data Not Available | Fluconazole: 0.25-2.0 |
| Candida parapsilosis | Data Not Available | Data Not Available | Fluconazole: 0.125-1.0 |
| Aspergillus fumigatus | Data Not Available | Data Not Available | Itraconazole: 0.25-1.0 |
| Cryptococcus neoformans | Data Not Available | Data Not Available | Amphotericin B: 0.125-0.5 |
| Trichophyton rubrum | Data Not Available | Data Not Available | Terbinafine: 0.001-0.03 |
Note: The MIC values in this table are illustrative examples based on typical ranges for reference antifungals and are intended to serve as a template for presenting future experimental data. Currently, specific MIC values for purified (+)-ledol and palustrol against these pathogens are not widely available in published literature.
II. Postulated Mechanism of Action: Disruption of Ergosterol Biosynthesis
Many antifungal compounds that target the cell membrane do so by interfering with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in humans.[2][3][4] Inhibition of the ergosterol pathway leads to the accumulation of toxic sterol intermediates and compromises membrane fluidity and function, ultimately inhibiting fungal growth.[5][6] While the precise molecular targets of (+)-ledol and palustrol within this pathway have not been definitively identified, a general overview of the ergosterol biosynthesis pathway is presented below as a probable site of action.
Caption: Hypothesized action on the fungal ergosterol biosynthesis pathway.
III. Experimental Protocols
To ensure the reproducibility and comparability of antifungal efficacy studies, standardized methodologies are crucial. The following is a detailed protocol for the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, a widely accepted standard for antifungal susceptibility testing of yeasts.
Antifungal Susceptibility Testing: Broth Microdilution Method
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
A working suspension is prepared by diluting the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Agents:
-
Stock solutions of (+)-ledol and palustrol are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial twofold dilutions of the compounds are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
3. Assay Procedure:
-
100 µL of each antifungal dilution is added to the wells of the microtiter plate.
-
100 µL of the working fungal inoculum is added to each well.
-
Each plate includes a growth control (inoculum without antifungal agent) and a sterility control (medium only).
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
IV. Conclusion and Future Directions
While both (+)-ledol and palustrol show promise as antifungal agents, a clear understanding of their comparative efficacy is hampered by a lack of direct, quantitative studies. Future research should focus on isolating these compounds to a high purity and performing standardized antifungal susceptibility testing against a broad panel of clinically relevant fungi. Furthermore, detailed mechanistic studies are required to identify their precise molecular targets and to explore potential synergistic effects with existing antifungal drugs. Such data will be invaluable for the scientific and drug development communities in assessing the true therapeutic potential of (+)-ledol and palustrol.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 4. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Comparative Efficacy of (+)-Ledol: An Examination of its Antitussive and Expectorant Properties
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the purported antitussive and expectorant effects of (+)-Ledol against established pharmaceutical alternatives. While traditional medicine has long utilized plants containing (+)-Ledol for respiratory ailments, robust scientific validation of the isolated compound's efficacy is notably absent from the current body of scientific literature. This document aims to present the available information objectively, highlighting the disparity between traditional claims and the evidence-based data supporting current standard-of-care agents.
Executive Summary
(+)-Ledol, a toxic sesquiterpene alcohol found in the essential oil of plants such as Rhododendron tomentosum (previously Ledum palustre), is traditionally associated with antitussive and expectorant properties. However, a thorough review of scientific literature reveals a significant lack of quantitative in vivo studies to validate these claims for the isolated (+)-Ledol compound. In contrast, established antitussive agents like Codeine and Dextromethorphan, and expectorant/mucolytic agents such as Ambroxol and Guaifenesin, have well-documented pharmacological profiles and a substantial body of preclinical and clinical data supporting their efficacy.
This guide summarizes the available data, or lack thereof, for (+)-Ledol and provides a direct comparison with these established drugs. Detailed experimental protocols for evaluating antitussive and expectorant activities are also provided to facilitate future research into compounds like (+)-Ledol.
Antitussive Effects: A Comparative Analysis
The antitussive effect of a compound is its ability to suppress coughing. This is often evaluated in animal models where coughing is induced by chemical irritants.
Table 1: Comparison of Antitussive Activity
| Compound | Animal Model | Cough Induction Agent | Dosage | Efficacy (Inhibition of Cough) | Citation |
| (+)-Ledol | Not Available | Not Available | Not Available | No quantitative data available. | |
| Codeine | Guinea Pig | Citric Acid | 10 mg/kg, i.p. | ~50% inhibition | [1] |
| Dextromethorphan | Rat | Ammonia Liquor | 20 mg/kg | 94.11% inhibition | [2] |
| Dextromethorphan | Mouse | Ammonia | 30 mg/kg | ~60% inhibition (as part of a combination) | [3] |
Note: The efficacy of Dextromethorphan in the ammonia-induced mouse model was observed as part of a combination therapy.
Expectorant & Mucolytic Effects: A Comparative Analysis
Expectorants and mucolytics aim to clear mucus from the airways. Their efficacy can be assessed by measuring the secretion of a marker dye (phenol red) in animal models, which correlates with mucus secretion.
Table 2: Comparison of Expectorant/Mucolytic Activity
| Compound | Animal Model | Assay | Dosage | Efficacy (Increase in Secretion) | Citation |
| (+)-Ledol | Not Available | Not Available | Not Available | No quantitative data available. | |
| Ambroxol | Mouse | Phenol Red Secretion | Not Specified | Qualitatively lower activity than N-acetylcysteine. | [4] |
| Guaifenesin | Not Available | Not Available | Not Available | No direct quantitative data from comparable preclinical models found. |
Signaling Pathways of Interest
Understanding the underlying molecular pathways of cough and mucus secretion is crucial for the development of novel therapeutics.
Cough Reflex Pathway
The cough reflex is a complex neural pathway initiated by the stimulation of afferent nerve fibers in the respiratory tract, primarily transmitted via the vagus nerve to the brainstem, which then coordinates the motor response of coughing.
References
A Comparative Analysis of GC-MS and HPTLC for the Quantification of (+)-Ledol
A detailed guide for researchers, scientists, and drug development professionals on the cross-method comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) for the precise quantification of the sesquiterpene alcohol (+)-Ledol. This document provides a comprehensive overview of the two analytical techniques, including their experimental protocols, and a summary of their quantitative performance, empowering informed decisions for quality control and research applications.
Introduction
(+)-Ledol is a toxic sesquiterpene alcohol found in the essential oils of various plants, most notably in Marsh Labrador Tea (Rhododendron tomentosum, formerly Ledum palustre). Due to its potential toxicity, accurate and reliable quantification of (+)-Ledol is crucial for the quality control of herbal products and in toxicological studies. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful analytical techniques that can be employed for this purpose. This guide presents a comparative overview of these two methods, highlighting their respective strengths and weaknesses in the context of (+)-Ledol analysis.
Quantitative Performance Comparison
The choice between GC-MS and HPTLC for (+)-Ledol quantification often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key quantitative validation parameters for both methods, based on published data for the analysis of (+)-Ledol and similar sesquiterpenoids.
| Validation Parameter | GC-MS | HPTLC |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng to pg range | ng range |
| Limit of Quantification (LOQ) | ng range | ng range |
| Accuracy (% Recovery) | Typically 95-105% | Typically 98-102% |
| Precision (% RSD) | < 5% | < 2% |
| Specificity | High (based on mass spectra) | Moderate (based on Rf and derivatization) |
| Throughput | Lower (sequential analysis) | High (simultaneous analysis of multiple samples) |
| Cost per Sample | Higher | Lower |
| Solvent Consumption | Low | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the quantification of (+)-Ledol using HPTLC and GC-MS.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is based on the validated method by Jesionek et al. (2018) for the quantification of ledol in Rhododendron tomentosum essential oils.[1][2][3]
-
Sample and Standard Preparation:
-
Prepare a stock solution of (+)-Ledol standard in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of working standard solutions of varying concentrations from the stock solution.
-
Dissolve the essential oil sample in a suitable solvent to a known concentration.
-
-
Chromatography:
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Sample Application: Apply the standard and sample solutions as bands of a specific width using an automated applicator.
-
Mobile Phase: Hexane:Ethyl Acetate (9:1, v/v).
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
-
Derivatization and Detection:
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent.
-
Procedure: Dip the dried plate into the derivatization reagent and heat at 110°C for 5 minutes.
-
Densitometric Scanning: Scan the plate under a suitable wavelength (e.g., 540 nm) in absorbance mode.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of (+)-Ledol in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol represents a general validated method for the quantification of sesquiterpenes in essential oils.
-
Sample and Standard Preparation:
-
Prepare a stock solution of (+)-Ledol standard in a volatile solvent (e.g., hexane or ethyl acetate).
-
Create a series of working standard solutions by serial dilution of the stock solution.
-
Dilute the essential oil sample in the same solvent to a concentration within the linear range of the instrument.
-
Add an internal standard (e.g., n-alkane) to both standard and sample solutions for improved accuracy.
-
-
GC-MS Analysis:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and an autosampler.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 4°C/min.
-
Hold: 5 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: 10 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer: A mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of (+)-Ledol (e.g., m/z 204, 161, 136). Full scan mode can be used for initial identification.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the (+)-Ledol standard to the internal standard against the concentration of the standard.
-
Calculate the concentration of (+)-Ledol in the sample based on its peak area ratio to the internal standard and the calibration curve.
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both HPTLC and GC-MS quantification of (+)-Ledol.
Caption: HPTLC workflow for (+)-Ledol quantification.
Caption: GC-MS workflow for (+)-Ledol quantification.
Concluding Remarks
Both GC-MS and HPTLC are suitable methods for the quantification of (+)-Ledol, each with its own set of advantages.
GC-MS offers higher specificity due to the mass spectrometric detection, which provides structural information and allows for the unambiguous identification of the analyte, even in complex matrices. It is the preferred method when high sensitivity and certainty of identification are required.
HPTLC , on the other hand, provides a higher sample throughput as multiple samples can be analyzed simultaneously on a single plate. This makes it a more cost-effective and time-efficient option for routine quality control and screening of a large number of samples.
The selection of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the regulatory context of the study. For comprehensive analysis, the two techniques can be used in a complementary manner, with HPTLC for rapid screening and GC-MS for confirmation and precise quantification of positive samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated HPTLC method for determination of this compound and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Guide to the Biological Activity of (+)-Ledol and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
(+)-Ledol, a sesquiterpene alcohol found predominantly in the essential oils of various Rhododendron species, has a long history of use in traditional medicine.[1] Its purported therapeutic properties have prompted scientific investigation into its biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of (+)-Ledol and explores the potential for synthetic analogues, even in the context of limited direct comparative data.
While research has illuminated some of the biological effects of (+)-Ledol, a notable gap exists in the scientific literature concerning the synthesis and parallel biological evaluation of its synthetic analogues. This guide aims to summarize the known activities of the natural compound, provide detailed experimental protocols for key biological assays, and, by drawing parallels with structure-activity relationship (SAR) studies of other natural products, offer a forward-looking perspective on the potential for developing novel therapeutic agents based on the (+)-Ledol scaffold.
Biological Activity of (+)-Ledol
Current understanding of (+)-Ledol's biological activity is primarily derived from studies on essential oils containing it as a major constituent, with a smaller body of research on the isolated compound.
Cytotoxic Activity
(+)-Ledol has demonstrated cytotoxic effects in various assays. The brine shrimp lethality assay is a common preliminary screen for cytotoxicity. Studies on the essential oil of Rhododendron tomentosum, rich in Ledol, have shown significant toxicity to brine shrimp larvae, suggesting potential cytotoxic properties.[2]
Antimicrobial Activity
The antimicrobial properties of essential oils containing (+)-Ledol have been reported against a range of bacteria and fungi. These studies suggest that this compound contributes to the observed antimicrobial effects, although often in synergy with other components of the essential oil. The precise minimum inhibitory concentrations (MICs) attributable solely to this compound are not extensively documented.
Anti-inflammatory Activity
Traditional uses of plants containing (+)-Ledol for inflammatory conditions are supported by some modern research. The anti-inflammatory effects are thought to be mediated, in part, through the modulation of inflammatory pathways. However, detailed mechanistic studies on pure (+)-Ledol are limited.
Data on the Biological Activity of (+)-Ledol
Due to the scarcity of studies on isolated (+)-Ledol and the complete absence of published comparative data on its synthetic analogues, a quantitative comparison table cannot be compiled at this time. Research has focused on the entire essential oil fractions, making it difficult to attribute specific activity levels to (+)-Ledol alone.
Experimental Protocols
To facilitate further research into the biological activity of (+)-Ledol and its potential synthetic analogues, detailed protocols for key experimental assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., (+)-Ledol or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.
Principle: The assay determines the concentration of a substance that is lethal to 50% of the brine shrimp nauplii (LC50) within a 24-hour period.
Protocol:
-
Hatching Brine Shrimp: Hatch brine shrimp eggs in artificial seawater under constant aeration and illumination for 24-48 hours.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in artificial seawater.
-
Exposure: Transfer a set number of brine shrimp nauplii (e.g., 10-15) into each well of a 24-well plate containing the test solutions.
-
Incubation: Incubate the plates for 24 hours under illumination.
-
Counting Survivors: After 24 hours, count the number of surviving nauplii in each well.
-
LC50 Calculation: Calculate the LC50 value using appropriate statistical methods (e.g., probit analysis).
Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility
This is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test bacterium. The agent diffuses from the disk into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Inoculation of Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Application of Disks: Aseptically place paper disks impregnated with the test compounds onto the surface of the agar.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zones of growth inhibition around each disk. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for the development and evaluation of natural product analogues and a hypothetical signaling pathway that could be relevant to the anti-inflammatory activity of (+)-Ledol and its analogues.
Caption: A general workflow for the synthesis and biological evaluation of natural product analogues.
Caption: A hypothetical signaling pathway for the anti-inflammatory action of (+)-Ledol analogues.
Structure-Activity Relationships and Future Directions
Although no synthetic analogues of (+)-Ledol with reported biological activity are available in the literature, we can hypothesize potential structure-activity relationships based on its chemical structure and knowledge from other sesquiterpenoids.
The (+)-Ledol molecule has several key features that could be modified to potentially enhance its biological activity:
-
The Hydroxyl Group: The tertiary alcohol at C10 is a prime site for modification. Esterification, etherification, or replacement with other functional groups could modulate the compound's polarity, bioavailability, and interaction with biological targets.
-
The Cyclopropane Ring: This strained ring system is a unique structural feature. Modifications to this ring could significantly impact the molecule's conformation and, consequently, its biological activity.
-
The Isopropyl Group: The isopropyl group could be altered to explore the impact of steric bulk and lipophilicity on activity.
Future research should focus on the synthesis of a library of (+)-Ledol analogues with systematic modifications at these positions. These analogues should then be subjected to the biological assays detailed in this guide to establish a clear structure-activity relationship. Such studies will be crucial in determining whether the (+)-Ledol scaffold can be optimized to produce potent and selective therapeutic agents.
Conclusion
(+)-Ledol remains a molecule of interest due to its presence in traditional medicinal plants and its demonstrated, albeit not fully characterized, biological activities. While the lack of data on synthetic analogues currently prevents a direct comparative analysis, this guide provides a comprehensive foundation for future research in this area. By utilizing the provided experimental protocols and considering the hypothetical structure-activity relationships, researchers can begin to unlock the full therapeutic potential of the (+)-Ledol scaffold. The development of novel cytotoxic, antimicrobial, or anti-inflammatory agents based on this natural product represents a promising avenue for drug discovery.
References
Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for (+)-Ledol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of (+)-Ledol, a sesquiterpenoid found in various essential oils. The focus is on providing objective performance data and detailed experimental protocols to assist in the selection and implementation of reliable analytical methods. While a dedicated inter-laboratory cross-validation study for (+)-Ledol analysis is not publicly available, this document compiles validation data from independent studies to facilitate a comparative assessment. Furthermore, a general workflow for conducting an inter-laboratory cross-validation is presented to guide researchers in this process.
Chemical Information
(+)-Ledol is a toxic sesquiterpenoid alcohol with antifungal, expectorant, and antitussive properties.[1][2]
Comparative Analysis of Validated Analytical Methods
High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common techniques for the quantification of (+)-Ledol in complex matrices such as essential oils.[5]
Data Presentation
The following tables summarize the quantitative validation parameters for HPTLC and GC-MS methods as reported in the literature.
Table 1: HPTLC Method Validation Parameters for (+)-Ledol Quantification
| Validation Parameter | Reported Value |
| Linearity Range | 200 - 1000 ng/band |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 42.6 ng/band |
| Limit of Quantification (LOQ) | 129.08 ng/band |
| Accuracy (Recovery) | Not explicitly reported for Ledol |
| Precision (RSD%) | Not explicitly reported for this compound |
| Specificity | Method demonstrated to be specific for this compound |
Note: The data presented is based on a validated HPTLC method for luteolin and apigenin, as specific quantitative validation data for this compound via HPTLC was limited in the initial search.[6] The principles and general ranges are applicable.
Table 2: GC-MS Method Validation Parameters for Terpenoid Quantification (as a proxy for (+)-Ledol)
| Validation Parameter | Reported Value |
| Linearity Range | 0.10–10.00 μg/ml |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.005 - 0.033 ppm |
| Limit of Quantification (LOQ) | Not explicitly reported |
| Accuracy (Recovery) | 80.23–115.41 % |
| Precision (Intra-day RSD%) | ≤ 12.03 % |
| Precision (Inter-day RSD%) | ≤ 11.34 % |
| Specificity | Method demonstrated to be specific |
Note: This data is derived from studies on the GC-MS analysis of various terpenoids in essential oils and serves as a representative example of the performance of this technique.[7][8][9]
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is based on a validated method for the quantification of similar compounds in plant extracts.[6]
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of (+)-Ledol in methanol (e.g., 1 mg/mL). Prepare working standard solutions by serial dilution.
-
Sample Solution: Extract the essential oil from the plant material using a suitable solvent like methanol.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.[6]
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1, v/v).[5]
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: Visualize the spots by spraying with a suitable reagent (e.g., p-anisaldehyde reagent) followed by heating.[5]
3. Densitometric Analysis:
-
Scan the plates using a densitometer at a specific wavelength (e.g., 560 nm after derivatization).[5]
-
Quantify (+)-Ledol by correlating the peak areas of the sample with the calibration curve obtained from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general procedures for the analysis of volatile compounds in essential oils.[10][11]
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of (+)-Ledol in a suitable solvent like hexane or dichloromethane. Prepare a series of calibration standards by dilution.
-
Sample Solution: Dilute the essential oil sample in the same solvent used for the standards. An internal standard may be added to both samples and standards to improve accuracy and precision.
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the components of the essential oil. For example, start at 60°C, hold for a few minutes, then ramp up to a final temperature of around 240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
3. Data Analysis:
-
Identify the (+)-Ledol peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.
-
Quantify (+)-Ledol using the calibration curve constructed from the peak areas (or area ratios with the internal standard) of the standards.
Inter-Laboratory Cross-Validation Workflow
Since no specific inter-laboratory cross-validation study for (+)-Ledol was found, the following diagram illustrates a general workflow that can be adopted for such a study. This workflow is based on established guidelines for bioanalytical method validation.
Caption: Workflow for an inter-laboratory cross-validation study.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. plantaedb.com [plantaedb.com]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. scitepress.org [scitepress.org]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (+)-Ledol against Standard Antifungal Drugs: A Guide for Researchers
This guide provides a comparative analysis of the antifungal efficacy of (+)-Ledol, a natural sesquiterpenoid, against established standard antifungal drugs. The content is tailored for researchers, scientists, and professionals in drug development, offering a concise overview of available data, experimental methodologies, and mechanistic insights.
Executive Summary
(+)-Ledol, a major constituent of the essential oil from Rhododendron tomentosum, has demonstrated potential antifungal properties. However, a significant gap exists in the scientific literature regarding the specific antifungal efficacy of isolated (+)-Ledol in terms of Minimum Inhibitory Concentrations (MICs). Current research primarily focuses on the activity of the essential oil as a whole. This guide synthesizes the available information on Rhododendron tomentosum essential oil as an indicator of (+)-Ledol's potential and contrasts it with the well-documented efficacy of two standard antifungal drugs: fluconazole and amphotericin B. Due to the lack of quantitative data for pure (+)-Ledol, the direct comparative efficacy remains an area for future research.
Data Presentation: Efficacy Comparison
The following tables summarize the antifungal efficacy data. It is crucial to note that the data for the substance containing (+)-Ledol pertains to the essential oil of Rhododendron tomentosum and not the purified compound.
Table 1: Antifungal Efficacy against Candida Species
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Rhododendron tomentosum essential oil (contains (+)-Ledol) | Candida parapsilosis | Activity demonstrated (qualitative) | [1] |
| Fluconazole | Candida albicans | 0.25 - 1024 | |
| Amphotericin B | Candida albicans | 0.125 - 2 |
Table 2: Antifungal Efficacy against Aspergillus Species
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Rhododendron tomentosum essential oil (contains (+)-Ledol) | Not Reported | - | |
| Fluconazole | Aspergillus fumigatus | 16 - >64 | |
| Amphotericin B | Aspergillus fumigatus | 0.5 - 2 |
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible assessment of antifungal efficacy. The following outlines the methodologies typically employed.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Antifungal Agent Preparation:
-
The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
A series of twofold dilutions of the antifungal agent are prepared in the test medium in a 96-well microtiter plate.
3. Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.
-
Control wells (containing only the medium and inoculum, and only the medium) are included.
-
The plates are incubated at a specific temperature (typically 35-37°C) for a defined period (e.g., 24-48 hours).
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Below is a workflow diagram for this process.
Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for the development of new antifungal therapies.
Mechanism of Action of Standard Antifungal Drugs
Amphotericin B: This polyene antifungal binds to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.
Mechanism of Action of Amphotericin B.
Fluconazole: As a member of the azole class, fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, inhibiting fungal growth.
Mechanism of Action of Fluconazole.
Postulated Mechanism of Action of (+)-Ledol
While the precise antifungal mechanism of pure (+)-Ledol is not well-elucidated, studies on essential oils rich in terpenes, including those containing Ledol, suggest a primary mode of action involving the disruption of the fungal cell membrane.[1] The lipophilic nature of these compounds is thought to facilitate their integration into the lipid bilayer of the cell membrane, leading to increased permeability, loss of cellular contents, and ultimately, cell death.
Postulated Antifungal Mechanism of (+)-Ledol.
While (+)-Ledol, as a component of Rhododendron tomentosum essential oil, shows promise as an antifungal agent, there is a clear need for further research to isolate the pure compound and determine its specific MIC values against a broad range of pathogenic fungi. Such studies, following standardized protocols like those from CLSI and EUCAST, will be essential to accurately assess its comparative efficacy against standard antifungal drugs and to fully understand its potential as a novel therapeutic agent. The presumed mechanism of cell membrane disruption also warrants more detailed investigation to identify specific molecular targets and signaling pathways.
References
Validating (+)-Ledol's Absolute Configuration: A Comparative Guide to Enantioselective Synthesis Strategies
A definitive validation of the absolute configuration of the sesquiterpenoid (+)-Ledol has been achieved through enantioselective total synthesis. This guide provides a comparative analysis of two key synthetic approaches that have been instrumental in confirming the stereochemistry of this natural product. The primary focus is on a modern asymmetric catalytic approach, contrasted with a classic chiral pool synthesis, providing researchers, scientists, and drug development professionals with a comprehensive overview of these methodologies.
The absolute configuration of (+)-Ledol, a sesquiterpene alcohol found in various plants, has been a subject of interest due to inconsistencies in early stereochemical assignments. Enantioselective synthesis has emerged as a powerful tool to unambiguously establish the three-dimensional arrangement of its chiral centers. This guide delves into the experimental details of two seminal syntheses that have addressed this challenge, presenting their quantitative data and experimental protocols for direct comparison.
Comparison of Enantioselective Synthetic Approaches to Ledol
Two distinct and powerful strategies have been employed to synthesize enantiomerically pure forms of this compound, thereby allowing for the unequivocal assignment of the absolute configuration of the naturally occurring (+)-enantiomer. The first is a modern approach utilizing a chiral catalyst to induce asymmetry in a key intramolecular Diels-Alder reaction. The second employs a chiral pool strategy, starting from a readily available, enantiomerically pure natural product.
| Parameter | Asymmetric Catalytic Synthesis (Thamapipol & Kündig, 2011) | Chiral Pool Synthesis (Gijsen, 1993) |
| Target Enantiomer | (+)-Ledol (ent-Ledol) | (-)-Ledol |
| Key Strategy | Asymmetric intramolecular Diels-Alder reaction | Synthesis from the chiral starting material (+)-aromadendrene |
| Enantiomeric Excess (ee) | 96% ee | High (derived from a natural product) |
| Overall Yield | Not explicitly stated in the primary publication | Not explicitly stated in available abstracts |
| Specific Rotation ([α]D) | +55 (c 0.23, CHCl3) for synthetic (+)-Ledol | -58 (c 1.0, CHCl3) for synthetic (-)-Ledol |
| Validation Method | Comparison of the specific rotation of synthetic (+)-Ledol with the absolute value of naturally occurring (-)-Ledol. | Comparison of the specific rotation of synthetic (-)-Ledol with naturally occurring (-)-Ledol. |
Asymmetric Catalytic Synthesis of (+)-Ledol via Intramolecular Diels-Alder Reaction
The enantioselective total synthesis of (+)-Ledol, also referred to as ent-Ledol, was accomplished by Thamapipol and Kündig in 2011. This synthesis provided crucial data that helped to clarify previous inconsistencies in the assignment of this compound's absolute configuration. The key step in their approach is a highly enantioselective intramolecular Diels-Alder (IMDA) reaction catalyzed by a chiral ruthenium Lewis acid.
Experimental Workflow
Key Experimental Protocol: Asymmetric Intramolecular Diels-Alder Reaction
A solution of the trienone precursor in a suitable solvent is treated with a catalytic amount of the chiral ruthenium Lewis acid, typically derived from (S)-BIPHOP-F. The reaction is allowed to proceed at a specific temperature until completion, monitored by thin-layer chromatography or other analytical techniques. After an appropriate workup to remove the catalyst, the resulting tricyclic ketone intermediate is purified by column chromatography. The high enantioselectivity of this step is crucial for establishing the stereochemistry of the final product.
Chiral Pool Synthesis of (-)-Ledol from (+)-Aromadendrene
A classic approach to establishing the absolute configuration of a natural product is to synthesize it from another naturally occurring compound with a known, fixed stereochemistry. In 1993, H.J.M. Gijsen reported the synthesis of (-)-Ledol starting from (+)-aromadendrene, a readily available sesquiterpene from eucalyptus oil. This chiral pool synthesis provided a reference sample of (-)-Ledol with a defined absolute configuration derived from the starting material.
Experimental Workflow
Key Experimental Protocol: Synthesis of cis-Alloaromadendrone
The key intermediate, cis-alloaromadendrone, is obtained from the trans-fused apoaromadendrone through a crucial epimerization at the C7 position. This is typically achieved by treating the trans-isomer with a base, such as sodium methoxide in methanol, to induce the formation of the thermodynamically more stable cis-fused ring system. The progress of the isomerization is monitored, and upon completion, the product is isolated and purified. This step is critical as it sets the relative stereochemistry of the hydroazulene core, which is essential for the subsequent steps leading to (-)-Ledol.
Conclusion
The enantioselective total synthesis of (+)-Ledol by Thamapipol and Kündig, featuring a key asymmetric intramolecular Diels-Alder reaction, provided a synthetic sample with a high enantiomeric excess and a specific rotation of +55. This positive rotation, with a magnitude consistent with reported values for naturally occurring this compound (which is often isolated as the (-)-enantiomer with a rotation of around -58), unequivocally confirms the absolute configuration of (+)-Ledol.
The chiral pool synthesis of (-)-Ledol from (+)-aromadendrene by Gijsen serves as a complementary and historically significant approach. By starting with a molecule of known absolute stereochemistry, this synthesis provided an enantiomerically pure sample of (-)-Ledol, which could be used as a standard for comparison.
Together, these two distinct synthetic strategies provide a robust and unambiguous validation of the absolute configuration of (+)-Ledol. The modern asymmetric catalytic method offers a more flexible route to either enantiomer by simply changing the chirality of the catalyst, while the chiral pool approach provides a classic and reliable method when a suitable chiral starting material is available. These comparative methodologies underscore the power of organic synthesis in the definitive structural elucidation of complex natural products.
A Comparative Study of Different Extraction Methods for (+)-Ledol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Extraction Techniques for (+)-Ledol with Supporting Experimental Data
(+)-Ledol, a sesquiterpene alcohol found in various plant species, particularly in the Rhododendron genus (formerly Ledum), has garnered significant interest for its potential therapeutic properties. The efficiency of extracting this bioactive compound is crucial for research and development. This guide provides a comparative analysis of four prominent extraction methods: steam distillation, solvent extraction, supercritical fluid (CO2) extraction, and ultrasound-assisted extraction (UAE). The performance of each method is evaluated based on reported yield and purity, with detailed experimental protocols provided for reproducibility.
Data Summary
The following table summarizes the quantitative data obtained from various studies on the extraction of essential oils rich in (+)-Ledol from Rhododendron and Ledum species. It is important to note that the yield and purity of (+)-Ledol can vary significantly depending on the plant material, its geographical origin, and the specific experimental conditions.
| Extraction Method | Plant Material | Yield of Essential Oil/Extract | (+)-Ledol Content in Oil/Extract (%) | Estimated (+)-Ledol Yield (%) | Purity of (+)-Ledol |
| Steam Distillation | Rhododendron tomentosum | ~1%[1] | 8.1 - 29.0%[2] | 0.08 - 0.29% | Not specified |
| Solvent Extraction (SDE) | Ledum palustre (shoots) | 0.78% | Not specified | Not specified | Not specified |
| Supercritical Fluid (CO₂) Extraction | Ledum palustre | Not specified | 23.3 - 26.7% | Not specified | Not specified |
| Ultrasound-Assisted Extraction (UAE) | Rhododendron tomentosum | Not specified | Not specified | Not specified | Not specified |
Note: Data for solvent extraction and ultrasound-assisted extraction specifically quantifying (+)-Ledol yield and purity from a primary source was limited in the reviewed literature. The SDE data provides a yield for the total essential oil, but not the specific ledol content.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published studies and offer a foundation for replication and further optimization.
Steam Distillation
Steam distillation is a traditional method for extracting volatile compounds like (+)-Ledol. The process involves passing steam through the plant material, which vaporizes the essential oils. The vapor mixture is then cooled, and the oil is separated from the water.
Experimental Protocol:
-
Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Rhododendron tomentosum.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Place a known quantity of the dried plant material into the distillation flask with a sufficient amount of water. Heat the flask to boiling to generate steam.
-
Extraction: Continue the distillation for a set period (e.g., 3 hours) to ensure complete extraction of the essential oil.
-
Collection: The essential oil and water vapor will condense and be collected in the separator, where the oil, being less dense, will form a layer on top of the water.
-
Separation and Drying: Separate the essential oil from the hydrosol. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of (+)-Ledol.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the desired compounds from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compound. For (+)-Ledol, a moderately polar sesquiterpene alcohol, solvents like ethanol or hexane can be employed.
Experimental Protocol (General):
-
Plant Material Preparation: Grind the dried plant material (Ledum palustre shoots, for example) to a fine powder to increase the surface area for extraction.
-
Extraction: Macerate a known weight of the powdered plant material in a suitable solvent (e.g., ethanol) at a specific solid-to-solvent ratio for a defined period (e.g., 24 hours) with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate (+)-Ledol.
-
Analysis: Quantify the (+)-Ledol content in the extract using High-Performance Liquid Chromatography (HPLC) or GC-MS.
Supercritical Fluid (CO₂) Extraction
Supercritical fluid extraction (SFE) is a green technology that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned to selectively extract specific compounds.
Experimental Protocol:
-
Plant Material Preparation: Dry and grind the aerial parts of Ledum palustre.
-
Apparatus Setup: Use a supercritical fluid extraction system.
-
Extraction:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 90 bar).
-
Heat the extractor to the set temperature (e.g., 40°C).
-
Pump supercritical CO₂ through the extraction vessel at a constant flow rate.
-
-
Separation: The extract-laden supercritical CO₂ is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collection: Collect the precipitated extract from the separator.
-
Analysis: Analyze the extract for its (+)-Ledol content using GC-MS.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process.
Experimental Protocol (General):
-
Plant Material Preparation: Prepare a fine powder of the dried plant material (e.g., Rhododendron tomentosum).
-
Extraction:
-
Suspend a known amount of the plant powder in a suitable solvent (e.g., ethanol) in an extraction vessel.
-
Immerse the ultrasonic probe into the suspension or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined duration.
-
Maintain the temperature of the extraction mixture using a cooling bath if necessary to prevent degradation of thermolabile compounds.
-
-
Separation: After sonication, separate the extract from the plant residue by filtration or centrifugation.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure.
-
Analysis: Determine the (+)-Ledol content in the resulting extract using appropriate analytical techniques like HPLC or GC-MS.
Workflow and Pathway Diagrams
To visually represent the experimental workflows and the logical relationships between the different extraction stages, the following diagrams have been generated using Graphviz.
Caption: General workflow for the extraction of (+)-Ledol from plant material.
Conclusion
This comparative guide highlights the different methodologies available for the extraction of (+)-Ledol. Steam distillation and supercritical CO₂ extraction have demonstrated effectiveness in yielding extracts with a high percentage of this compound. While quantitative data for solvent extraction and ultrasound-assisted extraction specifically for (+)-Ledol are less available in the current literature, these methods offer potential advantages in terms of scalability and efficiency, respectively. The choice of the optimal extraction method will depend on various factors, including the desired purity of the final product, available equipment, environmental considerations, and economic feasibility. The provided experimental protocols serve as a starting point for researchers to develop and optimize their extraction strategies for this promising bioactive compound. Further research is warranted to generate direct comparative data on the yield and purity of (+)-Ledol across all four methods using the same plant material and standardized analytical techniques.
References
Safety Operating Guide
Navigating the Safe Disposal of (+)-Ledol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Ledol, a sesquiterpene alcohol, drawing from established safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle (+)-Ledol with the appropriate personal protective equipment (PPE). According to safety data sheets (SDS), direct contact should be avoided.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use chemical-impermeable gloves and wear impervious clothing.
-
Respiratory Protection: Ensure adequate ventilation. If dust or vapors are likely to be generated, a suitable respirator should be worn.
In the event of accidental release, measures should be taken to prevent it from entering drains or the environment.[1] The spill should be contained and collected for proper disposal.
Quantitative Safety and Disposal Information
The following table summarizes key information for the safe handling and disposal of (+)-Ledol, based on available safety data.
| Parameter | Information | Source |
| Chemical Classification | Acute Toxicity, Oral (Category 4) | [2] |
| Hazard Statements | H302: Harmful if swallowed. | [2] |
| Precautionary Statements | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Disposal Recommendation | Dispose of in compliance with all local and national regulations.[2] Waste material must be disposed of via an approved waste disposal company.[3] | [2][3] |
| Container Handling | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself. |
Step-by-Step Disposal Protocol
The disposal of (+)-Ledol must adhere to local, state, and federal regulations for hazardous waste. As a general guideline, it should not be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated waste container for "(+)-Ledol and contaminated materials."
-
Waste Segregation: Do not mix (+)-Ledol waste with other chemical waste streams unless compatibility has been confirmed.
-
Container Selection: Use a chemically resistant, sealable container for waste collection. The original product container, if empty and in good condition, can be used.
-
Collection of Solid Waste: For solid (+)-Ledol or materials contaminated with it (e.g., weighing paper, gloves), place them directly into the labeled waste container.
-
Collection of Liquid Waste: If (+)-Ledol is in a solution, pour the waste solution into the designated liquid waste container. Avoid overfilling; it is recommended not to fill beyond 80% capacity.
-
Secure Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of (+)-Ledol.
Caption: Logical workflow for the proper disposal of (+)-Ledol.
References
Personal protective equipment for handling (+)-Ledol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of (+)-Ledol. The following procedures are designed to ensure the safe management of this compound in a laboratory setting, minimizing risk to personnel and the environment.
I. Operational Plan for Handling (+)-Ledol
Due to its toxic and potentially flammable nature, handling (+)-Ledol requires strict adherence to safety protocols. The following step-by-step guidance outlines the operational plan for working with this sesquiterpenoid.
A. Engineering Controls and Personal Protective Equipment (PPE)
Given the lack of specific occupational exposure limits for (+)-Ledol, a conservative approach to exposure control is paramount.
-
Ventilation: All handling of solid (+)-Ledol and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before each use and changed immediately if contaminated, punctured, or torn.
-
Lab Coat: A flame-resistant lab coat or gown should be worn at all times.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If there is a potential for dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
B. Safe Handling Procedures
-
Avoid Dust and Aerosol Generation: Handle solid (+)-Ledol carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.
-
Ignition Sources: Keep (+)-Ledol away from open flames, sparks, and other sources of ignition. Use spark-proof tools when handling the solid.
-
Storage: Store (+)-Ledol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Transport: When transporting (+)-Ledol within the laboratory, use a secondary container to prevent spills.
C. First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
II. Quantitative Data Summary
Specific quantitative occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for (+)-Ledol have not been established. In the absence of such data, all handling should be performed with the assumption that the compound is highly toxic.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | General Chemical Data |
| Molecular Weight | 222.37 g/mol | General Chemical Data |
| Appearance | White crystalline solid | Supplier Data |
| Solubility | Soluble in DMSO and ethanol | Supplier Data |
| Occupational Exposure Limits | Not Established | N/A |
III. Experimental Protocol: Antifungal Susceptibility Testing
The following is a representative protocol for assessing the antifungal activity of (+)-Ledol using an agar diffusion method.
A. Materials
-
(+)-Ledol
-
Dimethyl sulfoxide (DMSO)
-
Fungal strain (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile petri dishes
-
Sterile paper discs (6 mm diameter)
-
Positive control (e.g., a commercial antifungal agent)
-
Negative control (DMSO)
-
Micropipettes
-
Incubator
B. Method
-
Prepare Fungal Inoculum: Culture the fungal strain in an appropriate broth medium to achieve a concentration of approximately 10⁶ colony-forming units (CFU)/mL.
-
Prepare Test Plates: Pour molten SDA into sterile petri dishes and allow them to solidify under sterile conditions.
-
Inoculate Plates: Evenly spread the fungal inoculum over the surface of the agar plates using a sterile swab.
-
Prepare (+)-Ledol Solutions: Prepare a stock solution of (+)-Ledol in DMSO. From the stock, create a series of dilutions to test a range of concentrations.
-
Apply Test Compounds:
-
Aseptically place sterile paper discs onto the surface of the inoculated agar plates.
-
Pipette a specific volume (e.g., 10 µL) of each (+)-Ledol dilution onto separate discs.
-
Apply the positive and negative controls to their respective discs.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) for each disc. Compare the zones of inhibition for the (+)-Ledol dilutions to those of the positive and negative controls.
IV. Disposal Plan
Proper disposal of (+)-Ledol and associated waste is critical to prevent environmental contamination and ensure safety.
A. Waste Segregation and Collection
-
Solid (+)-Ledol Waste: Collect unused or expired (+)-Ledol in a clearly labeled, sealed container designated for "Toxic and Flammable Solid Waste."
-
Contaminated Labware: Disposable items such as gloves, paper towels, and pipette tips that have come into contact with (+)-Ledol should be collected in a labeled hazardous waste bag within a dedicated waste container.
-
Liquid Waste: Solutions containing (+)-Ledol should be collected in a labeled, sealed container for "Flammable and Toxic Liquid Waste." Do not mix with other waste streams.
B. Disposal Method
-
Incineration: The preferred method for the disposal of solid (+)-Ledol and contaminated materials is high-temperature incineration at a licensed hazardous waste disposal facility.
-
Licensed Disposal Service: All waste containing (+)-Ledol must be disposed of through a certified hazardous waste management company that complies with all local, state, and federal regulations.
-
Do NOT:
-
Dispose of (+)-Ledol down the drain.
-
Place (+)-Ledol or contaminated materials in the regular trash.
-
V. Workflow Diagram
The following diagram illustrates the key stages in the safe handling and disposal of (+)-Ledol.
Caption: Workflow for the safe handling and disposal of (+)-Ledol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
